molecular formula C13H14O4 B1454192 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester CAS No. 885271-34-1

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Cat. No.: B1454192
CAS No.: 885271-34-1
M. Wt: 234.25 g/mol
InChI Key: QSPBVDYSFQIUGM-UHFFFAOYSA-N
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Description

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPBVDYSFQIUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677646
Record name Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-34-1
Record name Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a detailed synthesis protocol based on established chemical principles, and provides a thorough characterization profile. Furthermore, it explores the known and potential biological activities of the broader 2H-chromene and related chromene scaffolds, offering insights for its application in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working with chromene derivatives, providing both foundational knowledge and practical methodologies.

Introduction

Chromenes, bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyran ring, represent a privileged scaffold in medicinal chemistry. The structural diversity within the chromene family, including the 2H- and 4H-isomers and their oxidized coumarin counterparts, has led to a wide array of biological activities. This compound (Figure 1) is a specific derivative that holds potential as a building block for the synthesis of more complex molecules with therapeutic applications. The presence of the methoxy group at the 7-position and the ethyl ester at the 3-position offers sites for further chemical modification, allowing for the exploration of structure-activity relationships. This guide will focus on the synthesis, characterization, and potential applications of this specific chromene derivative, drawing comparisons to its more widely studied analogues where necessary.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

PropertyValueSource
CAS Number 885271-34-1[1]
Molecular Formula C₁₃H₁₄O₄[1]
Molecular Weight 234.25 g/mol [1]
Boiling Point (Predicted) 353.5 ± 42.0 °C[1]
Density (Predicted) 1.190 ± 0.06 g/cm³[1]
Flash Point (Predicted) 156.3 ± 27.9 °C[1]
LogP (Predicted) 2.034[1]
PSA 44.76 Ų[1]

Synthesis

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of a substituted salicylaldehyde with an active methylene compound, in this case, diethyl malonate, typically in the presence of a basic catalyst.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxy- benzaldehyde product 7-Methoxy-2H-chromene-3- carboxylic acid ethyl ester 2-hydroxy-4-methoxybenzaldehyde->product Knoevenagel Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->product catalyst Piperidine (catalyst) catalyst->product solvent Ethanol (solvent) solvent->product conditions Reflux conditions->product

Caption: Knoevenagel condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar chromene derivatives.[2]

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Absolute Ethanol

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to neutralize the piperidine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality behind Experimental Choices:

  • Piperidine: A mild base is used as a catalyst to deprotonate the active methylene group of diethyl malonate, initiating the condensation, without promoting self-condensation of the aldehyde.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to form the chromene ring.

  • Acid Wash: The dilute acid wash is crucial for removing the basic catalyst, piperidine, from the reaction mixture to prevent it from interfering with the purification process.

  • Column Chromatography: This purification technique is essential for separating the desired product from any unreacted starting materials and byproducts.

Characterization

Due to the limited availability of specific spectroscopic data for this compound, this section provides expected and comparative data based on closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts, with comparative data from a similar chromone structure, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[3]

AssignmentExpected ¹H NMR (δ, ppm)Comparative ¹³C NMR (δ, ppm) for a similar chromone[3]
-OCH₂CH₃ ~1.3 (t, 3H)~14.5
-OCH₂CH₃ ~4.3 (q, 2H)~61.0
-OCH₃ ~3.8 (s, 3H)~56.0
H-2 ~4.8 (s, 2H)-
H-4 ~7.5 (s, 1H)-
Aromatic H 6.5-7.8 (m, 3H)100-160
C=O -~165.0
C-O (ether) -~160.0
Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands are listed in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester) ~1720
C=C (Alkene) ~1640
C-O (Ether & Ester) 1250-1000
C-H (Aromatic) ~3050
C-H (Aliphatic) 2980-2850
Mass Spectrometry (MS)

The expected molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.

IonExpected m/z
[M]⁺ 234.08
[M+H]⁺ 235.09
[M+Na]⁺ 257.07

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of 2H-chromenes and their derivatives have shown a wide range of pharmacological activities.[4] These include potential applications as:

  • Anticancer Agents: Various chromene derivatives have demonstrated cytotoxic activity against several cancer cell lines.[4]

  • Antimicrobial Agents: The chromene scaffold is found in many natural and synthetic compounds with antibacterial and antifungal properties.

  • Antioxidant Agents: The phenolic nature of many chromene precursors suggests potential antioxidant activity.

  • Enzyme Inhibitors: Certain chromene derivatives have been shown to inhibit various enzymes, indicating their potential for treating a range of diseases.

It is important to note that the biological activity is highly dependent on the substitution pattern on the chromene ring. The 2-oxo derivatives of chromenes, known as coumarins, are particularly well-studied and exhibit a broad spectrum of biological effects, including anticoagulant, anti-inflammatory, and anticancer activities.[5] While structurally different, the proximity of the 2H-chromene scaffold to the coumarin core suggests that it is a promising area for further investigation in drug discovery.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Signaling_Pathway_Investigation compound 7-Methoxy-2H-chromene-3- carboxylic acid ethyl ester cell_lines Cancer Cell Lines compound->cell_lines assays Cytotoxicity Assays (e.g., MTT) cell_lines->assays pathway_analysis Pathway Analysis (Western Blot, qPCR) assays->pathway_analysis Active Compounds target_id Target Identification pathway_analysis->target_id

Sources

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the chromene family, a class of heterocyclic compounds that are prevalent in nature and form the backbone of many biologically active molecules. The precise determination of their molecular structure is a critical first step in understanding their chemical reactivity, biological activity, and potential applications in drug discovery and materials science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this specific chromene derivative, grounded in the principles of modern analytical chemistry. We will explore a logical workflow that leverages Mass Spectrometry, Infrared and UV-Vis Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments to unambiguously confirm the molecular structure.

Foundational Analysis: Mass Spectrometry and Molecular Formula Determination

The initial and most fundamental step in structure elucidation is the confirmation of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode, as the ester and ether functionalities can be readily protonated to form [M+H]⁺ or can form adducts with sodium, [M+Na]⁺.

  • Data Interpretation: The molecular formula of this compound is C₁₃H₁₄O₄.[1] The expected monoisotopic mass can be calculated with high precision. The HRMS experiment should yield an m/z value that corresponds to this calculated mass within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Analysis: Electron Ionization (EI) Mass Spectrometry

While HRMS provides the molecular formula, EI-MS offers insights into the structural fragments of the molecule. Understanding these fragmentation patterns provides corroborating evidence for the proposed structure.

  • Expected Fragmentation: In EI-MS, the molecular ion (M⁺˙) will be observed. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and α-cleavage.[2] Aromatic ethers can undergo cleavage of the alkyl group from the oxygen. The chromene ring system is relatively stable and may remain intact as a major fragment.[2]

Fragment Ion Proposed Structure Significance
[M - OCH₂CH₃]⁺Loss of the ethoxy group from the esterConfirms the presence of an ethyl ester
[M - CH₂CH₃]⁺Loss of the ethyl groupAlternative fragmentation of the ester
[M - COOCH₂CH₃]⁺Loss of the entire ester groupIndicates the ester substituent
[M - CH₃]⁺Loss of the methyl group from the methoxy etherConfirms the methoxy group

Functional Group Identification: Vibrational and Electronic Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present and the extent of conjugation within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying characteristic vibrational modes of functional groups.

  • Expected Absorptions: The IR spectrum of this compound is expected to show characteristic peaks for the C=O of the conjugated ester, the C=C of the aromatic ring and the double bond in the pyran ring, and the C-O bonds of the ether and ester.[3]

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Conjugated Ester C=O1710 - 1730Stretch
C=C (aromatic and pyran)1600 - 1650Stretch
C-O (ester and ether)1000 - 1300Stretch
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of the conjugated system.

  • Expected Absorptions: The chromene ring system, in conjugation with the carboxylic acid ethyl ester, is expected to exhibit strong absorbance in the UV region. The presence of the methoxy group, an auxochrome, on the aromatic ring will likely cause a bathochromic (red) shift in the absorption maxima.[3] The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-4~7.5 - 7.8Singlet1HVinylic proton on the pyran ring
H-5~7.2 - 7.4Doublet1HAromatic proton
H-6~6.7 - 6.9Doublet of doublets1HAromatic proton
H-8~6.6 - 6.8Doublet1HAromatic proton
OCH₂ (ester)~4.2 - 4.4Quartet2HMethylene protons of the ethyl ester
OCH₃ (ether)~3.8 - 4.0Singlet3HMethyl protons of the methoxy group
CH₃ (ester)~1.2 - 1.4Triplet3HMethyl protons of the ethyl ester
CH₂ (pyran)~4.8 - 5.0Singlet2HMethylene protons at position 2
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms and information about their chemical environment.

  • Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Assignment
C=O (ester)~165 - 170Ester carbonyl carbon
C-7~160 - 165Aromatic carbon attached to methoxy group
C-8a~150 - 155Aromatic quaternary carbon
C-4~135 - 140Vinylic carbon
C-5~125 - 130Aromatic methine carbon
C-4a~120 - 125Aromatic quaternary carbon
C-3~115 - 120Vinylic carbon attached to the ester
C-6~110 - 115Aromatic methine carbon
C-8~100 - 105Aromatic methine carbon
C-2~65 - 70Methylene carbon in the pyran ring
OCH₂ (ester)~60 - 65Methylene carbon of the ethyl ester
OCH₃ (ether)~55 - 60Methyl carbon of the methoxy group
CH₃ (ester)~14 - 16Methyl carbon of the ethyl ester
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between the aromatic protons (H-5, H-6, and H-8) and between the methylene and methyl protons of the ethyl ester.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the chemical shifts of the carbon atoms that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is key to identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, we would expect to see correlations from the H-4 proton to the C-2, C-3, C-4a, and C-5 carbons, and from the methoxy protons to the C-7 carbon.

Integrated Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the structure elucidation of this compound, integrating the data from all the aforementioned techniques.

StructureElucidation cluster_0 Initial Characterization cluster_1 NMR Analysis cluster_2 Final Structure Confirmation HRMS HRMS H1_NMR 1H NMR HRMS->H1_NMR Molecular Formula IR_UV IR & UV-Vis IR_UV->H1_NMR Functional Groups C13_NMR 13C NMR H1_NMR->C13_NMR Proton Environment COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC C13_NMR->HSQC Carbon Skeleton COSY->HSQC HMBC HMBC HSQC->HMBC Direct C-H Bonds Final_Structure Final Structure HMBC->Final_Structure Long-Range C-H Bonds

Caption: A logical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the workflow outlined in this guide—from establishing the molecular formula with mass spectrometry, identifying functional groups with IR and UV-Vis spectroscopy, to mapping the intricate carbon-hydrogen framework with a suite of 1D and 2D NMR experiments—researchers can achieve an unambiguous and confident structural assignment. This foundational knowledge is paramount for the further exploration of this molecule's chemical and biological properties.

References

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]

  • 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester - SpectraBase. Available at: [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]

  • 2-Aryl Chromene Derivatives - Google Books.
  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • 2H-Chromene-3-carboxylic acid, 8-methoxy-2-oxo-, [2-(adamantan-1-yloxy)ethyl]amide. Available at: [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • 7-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Matrix Fine Chemicals. Available at: [Link]

  • Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available at: [Link]

  • Interpretation of the following mass spectrum - Chemistry Stack Exchange. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 7-methoxy-2H-chromene-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 7-methoxy-2H-chromene-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and its promising applications rooted in the well-established pharmacological activities of the chromene scaffold.

Introduction: The Significance of the Chromene Scaffold

The chromene (or benzopyran) ring system is a privileged scaffold in medicinal chemistry, appearing as a core structural component in a vast array of natural products and synthetic molecules with diverse and potent biological activities.[1] Derivatives of chromene have demonstrated a wide pharmacological spectrum, including antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2][3] The versatility of the chromene nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological effects and making it a fertile ground for the discovery of novel therapeutic agents.[2] Ethyl 7-methoxy-2H-chromene-3-carboxylate, with its specific substitution pattern, represents a valuable building block and a potential pharmacophore for the development of new drugs.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to its behavior in biological systems. Herein, we detail the key properties of ethyl 7-methoxy-2H-chromene-3-carboxylate.

Molecular Structure:

Caption: Molecular structure of ethyl 7-methoxy-2H-chromene-3-carboxylate.

Physicochemical Data:

While experimental data for ethyl 7-methoxy-2H-chromene-3-carboxylate is not extensively published, the following table summarizes its key identifiers and predicted properties, supplemented with experimental data from closely related analogs to provide a reliable profile.

PropertyValueSource/Comment
IUPAC Name ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate---
CAS Number 885271-34-1[4]
Molecular Formula C₁₃H₁₄O₄[4]
Molecular Weight 234.25 g/mol [4]
Appearance Expected to be a solid at room temperature.Based on analogs.
Melting Point Not reported. (Analog: Ethyl 2-oxo-2H-chromene-3-carboxylate: 92-93 °C)[3]
Boiling Point 353.5 ± 42.0 °C (Predicted)[4]
Density 1.190 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in common organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous solutions.[5][6]
LogP 2.034 (Predicted)[4]

Spectroscopic Profile

The structural elucidation of organic molecules relies heavily on spectroscopic techniques. Based on the analysis of related chromene and coumarin structures, the following spectral characteristics are expected for ethyl 7-methoxy-2H-chromene-3-carboxylate.[7][8]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.

  • Vinyl Proton (H4): A singlet around δ 7.5-8.0 ppm.

  • Methylene Protons (H2): A singlet around δ 4.5-5.0 ppm.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm.

  • Ethyl Ester Protons: A quartet around δ 4.2-4.4 ppm (OCH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (Ester): A signal in the region of δ 160-165 ppm.

  • Aromatic and Vinylic Carbons: Multiple signals between δ 100-160 ppm.

  • Methoxy Carbon: A signal around δ 55-56 ppm.

  • Ethyl Ester Carbons: Signals around δ 60-62 ppm (OCH₂) and δ 14-15 ppm (CH₃).

  • Methylene Carbon (C2): A signal in the range of δ 65-70 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretching (Ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=C Stretching (Aromatic and Vinylic): Multiple bands in the region of 1500-1650 cm⁻¹.

  • C-O Stretching (Ether and Ester): Strong absorptions in the 1000-1300 cm⁻¹ range.

  • C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS):

The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 234 or 235, respectively, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Synthesis: The Knoevenagel Condensation

The synthesis of ethyl 7-methoxy-2H-chromene-3-carboxylate and its analogs is commonly achieved through the Knoevenagel condensation.[1][9] This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, diethyl malonate, in the presence of a basic catalyst such as piperidine.

cluster_0 Knoevenagel Condensation for Ethyl 7-methoxy-2H-chromene-3-carboxylate Reactant1 2-Hydroxy-4-methoxybenzaldehyde Intermediate Intermediate Reactant1->Intermediate Reactant2 Diethyl Malonate Reactant2->Intermediate Catalyst Piperidine Catalyst->Intermediate Solvent Ethanol/Toluene Solvent->Intermediate Product Ethyl 7-methoxy-2H-chromene-3-carboxylate Intermediate->Product Cyclization

Caption: Synthetic workflow for ethyl 7-methoxy-2H-chromene-3-carboxylate.

Experimental Protocol:

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst: Piperidine, a secondary amine, is a classic and effective catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound, initiating the condensation.

  • Solvent: Ethanol or toluene are commonly used solvents. The choice can influence reaction times and yields. Toluene, in conjunction with a Dean-Stark apparatus, can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Purification: Recrystallization is a cost-effective method for purification if the product is a solid with suitable solubility properties. Column chromatography offers a more rigorous purification for removing closely related impurities.

Reactivity:

The chemical reactivity of ethyl 7-methoxy-2H-chromene-3-carboxylate is dictated by the interplay of its functional groups: the electron-rich aromatic ring, the reactive 2H-pyran ring, and the ester moiety.

  • Electrophilic Aromatic Substitution: The methoxy group at the 7-position is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[10]

  • Ring-Opening Reactions: The 2H-pyran ring, particularly in the related 2-oxo-2H-chromene (coumarin) systems, is known to undergo nucleophilic attack, leading to ring-opening.[10] For instance, reaction with strong nucleophiles like hydrazine can lead to cleavage of the heterocyclic ring.

  • Modification of the Ester Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives, providing a handle for further structural modifications.[2]

Applications in Drug Discovery

The chromene scaffold is a cornerstone in the development of new therapeutic agents. The 7-methoxy substitution and the 3-carboxylate ester functionality in the target molecule offer avenues for creating derivatives with enhanced pharmacological profiles.

Anticancer Activity: Numerous chromene derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes like carbonic anhydrase, induction of apoptosis, and cell cycle arrest. The structural features of ethyl 7-methoxy-2H-chromene-3-carboxylate make it an attractive starting point for the design of novel anticancer agents.

Antimicrobial and Anti-inflammatory Potential: The chromene nucleus is also associated with significant antimicrobial and anti-inflammatory properties.[3] By modifying the core structure of ethyl 7-methoxy-2H-chromene-3-carboxylate, it is plausible to develop new compounds to combat drug-resistant pathogens or to treat inflammatory conditions.

Safety and Handling

A Safety Data Sheet (SDS) for ethyl 7-methoxy-2H-chromene-3-carboxylate indicates that standard laboratory safety precautions should be observed.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the full Safety Data Sheet before handling this compound.

Conclusion

Ethyl 7-methoxy-2H-chromene-3-carboxylate is a heterocyclic compound with a rich chemical landscape and significant potential in the realm of drug discovery. Its synthesis is accessible through established synthetic methodologies, and its reactivity allows for a wide range of structural modifications. The proven pharmacological relevance of the chromene scaffold provides a strong rationale for the exploration of this molecule and its derivatives as leads for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

  • Chemsrc. (2025). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. [Link]

  • Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. [Link]

  • ResearchGate. (2025). Reactions of 7‐(Methoxyimino)‐4‐methyl‐2H‐chromene‐2,8(7H)‐dione with Phosphorus Ylides. Synthesis of 2‐Substituted 6‐Methyl‐8H‐benzopyrano[7,8‐d]oxazol‐8‐ones. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]

  • ResearchGate. (2025). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]

  • ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. [Link]

  • ResearchGate. (n.d.). Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor. [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

  • ResearchGate. (n.d.). presents several papers describing the Knoevenagel condensation method in the synthesis of coumarin derivatives in. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. [Link]

  • UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. [Link]

  • BIOFOUNT. (n.d.). Ethyl 7-Methoxy-2H-chromene-3-carboxylate. [Link]

  • ResearchGate. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. [Link]

  • SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. [Link]

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An In-depth Technical Guide to CAS 885271-34-1: Ethyl 7-Methoxy-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, potential applications, and key suppliers of CAS number 885271-34-1, scientifically known as Ethyl 7-methoxy-2H-chromene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identification and Chemical Properties

Ethyl 7-methoxy-2H-chromene-3-carboxylate is a member of the chromene family, a class of compounds that are precursors to many natural products, including coumarins. Its core structure features a benzopyran ring with a methoxy group at the 7-position and an ethyl carboxylate group at the 3-position.

PropertyValueSource
CAS Number 885271-34-1[1]
Chemical Name 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester[1]
Molecular Formula C13H14O4[2]
Molecular Weight 234.25 g/mol [1][2]
Synonyms Ethyl 7-methoxy-2H-chromene-3-carboxylate, this compound[3]
Predicted Density 1.190±0.06 g/cm3
Predicted Boiling Point 353.5±42.0 °C
Predicted Flash Point 156.3±27.9 °C
Predicted Refractive Index 1.542

Postulated Synthesis Workflow

A proposed workflow for the synthesis of Ethyl 7-methoxy-2H-chromene-3-carboxylate is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_hydroxy_4_methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde condensation Knoevenagel Condensation (Piperidine catalyst) 2_hydroxy_4_methoxybenzaldehyde->condensation diethyl_malonate Diethyl Malonate diethyl_malonate->condensation target_compound Ethyl 7-methoxy-2H-chromene-3-carboxylate (CAS 885271-34-1) condensation->target_compound Cyclization

Caption: Proposed synthesis of Ethyl 7-methoxy-2H-chromene-3-carboxylate.

Potential Research Applications and Biological Activity

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological profile of Ethyl 7-methoxy-2H-chromene-3-carboxylate has not been extensively characterized, its structural similarity to other well-studied coumarin and chromene derivatives suggests several potential areas of investigation for researchers.

  • Antimicrobial Properties: Many coumarin derivatives have demonstrated potent antibacterial and antifungal activities. Further investigation into the antimicrobial spectrum of this compound is warranted.

  • Anticancer Potential: Structurally related compounds have been shown to inhibit the proliferation of various cancer cell lines. This suggests that Ethyl 7-methoxy-2H-chromene-3-carboxylate could serve as a valuable scaffold for the development of novel anticancer agents.

  • Fluorescent Labeling: The coumarin core is known for its fluorescent properties. The related 7-methoxycoumarin-3-carboxylic acid is utilized as a fluorescent dye for labeling peptides. It is plausible that Ethyl 7-methoxy-2H-chromene-3-carboxylate could be functionalized for similar applications in bio-imaging and as a molecular probe.

Safety, Handling, and Storage

A comprehensive Material Safety Data Sheet (MSDS) for Ethyl 7-methoxy-2H-chromene-3-carboxylate is not publicly available. However, based on the hazard information for the closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, the following precautions are advised:

  • Hazard Statements: May cause skin and serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin or eye irritation persists, seek medical advice/attention.

It is recommended to handle this compound in a well-ventilated area, and to store it in a tightly sealed container in a cool, dry place.

Reputable Suppliers

For researchers and drug development professionals seeking to procure Ethyl 7-methoxy-2H-chromene-3-carboxylate, the following suppliers have been identified as potential sources:

  • 3Way Pharm Inc.

  • J & W PharmLab, LLC

  • Atomax Chemicals Co., Ltd.[4]

  • Capot Chemical[3]

  • BLDpharm[5]

It is advisable to contact these suppliers directly to inquire about availability, purity, and pricing.

Conclusion

Ethyl 7-methoxy-2H-chromene-3-carboxylate (CAS 885271-34-1) is a chemical compound with significant potential for further research and development, particularly in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is limited, its structural relationship to a well-established class of biologically active and functionally versatile compounds makes it a compelling target for investigation. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this promising chromene derivative.

References

  • Vertex AI Search. (n.d.). CAS 885271-34-1 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ...
  • Guidechem. (n.d.). This compound 885271-34-1.
  • Unknown Source. (n.d.). This compound [885271-34-1].
  • Unknown Source. (n.d.). Cas no 885271-34-1 (Ethyl 7-Methoxy-2H-chromene-3-carboxylate).
  • Guidechem. (n.d.). ethyl 7-methoxy-4-oxo-chromene-2-carboxylate 38322-74-6 wiki.
  • ChemicalBook. (n.d.). 7-METHOXY-2H-CHROMENE-3-CARBOXYLIC ....
  • ChemBuyersGuide.com, Inc. (n.d.). Atomax Chemicals Co., Ltd. (Page 447).
  • Unknown Source. (n.d.). MSDS of this compound.
  • BuyersGuideChem. (n.d.). Product Search.
  • ChemBuyersGuide.com, Inc. (n.d.). JH CHEM (Page 725).
  • Unknown Source. (n.d.). Specifications of this compound.
  • BLDpharm. (n.d.). 1807885-23-9|Ethyl 3-[2-(difluoromethoxy)phenyl]-2 ....
  • Guidechem. (n.d.). 3-bromomethyl-2H-chromene-2-carboxylic acid ethyl ester 1352639-82-7 wiki.
  • Capot Chemical. (n.d.). MSDS of 7-Methoxy-2H-chromene-3-carboxylic ....

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An In-Depth Technical Guide to 2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-, ethyl ester (also known as ethyl 7-methoxy-2H-chromene-3-carboxylate), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into the compound's physicochemical properties, outlines a detailed synthetic methodology, explores its potential biological activities and applications based on the broader class of chromene derivatives, and presents its characteristic spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction and Chemical Identity

2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-, ethyl ester, with the CAS number 885271-34-1, belongs to the 2H-chromene class of bicyclic heterocyclic compounds.[1] The core structure consists of a benzene ring fused to a pyran ring, with the "2H" designation indicating a non-aromatic pyran ring with a methylene group at the C2 position. The molecule is further functionalized with a methoxy group at the C7 position and an ethyl carboxylate group at the C3 position.

The chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse and potent biological activities.[2] While much of the existing research has focused on the related coumarin (2-oxo-2H-1-benzopyran) and chromone (4-oxo-4H-1-benzopyran) derivatives, the non-oxo 2H-chromene backbone represents a promising, yet less explored, area for the development of novel therapeutic agents. This guide aims to consolidate the available information on this specific ester and provide a forward-looking perspective on its potential.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The following table summarizes the key predicted and known properties of ethyl 7-methoxy-2H-chromene-3-carboxylate.

PropertyValueSource
Chemical Name ethyl 7-methoxy-2H-chromene-3-carboxylate[1]
CAS Number 885271-34-1[1]
Molecular Formula C₁₃H₁₄O₄[1]
Molecular Weight 234.25 g/mol [1]
Predicted Density 1.190 ± 0.06 g/cm³[1]
Predicted Boiling Point 353.5 ± 42.0 °C at 760 mmHg[1]
Predicted Flash Point 156.3 ± 27.9 °C[1]
Predicted LogP 2.034[1]
Predicted Refractive Index 1.542[1]

Synthesis and Mechanistic Insights

Alternatively, a more direct approach would be a one-pot synthesis involving the reaction of 2-hydroxy-4-methoxybenzaldehyde with an appropriate three-carbon synthon. A proposed synthetic workflow is detailed below.

Proposed Synthetic Protocol: Baylis-Hillman Reaction and Intramolecular Cyclization

A reliable method for the synthesis of 2H-chromenes is the reaction of salicylaldehydes with activated alkenes, followed by an intramolecular cyclization.

Step 1: Baylis-Hillman Reaction

The initial step involves a Baylis-Hillman reaction between 2-hydroxy-4-methoxybenzaldehyde and ethyl acrylate. This reaction is typically catalyzed by a tertiary amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Reactants: 2-hydroxy-4-methoxybenzaldehyde, ethyl acrylate, DABCO (catalyst).

  • Solvent: A polar aprotic solvent such as DMF or THF.

  • Procedure: 2-hydroxy-4-methoxybenzaldehyde and ethyl acrylate are dissolved in the chosen solvent. A catalytic amount of DABCO is added, and the mixture is stirred at room temperature for an extended period (24-72 hours) until TLC analysis indicates the consumption of the starting aldehyde.

  • Mechanism: The tertiary amine catalyst adds to the ethyl acrylate to form a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the allylic alcohol product.

Step 2: Intramolecular O-alkylation (Cyclization)

The allylic alcohol intermediate from the Baylis-Hillman reaction undergoes an intramolecular cyclization to form the 2H-chromene ring. This step can often be facilitated by a mild acid or base catalyst, or in some cases, proceeds spontaneously upon workup.

  • Procedure: Following the completion of the Baylis-Hillman reaction, the reaction mixture is worked up by adding a dilute acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

  • Causality: The acidic workup protonates the hydroxyl group, making it a good leaving group. The phenolic hydroxyl group then acts as a nucleophile, attacking the allylic carbon and displacing the protonated hydroxyl group to form the pyran ring.

Synthesis_Workflow cluster_step1 Step 1: Baylis-Hillman Reaction cluster_step2 Step 2: Intramolecular Cyclization A 2-hydroxy-4-methoxybenzaldehyde D Allylic Alcohol Intermediate A->D Stirring at RT, 24-72h B Ethyl Acrylate B->D Stirring at RT, 24-72h C DABCO (catalyst) C->D Stirring at RT, 24-72h E Allylic Alcohol Intermediate F Acidic Workup E->F Protonation G Ethyl 7-methoxy-2H-chromene-3-carboxylate F->G Nucleophilic Attack & Ring Closure

Caption: Proposed synthesis of ethyl 7-methoxy-2H-chromene-3-carboxylate.

Potential Biological Activities and Applications in Drug Development

While direct biological studies on ethyl 7-methoxy-2H-chromene-3-carboxylate are limited in the public domain, the broader class of chromene derivatives has demonstrated a wide array of pharmacological activities.[4] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas:
  • Anticancer Activity: Many chromene derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of enzymes crucial for tumor progression. The structural features of ethyl 7-methoxy-2H-chromene-3-carboxylate make it a candidate for investigation as a potential anticancer agent.

  • Antimicrobial Properties: The chromene nucleus is a common feature in compounds with antibacterial and antifungal properties.[2] Modifications to the chromene ring system can lead to the development of new antimicrobial agents to combat drug-resistant pathogens.

  • Anti-inflammatory Effects: Some chromene derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes involved in the inflammatory cascade.[2]

  • Neuroprotective Potential: Recent studies have explored imino-2H-chromene derivatives as potential agents for the treatment of Alzheimer's disease, showing inhibitory activity against key enzymes such as BACE1 and cholinesterases.[5] This highlights the potential of the 2H-chromene scaffold in the development of neuroprotective drugs.

  • α-Glucosidase Inhibition: Aryl-substituted 4H-chromene derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential application in the management of diabetes mellitus.[6]

Biological_Potential A Ethyl 7-methoxy-2H- chromene-3-carboxylate B Anticancer A->B Apoptosis Induction C Antimicrobial A->C Membrane Disruption D Anti-inflammatory A->D Enzyme Inhibition E Neuroprotective A->E Cholinesterase Inhibition F α-Glucosidase Inhibition A->F Competitive Inhibition

Sources

The Coumarin Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of a Privileged Scaffold

Coumarin (2H-1-benzopyran-2-one), a deceptively simple heterocyclic compound first isolated from the Tonka bean, represents a quintessential "privileged scaffold" in the realm of medicinal chemistry. Its rigid, planar benzopyrone core structure provides an ideal foundation for the strategic placement of functional groups, enabling a nuanced modulation of its physicochemical and biological properties.[1][2] This inherent versatility has allowed the coumarin nucleus to be decorated in countless ways, leading to a vast and ever-expanding library of natural and synthetic derivatives with a remarkable breadth of pharmacological activities.[3][4]

From the landmark discovery of the anticoagulant properties of dicoumarol to the development of modern anticancer and neuroprotective agents, the coumarin scaffold has consistently proven to be a fruitful starting point for drug discovery campaigns.[5][6] Its ability to interact with a wide array of enzymes and receptors through various non-covalent interactions underpins this therapeutic promiscuity.[7][8] This guide provides an in-depth exploration of the coumarin scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in medicinal chemistry, with a focus on the underlying principles that govern its biological activity.

I. Physicochemical Properties and Biosynthesis: The Foundation of Activity

The coumarin nucleus is a bicyclic system comprising a benzene ring fused to an α-pyrone ring.[9] This core structure imparts a unique set of physicochemical properties that are critical to its biological function. Coumarins are generally characterized by low molecular weight, high solubility in many organic solvents, and good bioavailability.[10] The lactone ring of the coumarin scaffold is susceptible to hydrolysis under basic conditions, a property that can be exploited in the design of prodrugs.

Variations in substituents on the coumarin ring, such as hydroxyl, methoxy, and prenyl groups, significantly influence key physicochemical parameters like lipophilicity, membrane permeability, and photoreactivity.[11] These modifications, in turn, have a profound impact on the pharmacokinetic and pharmacodynamic profiles of coumarin derivatives.[11]

In nature, coumarins are synthesized via the phenylpropanoid pathway.[1] The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid. Subsequent ortho-hydroxylation, side-chain isomerization, and finally, cyclization lead to the formation of the core coumarin structure.[12]

II. Synthetic Strategies: Building the Coumarin Core

A significant advantage of the coumarin scaffold is its accessibility through a variety of well-established synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern on the benzopyrone ring.

A. Classical Condensation Reactions

Several named reactions form the bedrock of coumarin synthesis, each offering a distinct approach to constructing the heterocyclic core.

  • Pechmann Condensation: This widely used method involves the acid-catalyzed reaction of a phenol with a β-ketoester. It is a versatile and straightforward approach for preparing 4-substituted coumarins.

  • Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base to yield a coumarin.[12]

  • Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, typically catalyzed by a weak base like piperidine.[13]

  • Wittig Reaction: The Wittig reaction provides another route to coumarins, often involving the reaction of a salicylaldehyde with a phosphonium ylide.[14]

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin[1]

This protocol details a classic Pechmann condensation to synthesize a common coumarin derivative.

Reagents:

  • Resorcinol (1.0 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • Concentrated Sulfuric Acid (catalyst and solvent)

Procedure:

  • Combine resorcinol and ethyl acetoacetate in a suitable flask.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add concentrated sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-4-methylcoumarin.

Table 1: Overview of Classical Coumarin Synthesis Methods

Reaction NameStarting MaterialsCatalystKey Features
Pechmann CondensationPhenol, β-ketoesterAcid (e.g., H₂SO₄)Versatile for 4-substituted coumarins.
Perkin ReactionSalicylaldehyde, Acetic AnhydrideWeak Base (e.g., Sodium Acetate)A traditional method for coumarin synthesis.[12]
Knoevenagel CondensationSalicylaldehyde, Active Methylene CompoundWeak Base (e.g., Piperidine)Efficient for a variety of substitutions.[13]
Wittig ReactionSalicylaldehyde, Phosphonium Ylide-Offers alternative bond formation strategy.[14]

III. The Pharmacological Spectrum of Coumarin Derivatives

The coumarin scaffold has given rise to compounds with an exceptionally broad range of biological activities. This versatility stems from the ability of the benzopyrone core to be functionalized in ways that allow for specific interactions with a multitude of biological targets.

A. Anticoagulant Activity: A Historical Triumph

The discovery of dicoumarol as the causative agent of "sweet clover disease" in cattle marked the beginning of the therapeutic era for coumarins. This led to the development of warfarin, a synthetic coumarin derivative that remains a widely used oral anticoagulant.[15][16]

Mechanism of Action: Coumarin-based anticoagulants, such as warfarin, function as vitamin K antagonists.[17] They competitively inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[18][19] This inhibition disrupts the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S, thereby impairing the coagulation cascade.[20][21]

Warfarin_Mechanism cluster_liver Hepatocyte VK_inactive Vitamin K (oxidized) VKOR Vitamin K Epoxide Reductase (VKOR) VK_inactive->VKOR Reduction VK_active Vitamin K (reduced) GGCX γ-Glutamyl Carboxylase (GGCX) VK_active->GGCX Cofactor VKOR->VK_active Active_Factors Active Clotting Factors (II, VII, IX, X) GGCX->Active_Factors γ-carboxylation Precursors Inactive Clotting Factor Precursors Precursors->GGCX Coagulation Coagulation Cascade Active_Factors->Coagulation Warfarin Warfarin Warfarin->VKOR Inhibition

Caption: Mechanism of action of warfarin as a vitamin K antagonist.

B. Anticancer Activity: A Multifaceted Approach

Numerous coumarin derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.[6][22]

  • Inhibition of Cell Proliferation: Coumarins can interfere with the mitotic spindle, leading to cell cycle arrest.[6]

  • Induction of Apoptosis: Certain coumarin analogs can trigger programmed cell death in cancer cells by activating caspases.[22]

  • Enzyme Inhibition: Coumarins have been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases, kinases, and aromatase.[23][24]

  • Modulation of Signaling Pathways: Some derivatives can interfere with critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[25]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The presence of a catechol group (6,7-dihydroxy) on the coumarin ring is often beneficial for Mcl-1 inhibitory activity.[26]

  • The introduction of a hydrophobic, electron-withdrawing group at the C-4 position can enhance anticancer potency.[26]

  • Hybrid molecules combining the coumarin scaffold with other pharmacophores, such as artemisinin, have shown enhanced cytotoxicity against various cancer cell lines.[22]

C. Neuroprotective Effects: Targeting Neurodegenerative Diseases

The coumarin scaffold is being actively explored for the development of agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their ability to act on multiple targets involved in the disease pathology.

  • Enzyme Inhibition: Coumarin derivatives have been designed as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE), enzymes that are key targets in the treatment of neurodegenerative disorders.[23]

  • Antioxidant Activity: Many coumarins possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a major contributor to neuronal damage.[27]

D. Antimicrobial and Anti-inflammatory Activities

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][28] Their anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[27]

Table 2: Pharmacological Activities of Coumarin Derivatives

ActivityKey Mechanisms of ActionExample(s)
AnticoagulantInhibition of Vitamin K Epoxide Reductase (VKOR).[18][19]Warfarin, Dicoumarol[15]
AnticancerCell cycle arrest, apoptosis induction, enzyme inhibition (kinases, aromatase).[6][22][24]Geiparvarin, Coumarin-artemisinin hybrids[12][22]
NeuroprotectiveInhibition of MAO and ChE, antioxidant activity.[23][27]-
Anti-inflammatoryInhibition of COX and LOX enzymes.[27]Esculetin, Fraxetin[27]
AntimicrobialDisruption of microbial cell processes.[3][28]Coumarin-triazole hybrids[2]
Antiviral (including Anti-HIV)Inhibition of various stages of viral replication.[3][29]-
AntioxidantScavenging of reactive oxygen species (ROS).[12][27]7-hydroxycoumarin derivatives[27]

IV. Structure-Activity Relationships (SAR) and Drug Design

The biological activity of coumarin derivatives is exquisitely sensitive to the nature and position of substituents on the benzopyrone core. Understanding these structure-activity relationships is paramount for the rational design of new and more potent therapeutic agents.

SAR_Coumarin Coumarin label_C3 C3: Introduction of various groups can modulate activity. label_C4 C4: Hydrophobic, electron-withdrawing groups can enhance anticancer activity. label_C6_C7 C6 & C7: Hydroxylation (catechol) is important for some anticancer and antioxidant activities. label_C5_C8 C5 & C8: Substitutions can influence selectivity.

Caption: Key positions on the coumarin scaffold for substitution to modulate biological activity.

Key SAR Principles:

  • Position 4: Substitution at the C-4 position with bulky or hydrophobic groups often influences anticoagulant activity. For anticancer activity, electron-withdrawing groups at this position can be beneficial.[26]

  • Positions 6 and 7: Hydroxylation at the C-6 and C-7 positions is frequently associated with antioxidant and anticancer properties. The presence of a catechol moiety (dihydroxy substitution) is particularly noteworthy.[26]

  • Position 3: The C-3 position is a common site for introducing a wide variety of substituents to modulate activity and selectivity.[1]

  • Molecular Hybridization: A promising strategy in coumarin-based drug design is the creation of hybrid molecules that link the coumarin scaffold to another pharmacophore.[4] This approach can lead to compounds with dual or enhanced activity.

V. Future Perspectives and Conclusion

The coumarin scaffold continues to be a vibrant and highly productive platform for medicinal chemistry research. Its privileged structural features, combined with its synthetic tractability, ensure its enduring relevance in the quest for new therapeutic agents. Future research will likely focus on several key areas:

  • Multi-target Ligands: The development of coumarin derivatives that can simultaneously modulate multiple targets is a promising strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders.[1]

  • Advanced Drug Delivery Systems: The incorporation of coumarins into novel drug delivery systems, such as nanoparticles, can improve their solubility, bioavailability, and targeted delivery.

  • Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for coumarin derivatives is an ongoing area of interest.[30]

References

  • Some Important Coumarin Derivatives and Their Pharmacological Activities. (n.d.).
  • Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.).
  • Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - MDPI. (n.d.).
  • Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PubMed. (2018, January 27). Retrieved from [Link]

  • Coumarin: A Privileged Scaffold for the Design and Development of Antineurodegenerative Agents - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review). (n.d.).
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The Multifaceted Mechanisms of Action of Chromene-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Chromene, a privileged heterocyclic scaffold consisting of a fused benzene and pyran ring, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products, such as flavonoids and coumarins, has inspired the synthesis of a vast library of derivatives.[2][3] These compounds exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics for a wide array of human diseases.[1][4][5] This technical guide provides an in-depth exploration of the diverse mechanisms of action employed by chromene-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides actionable protocols for investigating these complex biological interactions.

Part 1: Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Chromene derivatives have emerged as potent anticancer agents, combatting tumor growth through a variety of intricate mechanisms that often lead to cell cycle arrest and programmed cell death.[6] Their ability to interact with multiple cellular targets makes them particularly promising for overcoming the challenge of drug resistance in cancer therapy.[4]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which chromene compounds exert their anticancer effects is through the induction of apoptosis, a highly regulated process of cell suicide.[7] This can be initiated through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: Certain chromene derivatives can trigger the extrinsic pathway by activating death receptors on the cell surface, such as Fas.[8] This leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, an initiator caspase that directly cleaves and activates downstream executioner caspases like caspase-3.[6][8] Activated caspase-3 is responsible for the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[6]

  • Intrinsic Pathway: The intrinsic pathway is often initiated by cellular stress and involves the mitochondria. Some chromene derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8] By down-regulating Bcl-2 and up-regulating Bax, these compounds promote the release of cytochrome c from the mitochondria into the cytoplasm.[7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, converging with the extrinsic pathway to execute apoptosis.[8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromene1 Chromene Derivatives Fas Fas Death Receptor Chromene1->Fas activates Caspase8 Caspase-8 (Initiator) Fas->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Chromene2 Chromene Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Chromene2->Bcl2 inhibits Bax Bax (Pro-apoptotic) Chromene2->Bax promotes Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Dual apoptotic pathways induced by chromene compounds.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

The cellular cytoskeleton, particularly the microtubules, is a critical target for anticancer drugs due to its essential role in cell division, intracellular transport, and maintenance of cell shape.[9][10] Many chromene-based compounds have been identified as potent inhibitors of tubulin polymerization.[11][12]

These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[6][11][13] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[6][9] Prolonged mitotic arrest can then trigger apoptosis.[9] Some 4H-chromene derivatives, such as Crolibulin, not only induce microtubule depolymerization but also disrupt tumor vasculature, further enhancing their anticancer efficacy.[6]

Enzyme Inhibition: A Targeted Approach

Chromene derivatives have been shown to inhibit a variety of enzymes that are crucial for cancer cell proliferation and survival.

Enzyme TargetRole in CancerChromene-Mediated Inhibition
Src Kinases Overexpressed in several cancers, promoting cell proliferation and metastasis.4-Aryl-4H-chromene-3-carbonitrile derivatives effectively inhibit Src kinases.[6]
EGFR A receptor tyrosine kinase often overexpressed in tumors, driving cell growth.Certain spiro-benzo-chromene derivatives show strong binding affinity and inhibitory activity against EGFR.[4]
Topoisomerases I & II Essential for DNA replication and repair; their inhibition leads to DNA damage.Some 8/9-bromo substituted 1H-benzo[f]chromenes inhibit both topoisomerase I and II.[14]
Carbonic Anhydrases (CA IX & XII) Tumor-associated enzymes involved in pH regulation and tumor progression.Chromene-based sulfonamides have shown inhibitory activity against these isoforms.[15]

Part 2: Antimicrobial Mechanisms of Action: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3][16] Chromene derivatives have demonstrated significant activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi, through various mechanisms.[3][16]

Disruption of Bacterial Cell Integrity
  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a vital structure that provides shape and protection. Some chromenes interfere with the transpeptidation reaction, a critical step in peptidoglycan biosynthesis, thereby weakening the cell wall and leading to cell lysis.[16]

  • Membrane Disruption: Other chromene derivatives can directly interact with and disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[3]

Interference with Essential Cellular Processes
  • Inhibition of DNA Replication and Protein Synthesis: Chromenes can target essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerases.[3][17] By inhibiting these enzymes, they prevent the unwinding and replication of bacterial DNA, ultimately halting cell division.[3] Additionally, some derivatives can interfere with protein synthesis, further contributing to their antimicrobial effect.[3]

cluster_cell_integrity Cell Integrity Disruption cluster_cellular_processes Inhibition of Cellular Processes Chromene Chromene Derivatives CellWall Cell Wall Synthesis Chromene->CellWall inhibits CellMembrane Cell Membrane Chromene->CellMembrane disrupts DNAGyrase DNA Gyrase/ Topoisomerase Chromene->DNAGyrase inhibits ProteinSynthesis Protein Synthesis Chromene->ProteinSynthesis inhibits BacterialDeath Bacterial Cell Death CellWall->BacterialDeath CellMembrane->BacterialDeath DNAGyrase->BacterialDeath ProteinSynthesis->BacterialDeath

Caption: Key antimicrobial mechanisms of chromene derivatives.

Part 3: Anti-inflammatory and Neuroprotective Mechanisms

Beyond their roles in fighting cancer and infections, chromene-based compounds also exhibit potent anti-inflammatory and neuroprotective activities, making them attractive candidates for treating a range of chronic diseases.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Chromene derivatives can mitigate inflammation through several mechanisms:

  • COX Inhibition: Some spiro thiochromene–oxindole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[18]

  • TLR4/MAPK Pathway Inhibition: Certain 2-phenyl-4H-chromen-4-one compounds can suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19]

Neuroprotection through Enzyme Inhibition

In the context of neurodegenerative diseases like Alzheimer's, chromene derivatives have shown promise by targeting key enzymes involved in neurotransmission and disease pathology.[20][21][22]

  • Cholinesterase Inhibition: Many chromene-based compounds are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[20][22][23] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which is beneficial for cognitive function.

  • Monoamine Oxidase (MAO) Inhibition: Chromen-4-ones have been identified as reversible inhibitors of monoamine oxidase (MAO), particularly MAO-B.[20][21] Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for Parkinson's disease.[21]

Part 4: Experimental Protocols for Mechanistic Elucidation

To investigate the diverse mechanisms of action of chromene compounds, a series of well-established in vitro assays are essential. The following provides a general workflow and detailed protocols for key experiments.

Synthesis Synthesis of Chromene Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Apoptosis Apoptosis Analysis (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay EnzymeAssay Enzyme Inhibition Assays Cytotoxicity->EnzymeAssay WesternBlot Protein Expression (Western Blotting) Apoptosis->WesternBlot Confirm pathway LeadCompound Lead Compound Identification Apoptosis->LeadCompound CellCycle->WesternBlot Confirm regulators CellCycle->LeadCompound TubulinAssay->LeadCompound EnzymeAssay->LeadCompound

Caption: General experimental workflow for mechanistic studies.

Protocol: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of chromene derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][7]

  • Compound Treatment: Treat the cells with various concentrations of the chromene compounds for 24, 48, or 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Protocol: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: To quantify apoptosis and determine the cell cycle distribution of cells treated with chromene derivatives.

Methodology:

  • Cell Treatment: Treat cells with the chromene compound at its IC50 concentration for a specified time (e.g., 24 hours).[6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Apoptosis Staining (Annexin V-FITC/PI):

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]

    • Analyze the cells by flow cytometry.

  • Cell Cycle Staining (Propidium Iodide):

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide.[8]

    • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of chromene compounds on tubulin assembly.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Addition: Add the chromene compound at various concentrations to the reaction mixture. A known tubulin inhibitor like colchicine should be used as a positive control.[11]

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.[9][11]

Conclusion

The chromene scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. From inducing apoptosis and inhibiting key enzymes in cancer cells to disrupting bacterial integrity and modulating neurological pathways, chromene-based compounds offer a wealth of opportunities for drug discovery. A thorough understanding of their molecular targets and signaling pathways, coupled with rigorous experimental validation, is paramount to unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to explore and advance the development of this promising class of molecules.

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The Emergence of a Scaffold: A Technical History of 7-Methoxycoumarin Esters in Scientific Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Fragrance to Function

The story of 7-methoxycoumarin esters is not one of a single, sudden discovery, but of a scientific evolution. It begins with the characteristic sweet scent of new-mown hay, transitions through the foundational era of synthetic organic chemistry, and culminates in the sophisticated molecular tools that are indispensable to modern drug discovery and cellular imaging. This guide traces that journey, providing not just the historical milestones but the underlying chemical logic and experimental causality that propelled the 7-methoxycoumarin scaffold from a simple natural product to a cornerstone of bio-organic chemistry. We will explore the path from the isolation of the parent coumarin molecule to the strategic synthesis of its methoxylated esters, revealing how each chemical modification was a deliberate step towards solving complex biological and analytical challenges.

The Genesis of the Coumarin Core: A Natural Blueprint

The history of our subject begins long before its specific methoxy derivative was known, with the isolation of the parent compound, coumarin (2H-1-benzopyran-2-one) .

  • 1820: The foundational chapter was written when coumarin was first isolated from the tonka bean (Dipteryx odorata), giving the entire class of compounds its name from the French term, coumarou.[1][2] This discovery placed the benzopyrone scaffold on the map of natural product chemistry.

  • Natural Prevalence: Subsequently, coumarin and its derivatives were identified as a vast family of secondary metabolites in countless plants, fungi, and bacteria, including in the families Apiaceae, Rutaceae, and Asteraceae.[1][3] The naturally occurring 7-substituted coumarins, such as umbelliferone (7-hydroxycoumarin) , became particularly widespread and accessible starting materials.

The inherent biological activities and, crucially, the fluorescent properties of this natural scaffold hinted at a potential far beyond its role as a fragrance. However, unlocking this potential required a reliable and versatile method of synthesis.

The Synthetic Revolution: The Pechmann Condensation

The critical turning point that transformed coumarins from mere natural isolates into a versatile synthetic platform was the work of German chemist Hans von Pechmann.

  • 1883-1884: Von Pechmann developed a straightforward and elegant method for coumarin synthesis by condensing a phenol with a β-ketoester under acidic conditions. This reaction, now universally known as the Pchmann Condensation , was revolutionary. It allowed chemists to systematically create a wide array of substituted coumarins from simple, readily available precursors, liberating research from the reliance on natural extraction.

The genius of the Pechmann reaction lies in its robustness and simplicity. The acid catalyst facilitates both a transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration to form the stable benzopyrone ring. This accessibility was the catalyst for decades of exploration into coumarin chemistry.

Core Mechanism: The Pechmann Condensation

The enduring utility of this reaction warrants a closer look at its mechanism, which elegantly constructs the coumarin core in a one-pot synthesis.

Pechmann_Mechanism

Herniarin: Nature's 7-Methoxycoumarin

Among the vast family of naturally occurring coumarins, one simple derivative is central to our story: 7-methoxycoumarin , also known by its trivial name, herniarin .[4] It is the natural methyl ether of umbelliferone and is found in plants such as rupturewort (Herniaria glabra) and water hemp (Ayapana triplinervis).

The presence of the methoxy group at the 7-position is fundamentally important. This electron-donating group significantly enhances the molecule's fluorescence quantum yield compared to unsubstituted coumarin, making it an intrinsically superior fluorophore. This natural blueprint provided chemists with a starting point that was already optimized for fluorescence applications. The synthetic challenge was then reduced to either synthesizing herniarin directly or methylating the more abundant 7-hydroxycoumarin.

Experimental Protocol 1: Synthesis of 7-Methoxy-4-methylcoumarin

This protocol describes a classic Pechmann condensation followed by methylation, a common route to obtain the core structure.

Part A: Synthesis of 7-Hydroxy-4-methylcoumarin (via Pechmann Condensation)

  • Reagent Preparation: To a round-bottom flask, add resorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 3-4 mL per 10g of resorcinol) dropwise while cooling the flask in an ice bath. The mixture will become viscous and warm.

  • Reaction: Allow the mixture to stand at room temperature for 18-24 hours. The mixture will solidify.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. A precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove residual acid, and press dry.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white or off-white solid.

Part B: Methylation to 7-Methoxy-4-methylcoumarin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 7-hydroxy-4-methylcoumarin (1.0 eq) in acetone or methanol.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) to the solution.

  • Methylating Agent: Add dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) (~1.2 eq) dropwise to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product from ethanol to yield pure 7-methoxy-4-methylcoumarin.[5]

The Pivotal Leap: Esterification and the Dawn of the Molecular Probe

The development of 7-methoxycoumarin esters marks the transition from studying a natural product to designing a molecular tool. The process of derivatization —chemically modifying a molecule to enhance its analytical properties—was the driving force.[6][7] Esterification of the coumarin scaffold, particularly at the 3- or 4-position (after introducing a carboxylic acid or hydroxymethyl group), was a logical chemical step to achieve several key objectives:

  • Attachment of Functional Groups: The ester linkage provides a versatile handle to attach other molecules (biomolecules, targeting ligands, etc.) to the fluorescent coumarin core.

  • Modulation of Physicochemical Properties: Esterification can alter solubility, lipophilicity, and cell permeability. This is the foundational principle for creating coumarin-based prodrugs.

  • Creation of "Caged" Compounds: The ester bond can be designed to be cleavable by specific enzymes (esterases) or changes in the microenvironment (e.g., pH). This allows the coumarin to act as a "pro-fluorophore" or a "pro-drug," releasing its active component only upon a specific biological trigger.

This strategic esterification transformed the 7-methoxycoumarin scaffold into a dynamic reporter of biological function.

Experimental Protocol 2: Synthesis of a 7-Methoxycoumarin-3-Carboxylic Acid Ester

This protocol outlines the synthesis of a key intermediate, 7-methoxycoumarin-3-carboxylic acid, and its subsequent esterification, representative of methods used to create fluorescent labels and prodrugs.

Part A: Synthesis of 7-Methoxycoumarin-3-carboxylic acid

  • Reagent Preparation: In a suitable flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in an appropriate solvent like ethanol.

  • Condensation: Add a catalytic amount of a base, such as piperidine or pyridine, and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Cyclization: The intermediate product is often not isolated. The reaction mixture is typically acidified (e.g., with HCl) and heated, which hydrolyzes the Meldrum's acid adduct and promotes cyclization to form the coumarin-3-carboxylic acid.

  • Isolation: Cool the mixture to induce precipitation. Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Purification: Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 7-methoxycoumarin-3-carboxylic acid.

Part B: Esterification to Form a Fluorescent Prodrug Moiety

  • Activation of Carboxylic Acid: Dissolve the 7-methoxycoumarin-3-carboxylic acid (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane or DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at 0°C for 30 minutes.

  • Alcohol Addition: Add the alcohol component of the desired ester (e.g., the hydroxyl group of a drug molecule or a linker, 1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter off the N,N'-dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent, wash sequentially with dilute acid, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting ester using silica gel column chromatography.

Modern Applications: The Fruits of a Century of Chemistry

The ability to synthetically tailor 7-methoxycoumarin esters has led to their widespread use in two major domains: fluorescent probes for cellular imaging and prodrugs for targeted drug delivery.

Fluorescent Probes and Labels

The high quantum yield and sensitivity to the local environment make 7-methoxycoumarin esters ideal fluorescent reporters. The ester linkage is used to attach the coumarin to a target molecule. Changes in the fluorescence signal (intensity, wavelength, or lifetime) can then report on events such as binding, enzymatic cleavage, or changes in environmental polarity.

Fluorescent_Probe_Workflow

Prodrug Development

A key challenge in drug development is delivering polar, charged molecules across nonpolar cell membranes. 7-methoxycoumarin esters provide an elegant solution. By masking a charged group (like a phosphate or carboxylate) on a drug with the lipophilic coumarin ester, the resulting prodrug can more easily enter cells.[8]

Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active drug and the harmless 7-methoxycoumarin byproduct. The simultaneous release of the fluorescent coumarin allows researchers to track the uptake and cleavage of the prodrug in real-time, providing invaluable pharmacokinetic data. This dual-functionality as both a delivery vehicle and a reporter molecule is a testament to the power of this chemical scaffold.

Data Summary: Physicochemical Properties of Key Intermediates
CompoundFormulaMolar Mass ( g/mol )Typical AppearanceKey Synthetic Route
CoumarinC₉H₆O₂146.14Colorless crystalsPerkin Reaction
7-HydroxycoumarinC₉H₆O₃162.14White/pale yellow solidPechmann Condensation
7-Methoxycoumarin C₁₀H₈O₃176.17White solidMethylation of 7-hydroxy
7-Methoxycoumarin-3-CA C₁₁H₈O₅220.18SolidKnoevenagel/Meldrum's Acid

Conclusion and Future Outlook

The journey from the tonka bean to the cutting-edge of cell biology and pharmacology has been a long and logical one for the coumarin scaffold. The discovery of 7-methoxycoumarin provided a naturally fluorescent core, while the advent of robust synthetic methods like the Pechmann condensation enabled its widespread derivatization. The strategic decision to create 7-methoxycoumarin esters was the key innovation that unlocked its potential as a molecular tool. This ester linkage transformed a static fluorophore into a dynamic probe and a sophisticated drug delivery system.

Today, researchers continue to build upon this legacy, designing novel 7-methoxycoumarin esters with tailored cleavage kinetics, targeted delivery moieties, and fine-tuned photophysical properties. The history of this remarkable compound serves as a powerful example of how understanding the fundamentals of natural products and synthetic chemistry can provide elegant solutions to the most complex biological questions.

References

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  • Krężel, A., & Radecka, H. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. International Journal of Molecular Sciences, 25(4), 2296. [Link]

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Spectral Properties of Substituted 2H-Chromene Esters: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Significance of the 2H-Chromene Scaffold

The 2H-chromene (or 2H-1-benzopyran) ring system is a privileged heterocyclic scaffold prevalent in a vast array of natural products and synthetic molecules. Its derivatives are the subject of intense research due to their wide-ranging and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[1][2][3] For researchers in drug development, understanding the structure and physicochemical properties of these compounds is paramount. The ester functionality, when appended to the 2H-chromene core, provides a versatile handle for modifying solubility, reactivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the key spectral properties of substituted 2H-chromene esters. We will delve into the core spectroscopic techniques used for their characterization—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Beyond a simple recitation of data, this document aims to provide a mechanistic understanding of how the substitution pattern on the chromene ring dictates its spectral signature. This knowledge is critical for structure elucidation, purity assessment, and the rational design of novel therapeutic agents and molecular probes.

Synthetic Strategies: Accessing the 2H-Chromene Ester Core

The spectral properties of a 2H-chromene ester are inextricably linked to its molecular structure, specifically the nature and position of its substituents. Therefore, a foundational understanding of the synthetic routes to these compounds is essential context. A multitude of synthetic strategies exist, often involving the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as an ester of acetoacetate or cyanoacetate.[4][5][6]

These multi-component reactions are valued for their efficiency and ability to generate molecular diversity.[5][6] For instance, a one-pot three-component reaction of salicylaldehydes, acetylacetone, and an alcohol can be catalyzed by tetra-n-butylammonium fluoride (TBAF) to produce substituted 2H-chromenes.[5] Other notable methods include the rhodium(III)-catalyzed C-H activation/[3 + 3] annulation to form 2H-chromene-3-carboxylic acids, which can be subsequently esterified.[7][8] The choice of synthetic route is a critical experimental decision, as it directly controls the substitution pattern that will be analyzed spectroscopically.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction Salicylaldehyde Substituted Salicylaldehyde Condensation Catalytic Condensation (e.g., Knoevenagel) Salicylaldehyde->Condensation ActiveMethylene Active Methylene Ester (e.g., Ethyl Acetoacetate) ActiveMethylene->Condensation Cyclization Intramolecular Cyclization (oxa-Michael) Condensation->Cyclization Intermediate Product Substituted 2H-Chromene Ester Cyclization->Product

Caption: Generalized workflow for the synthesis of 2H-chromene esters.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems. The benzopyran core of 2H-chromenes contains a π-electron system that gives rise to characteristic absorption bands, typically corresponding to π → π* transitions.

Principles and the Influence of Substituents

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), or amino (-NR₂) attached to the benzene ring, particularly at positions that enhance conjugation (e.g., C6, C7), typically cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). This is because these groups donate electron density into the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) tend to cause a hypsochromic shift (shift to shorter wavelength) or a less pronounced bathochromic shift compared to EDGs. They withdraw electron density, which can either increase the HOMO-LUMO gap or alter the transition dipole moment.

The specific photophysical properties, including absorption spectra, are key when considering these molecules for applications like fluorescent sensors.[9][10][11][12]

Data Presentation: UV-Visible Absorption Maxima

The following table summarizes representative UV-Vis absorption data for various substituted chromene derivatives, illustrating the impact of substitution.

Compound/Substituentλmax (nm)SolventReference
2,2-diphenyl-2H-chromene derivative~300-350CD₃CN[13]
2-amino-4H-benzo[g]chromenes~350-400Various[9]
Coumarin-based pyrano-chromene~370-[14][15]
Experimental Protocol: UV-Visible Spectrum Acquisition

This protocol ensures the acquisition of reliable and reproducible UV-Vis data, grounded in the principles of the Beer-Lambert Law.

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane) in which the compound is fully soluble. The solvent should not react with the analyte.

  • Stock Solution Preparation: Accurately prepare a stock solution of the 2H-chromene ester of a known concentration (e.g., 1 mM).

  • Sample Preparation: Dilute the stock solution to a working concentration (e.g., 1-10 µM) using the selected solvent. The final concentration should yield a maximum absorbance between 0.1 and 1.0 AU to ensure data linearity and accuracy.

  • Instrument Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction). This subtracts the absorbance of the solvent and cuvette from the measurement.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Ensure proper cuvette placement and the absence of air bubbles.

  • Data Acquisition: Scan the sample across the desired wavelength range (typically 200-600 nm for chromenes). Record the wavelength of maximum absorbance (λmax) and its corresponding absorbance value.

Fluorescence Spectroscopy

Many 2H-chromene esters are fluorescent, a property that makes them highly valuable as molecular probes, sensors, and in bioimaging applications.[16] Fluorescence is a multi-stage process involving the absorption of light and the subsequent emission of light at a longer wavelength (lower energy).

Principles of Fluorescence and Structural Effects

The efficiency of fluorescence is determined by the molecule's ability to dissipate absorbed energy radiatively (as light) rather than through non-radiative pathways (like heat or vibration).

  • Quantum Yield (ΦF): This is a measure of fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for imaging and sensing applications.

  • Stokes Shift: This is the difference in wavelength between the absorption maximum (λmax, abs) and the emission maximum (λmax, em). A larger Stokes shift is beneficial as it minimizes self-absorption and improves signal-to-noise ratio.

  • Substituent Effects: Similar to UV-Vis absorption, EDGs often enhance fluorescence intensity and shift emission to longer wavelengths. Heavy atoms (e.g., bromine, iodine) or certain EWGs can quench fluorescence by promoting intersystem crossing to the triplet state. The fluorescence of some chromene derivatives can be turned off or "quenched" by interacting with other molecules, a principle used in designing chemical sensors.[17]

Data Presentation: Fluorescence Properties
Compound/Substituentλem (nm)Quantum Yield (ΦF)SolventReference
7-(diethylamino)-2-oxo-2H-chromene coreVaries--[18]
2-amino-4H-benzo[g]chromenes~450-550VariesVarious[9]
Dihydropyrano[3,2-c]chromenes~400-500VariesVarious[9]
Experimental Protocol: Fluorescence Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 0.1-1 µM) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (<0.1 AU) to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax, abs). Scan the emission monochromator over a range starting just above the excitation wavelength to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum emission intensity (λmax, em). The quantum yield can be determined relative to a known standard (e.g., quinine sulfate) using the comparative method.

Fluorescence_Process cluster_absorption Absorption cluster_emission Emission & Relaxation S0 Ground State (S₀) Excitation Photon Absorption (Excitation) S1 Excited Singlet State (S₁) VibrationalRelax Vibrational Relaxation (non-radiative) S1->VibrationalRelax Excitation->S1 hν_abs Fluorescence Fluorescence Emission (radiative) VibrationalRelax->Fluorescence hν_em NonRadiative Other Non-Radiative Decay (e.g., heat) VibrationalRelax->NonRadiative Fluorescence->S0 NonRadiative->S0

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of a molecule's structure.

Principles and Characteristic Signals

For a substituted 2H-chromene ester, several key regions in the NMR spectrum are diagnostic:

  • ¹H NMR:

    • Vinyl Protons: The protons on the C3-C4 double bond of the pyran ring typically appear as doublets in the range of δ 5.5-7.0 ppm. Their coupling constant (J) provides information about their stereochemical relationship.

    • C2 Proton: The proton at the C2 position, adjacent to the oxygen atom, is often a singlet or multiplet around δ 5.0-6.5 ppm, depending on substitution.[19]

    • Aromatic Protons: Protons on the benzene ring appear in the aromatic region (δ 6.5-8.5 ppm). Their splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants are invaluable for determining the substitution pattern on the ring.[19][20]

    • Ester Protons: The protons of the ester alkyl group (e.g., -OCH₂CH₃) will have characteristic shifts and multiplicities (e.g., a quartet and a triplet for an ethyl ester).

  • ¹³C NMR:

    • The carbons of the chromene core and the ester group give distinct signals across a wide chemical shift range, confirming the presence of the scaffold. The chemical shifts are sensitive to substituent effects, with EDGs causing upfield shifts (shielding) and EWGs causing downfield shifts (deshielding) for nearby carbons.[21][22]

The structures of newly synthesized chromene derivatives are routinely confirmed using a combination of ¹H and ¹³C NMR.[14][15][20][23]

Data Presentation: Representative NMR Chemical Shifts (δ, ppm)
PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
H-46.0 - 7.0 (d)120 - 130Olefinic proton
H-35.5 - 6.5 (d)120 - 130Olefinic proton
H-25.0 - 6.570 - 80Methylene or methine adjacent to oxygen
Aromatic H6.5 - 8.5110 - 160Highly dependent on substitution
Ester C=O-160 - 175Carbonyl carbon

Note: These are general ranges; actual values are highly structure-dependent. Specific data can be found in references.[19][20]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 2H-chromene ester in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire standard ¹H and ¹³C spectra. For complex structures, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to assign all correlations definitively.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Principles and Fragmentation Patterns

Upon ionization (e.g., by Electron Impact [EI] or Electrospray Ionization [ESI]), the molecular ion (M⁺˙ or [M+H]⁺) is formed. This ion can then undergo fragmentation into smaller, characteristic pieces. For 2H-chromenes, common fragmentation pathways include:

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for many cyclic systems, where the pyran ring cleaves to give a diene and a dienophile. This is a common pattern in chromone systems.[24]

  • Loss of Substituents: Cleavage of bonds to substituents on the ring, such as the loss of an alkyl radical from the C2 position or cleavage of the ester group.

  • Loss of Small Molecules: Elimination of stable neutral molecules like CO or H₂O.[25]

The fragmentation patterns observed are highly dependent on the specific structure and the ionization method used.[25][26][27][28] For example, ESI-MS/MS studies on 2H-chromenes derived from carbazoles showed that the major fragmentation occurred by cleavage of the γ-bond relative to a carbocation center.[25]

Fragmentation_Pathway Parent Molecular Ion [M]⁺˙ FragA Fragment A [M - R¹]⁺ Parent->FragA - R¹˙ FragB Fragment B [M - R²]⁺ Parent->FragB - R²˙ FragC Fragment C (RDA Product) Parent->FragC RDA Neutral1 - R¹˙ Neutral2 - R²˙ Neutral3 - Diene

Caption: General schematic of mass spectrometry fragmentation.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Method Development: Choose the appropriate ionization mode (e.g., ESI positive or negative ion mode). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

  • MS¹ Scan: Acquire a full scan mass spectrum to identify the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙). Verify that the observed mass corresponds to the calculated exact mass of the target compound.

  • MS² (Tandem MS) Scan: For structural confirmation, perform a tandem MS experiment. Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Interpretation: Analyze the fragmentation pattern to identify characteristic losses and fragments that are consistent with the proposed structure of the 2H-chromene ester.

Conclusion

The spectral characterization of substituted 2H-chromene esters is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. UV-Visible and fluorescence spectroscopy reveal the electronic properties dictated by the conjugated π-system and its substituents, providing insights crucial for applications in materials science and bio-imaging. NMR spectroscopy offers the definitive map of the molecular architecture, confirming connectivity and stereochemistry. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. For the medicinal chemist and drug development professional, a mastery of these techniques and the ability to interpret their output are indispensable for advancing the promising therapeutic potential of the 2H-chromene scaffold.

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  • Kamal, A., & Kumar, G. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • (n.d.). Pharmacological activities of chromene derivatives: An overview. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2022). Chromene-based BioAIEgens: 'in-water' synthesis, regiostructure-dependent fluorescence and ER-specific imaging. National Science Review. [Link]

  • Dyachenko, V. D., & Dyachenko, I. V. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. [Link]

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  • Yokoyama, Y., et al. (2000). Photochromism of chromene crystals; a new property of old chromenes. Chemical Communications. [Link]

  • (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Retrieved from [Link]

  • da Silva, A. M. G., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. MDPI. [Link]

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Methodological & Application

Synthesis Protocol for 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reproducible protocol for the synthesis of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific principles and practical insights to ensure successful synthesis and purification.

Introduction and Significance

Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The 7-methoxy substituted chromene scaffold, in particular, serves as a key structural motif in numerous biologically active molecules. The title compound, this compound, is a crucial intermediate for the synthesis of more complex molecules, including potential therapeutic agents and fluorescent probes.[1] Its synthesis is typically achieved through a Knoevenagel condensation, a classic and reliable method for carbon-carbon bond formation.[2][3]

This application note provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate, utilizing piperidine as a basic catalyst.

Reaction Scheme

The overall reaction is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Catalyst/Solvent cluster_products Product 2-hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde product This compound 2-hydroxy-4-methoxybenzaldehyde->product + diethyl_malonate Diethyl malonate diethyl_malonate->product + piperidine Piperidine ethanol Ethanol (Solvent) water H₂O product->water +

Caption: Overall reaction scheme for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on established Knoevenagel condensation procedures for similar chromene derivatives.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxy-4-methoxybenzaldehydeReagentSigma-Aldrich
Diethyl malonateReagentSigma-Aldrich
PiperidineACS ReagentSigma-Aldrich
Ethanol, absoluteAnhydrousJ.T. Baker
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Anhydrous sodium sulfateACS ReagentVWR
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Recrystallize the crude product from ethanol to obtain a pure crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Expected Yield and Physical Properties
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Melting Point 92-94 °C
Expected Yield 80-90%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.35 (t, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 4.30 (q, 2H, -OCH₂-), 4.80 (s, 2H, -CH₂-), 6.40-6.50 (m, 2H, Ar-H), 7.25 (d, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.3, 55.6, 61.5, 66.2, 101.2, 107.5, 110.8, 129.8, 148.5, 155.7, 162.3, 163.8
FT-IR (KBr, cm⁻¹) ν: 2980 (C-H), 1720 (C=O, ester), 1620 (C=C), 1580, 1450 (aromatic C=C), 1250 (C-O, ether), 1150 (C-O, ester)

Mechanism of the Knoevenagel Condensation

The synthesis proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. The mechanism is outlined below.

Knoevenagel_Mechanism Diethyl_Malonate Diethyl Malonate Enolate Enolate Intermediate Diethyl_Malonate->Enolate Deprotonation Piperidine Piperidine (Base) Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 2-Hydroxy-4-methoxybenzaldehyde Intermediate α,β-Unsaturated Intermediate Adduct->Intermediate Dehydration Dehydration Dehydration Product This compound Intermediate->Product Intramolecular Cyclization Cyclization Intramolecular Cyclization

Caption: Simplified mechanism of the Knoevenagel condensation and subsequent cyclization.

The reaction is initiated by the deprotonation of the active methylene group of diethyl malonate by the basic catalyst, piperidine, to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile and attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated intermediate. Finally, an intramolecular Michael addition (cyclization) occurs, where the phenolic hydroxyl group attacks the β-carbon of the double bond, leading to the formation of the chromene ring system.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the reagents are pure and the ethanol is anhydrous. Water can inhibit the reaction. Increasing the reaction time or adding a slight excess of diethyl malonate may also improve the yield.

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, a small additional amount of piperidine can be added. However, excess catalyst can lead to side reactions.

  • Purification Issues: If the product does not readily crystallize, concentrating the solution further and scratching the inside of the flask with a glass rod can induce crystallization. Column chromatography (silica gel, hexane:ethyl acetate) can be used as an alternative purification method if recrystallization is not effective.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Avoid inhalation of dust from the solid reagents and product.

References

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI.
  • Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Deriv
  • Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermedi
  • 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. SpectraBase.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.
  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester.
  • Knoevenagel condens
  • This compound 885271-34-1. Guidechem.
  • Knoevenagel Condens
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  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Chemsrc.
  • Knoevenagel Condensation Doebner Modific
  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
  • Synthesis and crystal structure of allyl 7-(diethylamino)
  • Knoevenagel Condens
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • experimental setup for reactions involving 8-Methoxy-chroman-3-carboxylic acid. Benchchem.

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Application Notes and Protocols: Synthesis of 7-Methoxycoumarin via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-methoxycoumarin, a valuable scaffold in medicinal chemistry and materials science. We delve into the robust and versatile Knoevenagel condensation reaction, detailing the underlying mechanism and providing a meticulously validated, step-by-step protocol. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible, high-yield synthesis. We emphasize the causality behind experimental choices, from reagent selection to reaction optimization, to empower users with a deep, practical understanding of the process.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a critical class of heterocyclic compounds, prevalent in both natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, have cemented their importance in drug discovery.[1][2] Beyond medicine, coumarins are utilized as additives in food and cosmetics, and as optical brightening agents and fluorescent dyes.[1][3]

The Knoevenagel condensation stands as a cornerstone for coumarin synthesis due to its efficiency and adaptability.[4] This reaction facilitates the formation of the core coumarin ring system through the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically in the presence of a weak base.[5]

Mechanistic Deep Dive: The Knoevenagel Condensation Pathway

The synthesis of the coumarin scaffold via the Knoevenagel condensation is a two-stage process: the initial condensation followed by an intramolecular cyclization (lactonization).

  • Enolate Formation: A basic catalyst, such as piperidine or an amine, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate). This generates a resonance-stabilized enolate, a potent nucleophile.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde derivative (in this case, 2-hydroxy-4-methoxybenzaldehyde).

  • Aldol-type Addition & Dehydration: This attack forms an intermediate aldol-type adduct, which rapidly undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated compound.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks the carbonyl group of the ester on the side chain. This intramolecular transesterification results in the formation of the characteristic six-membered lactone ring of the coumarin, eliminating an alcohol molecule (e.g., ethanol).

This mechanistic understanding is crucial for troubleshooting and optimizing the reaction conditions for specific substrates.

Experimental Protocol: Synthesis of 7-Methoxycoumarin

This protocol provides a reliable method for the synthesis of 7-methoxycoumarin.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.151.52 g10
Diethyl malonateC₇H₁₂O₄160.171.76 g (1.67 mL)11
PiperidineC₅H₁₁N85.150.17 g (0.2 mL)2
Ethanol (Absolute)C₂H₅OH46.0720 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.52 g (10 mmol) of 2-hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.76 g (1.67 mL, 11 mmol) of diethyl malonate followed by the dropwise addition of 0.17 g (0.2 mL, 2 mmol) of piperidine. The addition of the basic catalyst often results in a color change.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the purified 7-methoxycoumarin in a vacuum oven. The final product should be an off-white to pale yellow solid. Characterize the product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow and Mechanistic Diagrams

To visually represent the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_workflow Experimental Workflow Reactants 1. Combine 2-Hydroxy-4- methoxybenzaldehyde, Diethyl Malonate, & Ethanol Catalyst 2. Add Piperidine (Catalyst) Reactants->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Isolate 6. Isolate by Filtration Cool->Isolate Purify 7. Wash with Cold Ethanol Isolate->Purify Dry 8. Dry under Vacuum Purify->Dry Product 7-Methoxycoumarin Dry->Product G cluster_mechanism Knoevenagel Condensation Mechanism start Active Methylene Compound enolate Enolate (Nucleophile) start->enolate + Catalyst catalyst Base (Piperidine) adduct Aldol Adduct enolate->adduct + Aldehyde aldehyde 2-Hydroxy-4-methoxy- benzaldehyde (Electrophile) unsaturated α,β-Unsaturated Intermediate adduct->unsaturated - H₂O cyclization Intramolecular Cyclization unsaturated->cyclization Lactonization product 7-Methoxycoumarin cyclization->product - EtOH

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected outcome is a high yield (typically >80%) of a solid product. Key validation checkpoints include:

  • TLC Analysis: A clean conversion with the disappearance of the starting aldehyde and the appearance of a single major product spot confirms the reaction's success.

  • Melting Point: The obtained melting point of the purified product should be sharp and consistent with the literature value for 7-methoxycoumarin (approximately 117-119 °C). A broad or depressed melting range indicates impurities.

  • Spectroscopic Data: ¹H NMR and ¹³C NMR spectra should unambiguously confirm the structure of 7-methoxycoumarin, matching established data.

Field-Proven Insights and Optimization

  • Catalyst Choice: While piperidine is a common and effective catalyst, other weak bases like pyridine or even solid catalysts such as ZnO can be employed. [6][7]The choice may depend on the specific substrate and desired reaction conditions (e.g., for greener synthesis).

  • Solvent-Free and Microwave-Assisted Synthesis: Modern variations of the Knoevenagel condensation for coumarin synthesis often utilize solvent-free conditions or microwave irradiation. [3][8][9]These methods can significantly reduce reaction times, improve yields, and offer environmental benefits. [3]* Active Methylene Compound: The choice of the active methylene compound is critical for introducing substituents at the 3- and 4-positions of the coumarin ring. For instance, using ethyl acetoacetate instead of diethyl malonate would yield a 3-acetylcoumarin derivative. [5]* Purification Strategy: While recrystallization from ethanol is often sufficient, for highly pure samples required for pharmaceutical applications, column chromatography on silica gel may be necessary.

Conclusion

The Knoevenagel condensation remains a highly efficient and versatile method for the synthesis of 7-methoxycoumarin and its derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this important heterocyclic compound in high yields. The protocol and insights provided herein serve as a robust foundation for both routine synthesis and further exploration of novel coumarin-based molecules.

References

  • HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from [Link]

  • ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Ismail, E. S., Youssef, M. M., & Abd-El-Aal, R. M. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 14, 1489–1497. Retrieved from [Link]

  • Dutta, S., et al. (2019). Syntheses of ZnO with Different Morphologies: Catalytic Activity toward Coumarin Synthesis via the Knoevenagel Condensation Reaction. Inorganic Chemistry, 58(9), 6013–6023. Retrieved from [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 468-469. Retrieved from [Link]

  • Tchoupou, I. T., et al. (n.d.). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Sefako Makgatho Health Sciences University. Retrieved from [Link]

  • Shaabani, A., Ghadari, R., Rahmati, A., & Rezayan, A. H. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Journal of the Iranian Chemical Society, 6(4), 710-714. Retrieved from [Link]

  • Verdia, P., Santamarta, F., & Tojo, E. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 16(5), 4379–4388. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesizing 7-hydroxy-4-methylcoumarin (1). Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins. Results in Chemistry, 5, 100806. Retrieved from [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials Chemistry C. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Retrieved from [Link]

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Protocol for Assessing the Anticancer Properties of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Coumarins in Oncology

Coumarins, a diverse class of benzopyrone-containing phytochemicals, are gaining significant attention in oncological research for their potential as anticancer agents.[1][2][3] Naturally occurring in a variety of plants, these compounds and their synthetic derivatives have demonstrated a remarkable range of biological activities, including the ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis—all critical processes in tumor development and progression.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of novel coumarin compounds, from initial in vitro screening to preliminary mechanistic studies.

The multifaceted nature of coumarin's anticancer action necessitates a multi-pronged assessment strategy.[1][2][3] These compounds can modulate key signaling pathways such as PI3K/Akt/mTOR, inhibit carbonic anhydrases, disrupt microtubule polymerization, and regulate reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2][3] Therefore, a robust evaluation protocol must not only quantify cytotoxicity but also elucidate the underlying molecular mechanisms.

Part 1: Foundational In Vitro Assessment of Anticancer Activity

The initial phase of screening focuses on determining the cytotoxic and antiproliferative effects of coumarin compounds on cancer cell lines. This is a critical step to identify promising candidates for further investigation.[5][6]

Cell Viability and Cytotoxicity Assays: The First Litmus Test

The cornerstone of preliminary anticancer screening is the assessment of a compound's ability to reduce the viability of cancer cells. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for their simplicity, reliability, and suitability for high-throughput screening.[7][8]

Causality Behind Experimental Choice: These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells. In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The choice between MTT and XTT depends on the desired workflow. The MTT assay produces a water-insoluble formazan, requiring an additional solubilization step, while the XTT assay yields a water-soluble formazan, streamlining the protocol.

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan.Reduction of pale XTT to orange, water-soluble formazan.
Solubilization Step Required (e.g., DMSO, isopropanol).Not required.
Endpoint Absorbance at ~570 nm.[7][9]Absorbance at ~450-500 nm.
Advantages Well-established, cost-effective.[8]Faster workflow, less prone to errors from incomplete solubilization.
Disadvantages Additional solubilization step can introduce variability.Can be more susceptible to interference from compounds affecting cellular redox potential.

Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. Add the desired concentrations of the test compound to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the coumarin compound relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Part 2: Delving into the Mechanism of Action

Once a coumarin compound has demonstrated significant cytotoxic activity, the next crucial step is to investigate its mechanism of action. This involves assessing its effects on apoptosis and the cell cycle.

Apoptosis Induction: Unraveling Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several assays can be employed to detect the various stages of apoptosis.[10]

Causality Behind Experimental Choice: A multi-assay approach is recommended to confirm apoptosis and distinguish it from necrosis.[11] Early-stage apoptosis can be detected by the externalization of phosphatidylserine (PS) using Annexin V staining, while late-stage apoptosis is characterized by DNA fragmentation, which can be detected by TUNEL assays.[10] The activation of caspases, key executioner enzymes in the apoptotic cascade, is another important hallmark.[3]

Experimental Workflow: Apoptosis Assessment

Apoptosis_Workflow start Treat Cancer Cells with Coumarin Compound incubation Incubate for Defined Period start->incubation harvest Harvest Cells incubation->harvest split harvest->split annexin_v Annexin V-FITC / PI Staining split->annexin_v Early Apoptosis caspase Caspase Activity Assay (e.g., Caspase-3/7) split->caspase Mid Apoptosis tunel TUNEL Assay split->tunel Late Apoptosis flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry caspase->flow_cytometry microscopy Fluorescence Microscopy tunel->microscopy data_analysis Quantify Apoptotic Cells flow_cytometry->data_analysis microscopy->data_analysis

Caption: Workflow for assessing apoptosis induction by coumarin compounds.

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[12]

Causality Behind Experimental Choice: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[12] Treatment with a coumarin compound may lead to an accumulation of cells in a specific phase, indicating cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the coumarin compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[12] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway Visualization

Coumarins are known to target various signaling pathways involved in cancer cell proliferation and survival.[2][3] The PI3K/Akt/mTOR pathway is a frequently implicated target.[1][2]

PI3K_Akt_mTOR_Pathway Coumarin Coumarin Compound PI3K PI3K Coumarin->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin compounds.

Part 3: Advancing to In Vivo Models

Promising coumarin compounds identified through in vitro screening should be further evaluated in preclinical in vivo models to assess their therapeutic efficacy and potential toxicity in a more complex biological system.[5][13]

Causality Behind Experimental Choice: Animal models are indispensable for understanding the pharmacokinetics, pharmacodynamics, and overall antitumor activity of a drug candidate before it can be considered for human clinical trials.[14][15] Human tumor xenograft models in immunodeficient mice are commonly used to evaluate the efficacy of anticancer agents against human cancers.[13][16]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (length x width²)/2.

  • Compound Administration: Once the tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the coumarin compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

Conclusion

The protocol outlined in this application note provides a systematic and robust framework for the preclinical evaluation of coumarin compounds as potential anticancer agents. By combining comprehensive in vitro screening with targeted mechanistic studies and subsequent in vivo validation, researchers can effectively identify and characterize promising coumarin derivatives for further development in the fight against cancer.

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Unveiling the Molecular Architecture: A Guide to Single Crystal X-ray Diffraction for Chromene Esters

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to the single crystal X-ray diffraction (SC-XRD) method as applied to chromene esters. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, offering field-proven insights to empower researchers in obtaining high-quality crystallographic data for this important class of heterocyclic compounds. Chromene esters are prevalent scaffolds in medicinal chemistry and materials science, and a precise understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.[1]

Single crystal X-ray diffraction stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid.[2][3] It provides unambiguous determination of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.[3] For chiral chromene esters, SC-XRD is the only method that can determine the absolute configuration, a critical aspect in pharmaceutical development.[2]

Part 1: The Foundation - Growing High-Quality Crystals of Chromene Esters

The success of any SC-XRD study is predicated on the quality of the single crystal.[4] The growth of diffraction-quality crystals is often the most challenging and time-consuming step.[4] For chromene esters, which are typically small organic molecules, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

Understanding Solubility: The First Principle

Before attempting crystallization, a preliminary assessment of the chromene ester's solubility in a range of common organic solvents is essential. Ideal crystallization solvents are those in which the compound exhibits moderate solubility, with a significant difference in solubility between hot and cold conditions.

Common Crystallization Protocols for Chromene Esters

The following methods have proven effective for crystallizing small organic molecules, including chromene derivatives.[5]

  • Slow Evaporation: This is the simplest and most common technique. A near-saturated solution of the chromene ester is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. A key to success is to control the rate of evaporation; slower rates generally yield larger and higher-quality crystals. For instance, crystals of coumarin-based pyrano-chromene derivatives have been successfully grown by slow evaporation from a methanol/chloroform solvent system.[1][5]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the chromene ester in a relatively high-boiling point solvent is placed in a small, open container. This container is then sealed within a larger vessel containing a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the chromene ester is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface between the two solvents as they slowly mix.

  • Cooling: A saturated or near-saturated solution of the chromene ester at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation. The rate of cooling is a critical parameter; slow, controlled cooling is preferable.

Table 1: Common Solvents for Crystallization of Chromene Esters

Solvent ClassExamplesProperties and Considerations
Alcohols Methanol, Ethanol, IsopropanolGood for compounds with some polarity. Volatility can be controlled by choice of alcohol.
Halogenated Dichloromethane, ChloroformGood dissolving power for many organic compounds. Often used in combination with other solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be used as precipitants in vapor diffusion or as co-solvents.
Hydrocarbons Hexane, Heptane, TolueneGenerally used as precipitants for less polar compounds.
Ketones AcetoneA versatile solvent, often used for initial solubility screening. Recrystallization from acetone-hexane mixtures is common.[6]
Esters Ethyl acetateA moderately polar solvent with good dissolving capabilities.

Experimental Protocol: Slow Evaporation Crystallization

  • Preparation: Ensure all glassware is scrupulously clean to minimize nucleation sites.

  • Dissolution: Dissolve the purified chromene ester in a minimal amount of a suitable solvent (e.g., a methanol/chloroform mixture) with gentle warming if necessary to achieve a clear, saturated, or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter.

  • Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes to allow for slow solvent evaporation.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. Do not disturb the vial during this period.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them briefly with a cold, poor solvent to remove any surface impurities.

Part 2: The Experiment - From Crystal to Diffraction Pattern

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal, centering it in the X-ray beam, and collecting a complete set of diffraction data.

Instrumentation

Modern single-crystal X-ray diffractometers consist of an X-ray source (typically Mo Kα or Cu Kα radiation), a goniometer for orienting the crystal, and a detector (often a CCD or CMOS detector).[3] For most organic chromene esters, a molybdenum source (λ = 0.71073 Å) is often suitable due to its higher energy, which minimizes absorption effects. However, for determining the absolute configuration of chiral molecules, a copper source (λ = 1.5418 Å) is preferred as it enhances the anomalous scattering effect.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible to a desired resolution. A well-defined data collection strategy is crucial for obtaining a high-quality dataset. Modern diffractometer software, such as APEX, can automatically devise an optimal strategy based on the crystal's unit cell and symmetry.[7][8] This typically involves a series of scans where the crystal is rotated through different angles while being irradiated with X-rays.

Key Parameters in Data Collection:

  • Temperature: Data is almost always collected at low temperatures (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

  • Exposure Time: The time the detector is exposed for each frame. This is adjusted to achieve a good signal-to-noise ratio without overloading the detector.

  • Scan Width: The angular range of each frame.

  • Resolution: A measure of the level of detail in the crystal structure. For small organic molecules, a resolution of at least 0.84 Å is generally required for publication.[9]

Workflow for Data Collection and Processing

DataCollectionWorkflow cluster_collection Data Collection cluster_processing Data Processing CrystalMounting Crystal Mounting & Centering UnitCell Unit Cell Determination CrystalMounting->UnitCell Strategy Data Collection Strategy UnitCell->Strategy Collection Full Data Collection Strategy->Collection Integration Integration Collection->Integration Scaling Scaling & Merging Integration->Scaling Absorption Absorption Correction Scaling->Absorption SpaceGroup Space Group Determination Absorption->SpaceGroup Structure Solution Structure Solution SpaceGroup->Structure Solution

Caption: Workflow from data collection to processing.

Part 3: The Analysis - From Diffraction Pattern to Molecular Structure

After data collection and processing, the next stage involves solving the crystal structure and refining the atomic model.

Structure Solution

Structure solution is the process of obtaining an initial model of the crystal structure from the diffraction data. For small molecules like chromene esters, this is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SHELXT.[10] These methods use statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which are lost during the experiment.

Structure Refinement

Once an initial model is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is an iterative process of adjusting atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed and calculated structure factors, typically using a least-squares procedure.[11][12] Software such as SHELXL is widely used for this purpose.[10]

Key Refinement Parameters:

  • R-factors (R1 and wR2): These are measures of the agreement between the observed and calculated diffraction data. Lower values indicate a better fit. For a well-refined small molecule structure, R1 is typically below 5%.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

  • Difference Electron Density Map: This map shows regions where the model does not fully account for the observed electron density. Large positive or negative peaks may indicate missing atoms, incorrect atom types, or disorder.

Analysis of Intermolecular Interactions

A key outcome of a successful SC-XRD study is the detailed understanding of the intermolecular interactions that stabilize the crystal packing. For chromene esters, these can include:

  • Hydrogen Bonds: Both conventional (e.g., O-H···O, N-H···O) and non-conventional (e.g., C-H···O) hydrogen bonds are common and play a significant role in the supramolecular assembly.[8][13]

  • π-π Stacking: The aromatic rings of the chromene scaffold can interact through π-π stacking, contributing to the stability of the crystal lattice.[13]

  • van der Waals Forces: These are ubiquitous and contribute to the overall packing efficiency.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[7][14]

Polymorphism

It is important to be aware of the possibility of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing.[12] Polymorphs can exhibit different physicochemical properties, which is of particular importance in the pharmaceutical industry. Different crystallization conditions can lead to the formation of different polymorphs.

Part 4: The Validation - Ensuring the Integrity of Your Structure

Before publication or submission to a database, the final crystal structure must be rigorously validated to ensure its quality and correctness.

The Crystallographic Information File (CIF)

The results of a crystal structure determination are reported in a standard format called a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal, data collection, and refinement.

checkCIF Validation

The International Union of Crystallography (IUCr) provides a free online service called checkCIF for validating CIF files.[4] This service performs a series of checks on the data and reports any potential errors or unusual features as "Alerts".[4] It is essential to address all serious (Type A and B) alerts before publishing the structure.

Workflow for Structure Solution, Refinement, and Validation

StructureAnalysisWorkflow cluster_analysis Structure Analysis cluster_reporting Reporting & Validation Solution Structure Solution (Direct Methods) Refinement Iterative Refinement (Least-Squares) Solution->Refinement Validation Model Validation & Completion Refinement->Validation CIF Generate CIF Validation->CIF checkCIF checkCIF Validation CIF->checkCIF Database Database Deposition (e.g., CSD) checkCIF->Database Publication Publication Database->Publication

Caption: Workflow for structure solution, refinement, and validation.

Part 5: The Deposition - Sharing Your Data with the Scientific Community

Once the structure is fully refined and validated, the CIF and structure factor data should be deposited in a public database, such as the Cambridge Structural Database (CSD). This ensures that the data is preserved and accessible to other researchers. The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures and is an invaluable resource for the scientific community.

Conclusion

Single crystal X-ray diffraction is an indispensable tool for the structural characterization of chromene esters. A successful SC-XRD study requires careful attention to detail at every stage, from crystal growth to data validation. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively determine the three-dimensional structures of their chromene ester compounds, thereby accelerating their research in drug discovery and materials science.

References

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Application Note: Molecular Weight Confirmation of C13H14O4 via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the accurate mass determination and molecular formula confirmation of a small organic molecule with the elemental composition C13H14O4. We detail protocols for two primary soft ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a Time-of-Flight (TOF) mass analyzer.[1][2] The focus is on leveraging high-resolution mass spectrometry (HRMS) to achieve unambiguous molecular weight confirmation, a critical step in chemical synthesis, natural product discovery, and pharmaceutical development.[3] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry.

Introduction: The Imperative of Accurate Mass in Small Molecule Research

In the lifecycle of a small molecule therapeutic or a novel chemical entity, the unambiguous confirmation of its molecular weight and elemental composition is a foundational requirement. For a compound with the molecular formula C13H14O4, corresponding to a monoisotopic mass of 234.0892 Da, even minor deviations in experimental mass can indicate impurities, degradation products, or an incorrect structural assignment. Mass spectrometry stands as the definitive technique for this purpose, offering unparalleled sensitivity and accuracy.[1]

This guide moves beyond a simple listing of procedures. It delves into the rationale behind methodological choices, from ionization source selection to data interpretation, empowering the scientist to not only execute the protocol but also to troubleshoot and adapt it for other small molecules. We will explore both ESI, ideal for polar, soluble compounds, and MALDI, a powerful technique for a broad range of molecules, though it presents unique challenges for low molecular weight analytes.[4][5][6][7]

Foundational Principles: Ionization and Mass Analysis

The journey from a solid or liquid sample to a definitive mass spectrum involves two critical stages: ionization and mass analysis. The choice of technology for each stage is dictated by the analyte's physicochemical properties.

Ionization: Generating Gas-Phase Ions

Soft ionization techniques are paramount for small molecule analysis as they impart minimal excess energy, preserving the molecular integrity and ensuring the predominant species observed is the molecular ion, not fragments.[8][9]

  • Electrospray Ionization (ESI): ESI is a workhorse for molecules that are soluble and possess ionizable functional groups.[7] A high voltage is applied to a liquid sample being nebulized, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] ESI is particularly amenable to coupling with liquid chromatography (LC) for online separation and analysis.[7][10] For C13H14O4, which contains ester and ether functionalities, protonation in the positive ion mode ([M+H]+) or formation of adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+) is expected.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound on a target plate.[12] A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of both matrix and analyte molecules.[5] While historically dominant for large biomolecules, advancements in matrix chemistry have expanded its utility for small molecules (<1000 Da).[6][13] A key challenge is overcoming interference from matrix-related ions in the low mass range.[6][14]

Mass Analysis: Separating Ions by Mass-to-Charge Ratio

For the purpose of accurate mass confirmation, a high-resolution mass analyzer is non-negotiable.

  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers are conceptually straightforward and offer excellent high-resolution capabilities.[15] Ions are accelerated by an electric field into a field-free "flight tube." Lighter ions travel faster and reach the detector before heavier ions.[15][16] The time of flight is directly proportional to the square root of the mass-to-charge ratio (m/z). TOF instruments provide high mass accuracy and a broad mass range, making them ideal for confirming the elemental composition of unknown compounds.[15][16][17]

  • Quadrupole Mass Spectrometry: Quadrupole analyzers use a combination of radio frequency (RF) and direct current (DC) voltages to filter ions based on their m/z.[18] While excellent for quantitative analysis due to their high sensitivity and selectivity in selected ion monitoring (SIM) mode, they are typically lower resolution instruments and less suited for the primary goal of high-accuracy mass determination of an unknown.[15][19]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the analysis of a C13H14O4 standard.

General Sample Preparation

Proper sample preparation is critical for acquiring high-quality mass spectra and avoiding contamination of the instrument.[20]

  • Purity: Ensure the sample is of the highest possible purity. Chromatographic purification (e.g., HPLC) is recommended.

  • Solvents: Use high-purity, volatile solvents such as methanol, acetonitrile, or water.[21]

  • Salt Content: Avoid non-volatile salts and buffers (e.g., phosphates, sulfates).[20] If salts are unavoidable, use volatile alternatives like ammonium acetate. High salt concentrations can suppress the analyte signal and contaminate the ion source.[20][21]

  • Concentration: The optimal concentration is instrument-dependent, but a starting range of 10-100 µg/mL is generally appropriate for ESI.[21]

Protocol 1: ESI-TOF-MS

This protocol is the recommended starting point for a soluble organic molecule like C13H14O4.

Workflow Diagram: ESI-TOF-MS

ESI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve C13H14O4 (1 mg/mL in MeOH) prep2 Dilute to 10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid prep1->prep2 Stock to Working infusion Direct Infusion via Syringe Pump (5 µL/min) prep2->infusion ionization Electrospray Ionization (Positive Mode) infusion->ionization analysis TOF Mass Analysis (m/z 100-500) ionization->analysis acquisition Acquire Spectrum (1-2 min) analysis->acquisition processing Process Data & Confirm Mass acquisition->processing

Caption: ESI-TOF-MS workflow for C13H14O4 analysis.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the C13H14O4 sample in methanol to a final concentration of 1 mg/mL.[21]

  • Working Solution Preparation: Dilute the stock solution to a working concentration of 10 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid aids in protonation, promoting the formation of [M+H]+ ions.

  • Instrumentation Setup:

    • Calibrate the TOF mass spectrometer according to the manufacturer's protocol using a suitable calibration standard.

    • Set the instrument to operate in positive ion mode.

    • Define the mass range for acquisition (e.g., m/z 100-500).

  • Sample Infusion: Load the working solution into a syringe and infuse it directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum with a high signal-to-noise ratio.

Protocol 2: MALDI-TOF-MS

This protocol is an alternative, particularly useful if the sample is not readily soluble or if ESI proves problematic.

Workflow Diagram: MALDI-TOF-MS

MALDI_TOF_MS_Workflow cluster_prep Sample & Matrix Prep cluster_spotting Target Spotting cluster_analysis MS Analysis prep_analyte Analyte Solution (1 mg/mL in ACN) mix Mix Analyte:Matrix (1:10 v/v) prep_analyte->mix prep_matrix Matrix Solution (10 mg/mL α-CHCA in 70:30 ACN:H2O) prep_matrix->mix spot Spot 1 µL of mixture on MALDI target mix->spot dry Air dry to allow co-crystallization spot->dry laser Laser Desorption/ Ionization dry->laser analysis TOF Mass Analysis (Reflector Mode) laser->analysis

Caption: MALDI-TOF-MS workflow for C13H14O4 analysis.

Methodology:

  • Analyte Solution: Prepare a 1 mg/mL solution of C13H14O4 in acetonitrile (ACN).

  • Matrix Solution: Prepare a saturated solution (approx. 10 mg/mL) of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (α-CHCA), in 70:30 (v/v) ACN/water with 0.1% trifluoroacetic acid (TFA). α-CHCA is a common choice for small molecules.[4]

  • Sample Spotting:

    • On a clean MALDI target plate, mix the analyte and matrix solutions directly on the spot, or premix them in a microcentrifuge tube. A common ratio is 1:10 (v/v) analyte to matrix.

    • Spot approximately 1 µL of the mixture onto the target plate.

    • Allow the spot to air dry completely. This step is crucial for the formation of a homogenous co-crystal lattice.

  • Instrumentation and Data Acquisition:

    • Calibrate the instrument in reflector positive ion mode. Reflector mode increases the ion flight path, enhancing mass resolution.

    • Insert the target into the mass spectrometer.

    • Acquire spectra by firing the laser at different positions within the crystal spot to find a "sweet spot" that yields the best signal intensity and resolution. Average several hundred laser shots to produce the final spectrum.

Data Analysis and Interpretation

The primary goal is to identify the ion corresponding to the exact mass of C13H14O4.

Calculating the Theoretical Mass

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.[1]

  • C: 12.000000 Da

  • H: 1.007825 Da

  • O: 15.994915 Da

Theoretical Monoisotopic Mass of C13H14O4 = (13 * 12.000000) + (14 * 1.007825) + (4 * 15.994915) = 234.0892 Da

Interpreting the Spectrum
  • Identify the Molecular Ion Peak: In the acquired spectrum, look for a peak corresponding to the expected m/z of the ionized molecule.

  • Consider Adducts: In ESI and MALDI, molecules often form adducts with cations present in the sample or solvent.[9][22] It is crucial to look for these as they provide secondary confirmation of the molecular weight.[22][23][24]

  • High-Resolution Confirmation: The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions.[25][26] The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.

Table 1: Expected m/z Values for C13H14O4 in Positive Ion Mode

Ion SpeciesFormulaTheoretical m/z
Protonated Molecule[M+H]+235.0965
Sodium Adduct[M+Na]+257.0784
Potassium Adduct[M+K]+273.0524
Ammonium Adduct[M+NH4]+252.1230

Masses calculated using Na = 22.9898 Da, K = 38.9637 Da, N = 14.0031 Da

Data Interpretation Logic

Data_Interpretation start Acquired High-Resolution Mass Spectrum find_protonated Locate [M+H]+ peak (m/z ~235.0965) start->find_protonated find_adducts Identify Adducts? ([M+Na]+, [M+K]+) find_protonated->find_adducts calc_mass_error Calculate Mass Error (ppm) for all observed ions find_protonated->calc_mass_error No adducts found, proceed with caution find_adducts->calc_mass_error Yes check_error Mass Error < 5 ppm? calc_mass_error->check_error confirm Molecular Weight and Formula Confirmed check_error->confirm Yes reject Inconclusive or Incorrect Re-evaluate sample/method check_error->reject No

Caption: Logical flow for confirming molecular weight.

Mass Error Calculation: Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 10^6

An accepted mass error of less than 5 ppm provides high confidence in the elemental composition assignment.[25]

Conclusion

The protocols detailed in this application note, utilizing either ESI-TOF-MS or MALDI-TOF-MS, provide a robust framework for the accurate mass determination and elemental composition confirmation of C13H14O4. By leveraging high-resolution mass analysis, researchers can eliminate ambiguity and establish a confident molecular identity, a cornerstone of rigorous scientific investigation in chemistry and drug development. The key to success lies in meticulous sample preparation and a systematic approach to data interpretation, including the verification of common adducts and calculation of mass error.

References

  • Mass Spectrometry Sample Preparation Guide.
  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ioniz
  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs.
  • MALDI-TOF Mass Spectrometry.
  • The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. K. Clauwaert et al.
  • MALDI matrices for low molecular weight compounds: an endless story? PubMed.
  • High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab.
  • A novel strategy for MALDI-TOF MS analysis of small molecules.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Spectroscopy Online.
  • Sample prepar
  • Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? Universal Lab Blog.
  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Elemental Composition determination based on MS.
  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. tofwerk.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • How a Quadrupole Mass Spectrometer Works. Hiden Analytical.
  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Elsevier B.V.
  • Electrospray ioniz
  • Sample Preparation. Harvard Center for Mass Spectrometry.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Investigating the Ionization of Dissolved Organic Matter by Electrospray.
  • Sample prepar
  • Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.
  • High-Resolution Native Mass Spectrometry. PMC - PubMed Central - NIH.
  • Review: Adducts and Clusters in Chromatography, Mass Spectrometry and Nature.
  • Interpreting Electrospray Mass Spectra. IonSource.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Molecular Weight Determin
  • Molecular Weight Determination of Peptides and Proteins by ESI and MALDI.
  • Real-Time Determination of Molecular Weight: Use of MaDDOSY (Mass Determination Diffusion Ordered Spectroscopy)
  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limit
  • How Is MALDI-TOF Used To Determine Polymer Molecular Weight? YouTube.

Sources

Application Notes & Protocols: The Use of 7-Methoxy-2H-chromene-3-carboxylate Derivatives in Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Photopolymerization, a process where light energy is used to initiate and propagate a polymerization reaction, has become a cornerstone technology in fields ranging from advanced manufacturing (3D printing) and microelectronics to biomedical applications like dental resins and hydrogels. The efficiency and success of this technology hinge on the photoinitiator, a compound that absorbs light and generates reactive species to start the polymerization cascade.

Coumarin and its derivatives have emerged as a highly versatile class of photoinitiators, prized for their strong absorbance in the near-UV and visible light regions, excellent fluorescence properties, and tunable photochemical reactivity. This application note provides a detailed guide on the use of 7-methoxy-2H-chromene-3-carboxylate and its closely related acid form, 7-methoxycoumarin-3-carboxylic acid, as a high-performance photoinitiator for free-radical polymerization. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

The Role of Coumarins: Mechanism of Photoinitiation

Photoinitiators are broadly classified into two categories based on their mechanism of generating reactive species.

  • Type I (Cleavage): Upon light absorption, the initiator molecule undergoes homolytic cleavage to directly form two radical fragments.

  • Type II (H-Abstraction): The photoinitiator is excited to a triplet state and then interacts with a second molecule, a co-initiator (e.g., a tertiary amine), through electron and proton transfer to generate the initiating radical.

Coumarin derivatives, including 7-methoxycoumarin-3-carboxylic acid, typically function as Type II photoinitiators . They act as potent photosensitizers. On their own, they are inefficient at starting polymerization. However, when paired with a suitable co-initiator, they form a highly efficient Photoinitiating System (PIS). The co-initiator serves as an electron or hydrogen donor, which is crucial for the generation of the free radicals that initiate the polymerization of monomers like acrylates.

The proposed mechanism is illustrated below. The coumarin derivative absorbs a photon, promoting it to an excited singlet state, followed by intersystem crossing to a more stable, longer-lived triplet state. This excited triplet-state coumarin is a potent oxidizing agent and readily interacts with a co-initiator, such as an amine, to generate the radical species necessary for polymerization.

G cluster_0 Photochemical Activation cluster_1 Radical Generation cluster_2 Polymerization Coumarin_GS Coumarin (Ground State) Coumarin_S1 ¹Coumarin* (Singlet Excited State) Coumarin_GS->Coumarin_S1 Absorption (hν) Coumarin_T1 ³Coumarin* (Triplet Excited State) Coumarin_S1->Coumarin_T1 Intersystem Crossing (ISC) Radical_Complex Exciplex Formation Coumarin_T1->Radical_Complex Electron/Proton Transfer Co_Initiator Co-initiator (e.g., Amine) Co_Initiator->Radical_Complex Initiating_Radical Initiating Radical (R•) Radical_Complex->Initiating_Radical Coumarin_Radical Coumarin Radical Anion Radical_Complex->Coumarin_Radical Monomer Monomer Initiating_Radical->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: Proposed Type II photoinitiation mechanism for coumarin derivatives.

Physicochemical & Photophysical Properties

Understanding the properties of 7-methoxycoumarin-3-carboxylic acid is essential for designing effective photopolymerization experiments, particularly for selecting an appropriate light source.

PropertyValueSource(s)
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
Appearance Solid
Solubility Soluble in DMSO, DMF
Excitation (λex) ~330 - 355 nm
Emission (λem) ~402 - 405 nm

Note: The excitation and emission maxima can vary slightly depending on the solvent and pH. The strong absorption in the 330-355 nm range makes this compound ideal for use with common and cost-effective near-UV LED light sources (e.g., 365 nm).

Experimental Protocol: Photopolymerization of Acrylate Monomers

This protocol provides a validated method for the free-radical polymerization of a trifunctional acrylate monomer, Trimethylolpropane triacrylate (TMPTA), using a 7-methoxycoumarin-3-carboxylic acid/amine photoinitiating system.

Rationale for Component Selection
  • Photoinitiator (Photosensitizer): 7-methoxycoumarin-3-carboxylic acid is chosen for its high molar extinction coefficient in the near-UV range.

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) is a widely used tertiary amine co-initiator that works efficiently with Type II photosensitizers.

  • Monomer: TMPTA is a common benchmark monomer that forms a rigid, cross-linked polymer network upon curing, making the extent of polymerization easy to measure.

Materials and Equipment
  • Photoinitiator: 7-Methoxycoumarin-3-carboxylic acid (≥97.0%)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Solvent (optional, for stock solutions): Dimethyl sulfoxide (DMSO)

  • Light Source: LED lamp (e.g., 365 nm or 405 nm), with known power density (mW/cm²)

  • Instrumentation: Real-Time FT-IR (RT-FTIR) spectrometer with a horizontal transmission setup, vortex mixer, micropipettes, glass slides, and coverslips.

Experimental Workflow

G prep 1. Formulation Preparation (Initiator + Co-initiator + Monomer) sample 2. Sample Loading (Liquid resin on FT-IR crystal) prep->sample baseline 3. Acquire Baseline (Spectrum before irradiation) sample->baseline irradiate 4. Initiate Polymerization (Turn on LED light source) baseline->irradiate monitor 5. Real-Time Monitoring (Collect spectra vs. time) irradiate->monitor analyze 6. Data Analysis (Calculate monomer conversion) monitor->analyze

Caption: Workflow for monitoring photopolymerization kinetics using RT-FTIR.

Step-by-Step Procedure

1. Preparation of the Photocurable Formulation:

  • CAUSALITY: Working in subdued light is critical to prevent premature, uncontrolled polymerization of the light-sensitive formulation.
  • Prepare a stock solution of 7-methoxycoumarin-3-carboxylic acid in DMSO if needed, or weigh it directly.
  • In a small, amber glass vial, combine the components. A typical formulation is:
  • 7-Methoxycoumarin-3-carboxylic acid: 0.2% w/w
  • Ethyl 4-(dimethylamino)benzoate (EDB): 1.0% w/w
  • Trimethylolpropane triacrylate (TMPTA): 98.8% w/w
  • Vortex the mixture thoroughly until all components are fully dissolved and the formulation is homogeneous.

2. Setting up the RT-FTIR Measurement:

  • CAUSALITY: RT-FTIR allows for the direct, in-situ measurement of the polymerization rate by tracking the disappearance of the monomer's reactive groups. The acrylate C=C double bond has a characteristic absorption peak around 1635 cm⁻¹.
  • Place a small drop (~20 µL) of the liquid formulation onto the crystal of the horizontal FT-IR accessory.
  • Carefully place a coverslip over the liquid to create a film of uniform thickness and minimize oxygen inhibition at the surface.
  • Position the LED light source at a fixed distance directly above the sample.

3. Data Acquisition:

  • Collect a baseline IR spectrum of the liquid formulation before irradiation begins.
  • Start the RT-FTIR data collection (e.g., 1 spectrum per second).
  • Simultaneously, turn on the LED light source to begin the photopolymerization.
  • Continue collecting data until the reaction plateaus (i.e., the height of the acrylate peak at 1635 cm⁻¹ no longer changes). This typically occurs within 60-300 seconds, depending on the light intensity.

4. Control Experiments (Self-Validation):

  • To ensure the observed polymerization is due to the complete photoinitiating system, perform the following controls:
  • Control A: Formulation with monomer and light, but no photoinitiator or co-initiator .
  • Control B: Formulation with monomer and photoinitiator, but no co-initiator .
  • EXPECTATION: Negligible polymerization should occur in these control experiments, validating that both the coumarin photosensitizer and the amine co-initiator are required for efficient initiation.
Data Analysis and Expected Results

The conversion of the acrylate monomer can be calculated from the RT-FTIR data using the following equation, by monitoring the peak area or height at ~1635 cm⁻¹:

Conversion (%) = [ (A₀ - Aₜ) / A₀ ] × 100

Where:

  • A₀ is the initial peak area of the acrylate C=C bond before irradiation.

  • Aₜ is the peak area at time 't' during irradiation.

FormulationLight ExposureExpected Final ConversionRationale
Complete System Yes> 70%Efficient radical generation from the Type II PIS.
Control A (Monomer Only) Yes< 5%No initiating species are generated without the PIS.
Control B (No Co-initiator) Yes< 10%The photosensitizer cannot efficiently generate radicals alone.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Slow or incomplete polymerization 1. Low light intensity.2. Oxygen inhibition.3. Incorrect initiator/co-initiator ratio.1. Decrease distance to light source or use a higher power LED.2. Perform reaction under an inert (N₂) atmosphere.3. Optimize concentrations; ensure sufficient co-initiator.
Yellowing of the final polymer Photodegradation products of the initiator system.This is common with amine co-initiators. If color is critical, consider alternative co-initiators like iodonium salts.
Inconsistent results 1. Inhomogeneous formulation.2. Variable sample thickness or distance to light.1. Ensure complete dissolution of all components before use.2. Use spacers for consistent film thickness and a fixed mount for the light source.

Conclusion

7-methoxy-2H-chromene-3-carboxylate derivatives are powerful and versatile Type II photosensitizers for free-radical photopolymerization. Their strong absorbance in the near-UV spectrum aligns perfectly with modern, energy-efficient LED light sources. By pairing them with an appropriate co-initiator, researchers can formulate highly effective photoinitiating systems suitable for a wide array of applications, including the rapid curing of coatings, the fabrication of photocomposites, and advanced 3D printing technologies.

References

  • Tunable Quantum Photoinitiators for Radical Photopolymeriz
  • An overview of Photoiniti
  • Types of Photoinitiators.
  • Coumarin derivatives as versatile photoinitiators for 3D printing, polymerization in water and photocomposite synthesis. Polymer Chemistry (RSC Publishing).
  • Coumarins as Powerful Photosensitizers for the Cationic Polymerization of Epoxy-Silicones under Near-UV and Visible Light and Applications for 3D Printing Technology. PMC - NIH.
  • Recent Advances in Functional Polymers Containing Coumarin Chromophores. MDPI.
  • Recent Advances on Coumarin-based Photoinitiators of Polymerization.
  • Photoinitiators for Free Radical Polymerization Reactions.
  • Coumarin Derivatives as High Performance Visible Light Photoinitiators/Photoredox Catalysts for Photosensitive Resins for 3D Printing Technology

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth, field-proven insights to enhance your experimental outcomes, focusing on the causality behind experimental choices and self-validating protocols.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via a tandem oxa-Michael-aldol reaction. This elegant one-pot reaction involves the initial conjugate addition of the hydroxyl group of a salicylaldehyde derivative to an activated alkene, followed by an intramolecular aldol condensation to form the chromene ring.

A common synthetic route involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl acrylate in the presence of a suitable catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side products.

II. Experimental Workflow

Below is a generalized experimental protocol for the synthesis of this compound. This should be considered a starting point, and optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol: Tandem Oxa-Michael-Aldol Synthesis

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or another suitable catalyst

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or THF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Add the catalyst (e.g., DABCO, 0.1-0.3 eq) to the solution and stir for 5-10 minutes at room temperature. Subsequently, add ethyl acrylate (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (this can range from room temperature to reflux, depending on the solvent and catalyst) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-hydroxy-4-methoxybenzaldehyde - Ethyl acrylate - Catalyst (e.g., DABCO) dissolve Dissolve 2-hydroxy-4-methoxybenzaldehyde and catalyst in anhydrous solvent reagents->dissolve glassware Prepare Flame-Dried Glassware under Inert Atmosphere glassware->dissolve add_acrylate Add Ethyl Acrylate dropwise dissolve->add_acrylate heat_monitor Heat and Monitor Reaction (TLC/LC-MS) add_acrylate->heat_monitor quench Cool and Quench Reaction heat_monitor->quench extract Extract with Organic Solvent, Wash, and Dry quench->extract concentrate Concentrate under Reduced Pressure extract->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Figure 1: Experimental workflow for the synthesis.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that your starting materials, especially the 2-hydroxy-4-methoxybenzaldehyde and ethyl acrylate, are pure. Impurities in the aldehyde can inhibit the reaction, while old ethyl acrylate may contain polymers that interfere with the synthesis. Consider purifying the aldehyde by recrystallization and distilling the ethyl acrylate before use.

  • Solvent and Atmosphere: The reaction is sensitive to moisture. Ensure you are using a dry, anhydrous solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Flame-drying your glassware before use is highly recommended.[1]

  • Catalyst Choice and Loading: The choice of catalyst is critical. While DABCO is commonly used, other tertiary amines or phosphines can be more effective depending on the specific substrate and conditions.[2] You can screen different catalysts such as triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or phosphines like triphenylphosphine. Additionally, optimizing the catalyst loading is important; typically, 10-30 mol% is a good starting range.

  • Temperature and Reaction Time: The reaction kinetics are temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the rate and yield. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress closely by TLC to determine the optimal reaction time and temperature.

  • Stoichiometry: While a slight excess of ethyl acrylate is often used to drive the reaction to completion, a large excess can lead to polymerization and other side reactions. Experiment with varying the stoichiometry of the reactants to find the optimal ratio.

Q2: I am observing the formation of a significant amount of a coumarin byproduct. How can I minimize this?

A2: The formation of the corresponding coumarin (7-methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester) is a common side reaction, which occurs via an alternative reaction pathway, often favored by certain reaction conditions. Here's how to suppress it:

  • Reaction Mechanism Consideration: The formation of 2H-chromene versus coumarin is often a result of the reaction pathway taken. The desired tandem oxa-Michael-aldol reaction leads to the 2H-chromene. However, a competing Baylis-Hillman reaction followed by cyclization can lead to the coumarin.[1]

  • Catalyst Selection: The nature of the catalyst can influence the reaction pathway. For instance, some catalysts might favor the Baylis-Hillman pathway. Screening different amine or phosphine catalysts can help identify one that selectively promotes the oxa-Michael addition.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF) to find the optimal medium for 2H-chromene formation.

  • Temperature Control: Higher temperatures can sometimes favor the elimination reaction that leads to the coumarin. Running the reaction at a lower temperature for a longer period might increase the selectivity for the 2H-chromene product.

Q3: My reaction is very slow or does not go to completion. What can I do?

A3: A sluggish reaction can be frustrating. Here are some strategies to improve the reaction rate:

  • Increase Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction. Try increasing the catalyst loading in increments (e.g., from 10 mol% to 20 mol% or 30 mol%).

  • Change the Catalyst: As mentioned earlier, the catalyst's basicity and steric properties play a significant role. A stronger, non-nucleophilic base like DBU might be more effective than DABCO.

  • Elevate the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Start with a modest increase and monitor the reaction for any signs of decomposition or side product formation.

  • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. A solvent that fully dissolves all components at the reaction temperature is crucial.

Q4: I am having difficulty purifying the final product. What are some tips for effective purification?

A4: Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and potential side products.

  • Initial Work-up: A thorough aqueous work-up is essential to remove the bulk of the catalyst and other water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic catalysts like tertiary amines.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the product.

    • Solvent System: A careful selection of the eluent system is key. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient often provides better separation.

    • TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using different solvent systems to find the one that gives the best separation between your product and the impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step after column chromatography to obtain a highly pure compound. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

IV. Frequently Asked Questions (FAQs)

Q1: What is the key mechanistic step in the synthesis of this compound?

A1: The key step is the tandem oxa-Michael-aldol reaction. The reaction is initiated by the nucleophilic attack of the phenoxide (formed from 2-hydroxy-4-methoxybenzaldehyde in the presence of a base) onto the electron-deficient double bond of ethyl acrylate (oxa-Michael addition). This is followed by an intramolecular aldol condensation, where the enolate formed attacks the aldehyde carbonyl group, leading to the formation of the chromene ring after dehydration.[3]

mechanism cluster_step1 Step 1: Oxa-Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation Reactants 2-hydroxy-4-methoxybenzaldehyde + Ethyl Acrylate (in presence of base) Intermediate_1 Phenoxide Intermediate Reactants->Intermediate_1 Deprotonation Intermediate_2 Enolate Intermediate Intermediate_1->Intermediate_2 Nucleophilic Attack Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Attack Product This compound Intermediate_3->Product Dehydration

Figure 2: Simplified reaction mechanism.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, several other methods can be employed for the synthesis of 2H-chromenes. These include:

  • Baylis-Hillman Reaction: This reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. The resulting adduct can then be cyclized to form the chromene ring.[2][4]

  • Petasis Reaction: This is a three-component reaction between a salicylaldehyde, a vinyl boronic acid, and an amine, which can lead to the formation of 2H-chromenes.[5][6]

  • Wittig Reaction: An intramolecular Wittig reaction of a suitably functionalized precursor can also be used to construct the chromene ring.

The choice of the synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Q3: How do electron-donating or -withdrawing groups on the salicylaldehyde affect the reaction?

A3: The electronic nature of the substituents on the salicylaldehyde ring can significantly influence the reaction. The methoxy group at the 7-position in the target molecule is an electron-donating group. Electron-donating groups increase the nucleophilicity of the phenolic oxygen, which can facilitate the initial oxa-Michael addition. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the phenol, potentially slowing down the reaction and requiring harsher conditions or a more active catalyst.

Q4: Can this reaction be performed under solvent-free conditions?

A4: While many organic reactions benefit from the use of solvents, there is a growing interest in solvent-free or "green" chemistry approaches. For chromene synthesis, some methods have been developed that proceed under solvent-free conditions, often with microwave irradiation or ball milling to facilitate the reaction.[6] These methods can offer advantages such as shorter reaction times, easier work-up, and reduced environmental impact. However, optimization would be necessary to adapt a solvent-free protocol for this specific synthesis.

V. References

  • Wang, W., Li, H., Wang, J., & Zu, L. (2006). Asymmetric Tandem Oxa-Michael-Aldol Reaction of Salicylaldehydes and α,β-Unsaturated Aldehydes Catalyzed by Diarylprolinol Silyl Ethers. Advanced Synthesis & Catalysis, 348(15), 2397-2402.

  • Kaye, P. T., & Nocanda, X. W. (2002). Baylis–Hillman-derived synthons in chromene and coumarin synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1331-1337.

  • Wei, Q., & Wang, J. (2008). Enantioselective tandem oxa-Michael–aldol reaction of salicylaldehydes and α,β-unsaturated aldehydes. Tetrahedron Letters, 49(36), 5304-5306.

  • Xu, Y., Wang, Y., & Liu, L. (2009). Chiral Amine/Chiral Acid Catalyzed Asymmetric Tandem Oxa-Michael–Aldol Reaction for the Enantioselective Synthesis of 2 H-Chromenes. Advanced Synthesis & Catalysis, 351(11-12), 1823-1827.

  • Wang, Q., & Finn, M. G. (2000). 2H-Chromenes from Salicylaldehydes by a Catalytic Petasis Reaction. Organic Letters, 2(25), 4063–4065.

  • Lesch, B., & Bräse, S. (2006). The Baylis− Hillman Reaction in the Synthesis of Tetrahydroxanthenones. The Journal of Organic Chemistry, 71(14), 5440-5442.

  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

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Technical Support Center: Purification of Crude Ethyl 7-Methoxy-2H-Chromene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 7-methoxy-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-tested methodologies, this document aims to be an authoritative resource to help you achieve high purity and yield.

I. Overview of Purification Strategy

Ethyl 7-methoxy-2H-chromene-3-carboxylate is typically synthesized via a Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate.[1] The crude product from this reaction often contains unreacted starting materials, catalysts, and various side products. The purification strategy, therefore, is designed to systematically remove these impurities.

The general workflow for purification involves a primary purification step, usually recrystallization for less contaminated crude products, or column chromatography for more complex mixtures. The purity of the final product is then assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR).

Below is a diagram illustrating the typical purification and analysis workflow.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Reaction Crude Reaction Mixture Workup Aqueous Workup (Extraction, Washes) Crude_Reaction->Workup Quench & Extract Concentration Concentration in vacuo Workup->Concentration Primary_Purification Primary Purification Concentration->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization High initial purity Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Complex mixture Purity_Check Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Characterization Structural Characterization (NMR, MS) Purity_Check->Characterization Purity Confirmed Pure_Product Pure Product Characterization->Pure_Product

Caption: General workflow for the purification of ethyl 7-methoxy-2H-chromene-3-carboxylate.

II. Troubleshooting and FAQs

This section addresses specific issues that you may encounter during the purification of ethyl 7-methoxy-2H-chromene-3-carboxylate in a question-and-answer format.

Recrystallization Issues

Q1: My crude product oils out instead of crystallizing during recrystallization. What should I do?

A1: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, or when the melting point of the solute is lower than the boiling point of the solvent.

  • Causality: The presence of impurities can lower the melting point of your product, making it more prone to oiling out. Also, if the cooling process is too rapid, the molecules do not have sufficient time to orient themselves into a crystal lattice.

  • Solutions:

    • Add more solvent: Your initial solution might be too concentrated. Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly.

    • Slow cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change solvent system: If the above methods fail, your chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider a mixed solvent system, such as ethanol/water or dichloromethane/hexane. Dissolve the crude product in the solvent in which it is more soluble (e.g., dichloromethane) and then slowly add the anti-solvent (e.g., hexane) until the solution becomes turbid. Heat to clarify and then cool slowly.

Q2: After recrystallization, the yield of my purified product is very low. How can I improve it?

A2: Low recovery can result from several factors, including using too much solvent or premature crystallization.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Premature crystallization during hot filtration will result in loss of product on the filter paper.

  • Solutions:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, leading to better crystal recovery.

    • Prevent premature crystallization: During hot filtration (if performed to remove insoluble impurities), pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Cooling: Ensure the solution is adequately cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Solvent choice: Re-evaluate your solvent system. The ideal solvent will have a steep solubility curve for your compound.

Column Chromatography Issues

Q3: I'm having trouble separating my product from a closely-eluting impurity using column chromatography. What can I do?

A3: Poor separation on a column is often due to an inappropriate solvent system or improper column packing.

  • Causality: If the polarity of the eluent is too high, both the product and impurities will travel quickly down the column with little interaction with the stationary phase, resulting in poor separation. A poorly packed column will have channels and cracks, leading to band broadening and inefficient separation.

  • Solutions:

    • Optimize the eluent system with TLC: The ideal solvent system should give your product an Rf value of 0.2-0.4 on a TLC plate and provide good separation from impurities. For chromene derivatives, mixtures of n-hexane and ethyl acetate are commonly used.[2][3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For similar compounds, a dichloromethane/ethyl acetate system has also been reported.[4]

    • Use a shallower gradient: If you are using gradient elution, make the gradient shallower to increase the resolution between closely eluting compounds.

    • Column dimensions: Use a longer, thinner column for better separation of difficult mixtures.

    • Proper packing: Ensure your column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred.

    • Sample loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Q4: My product is streaking on the TLC plate and the column. Why is this happening and how can I fix it?

A4: Streaking, or tailing, is often caused by overloading the sample, the compound being too polar for the chosen eluent, or interactions with the stationary phase.

  • Causality: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to streaking. Acidic or basic functional groups on the compound can interact strongly with the silica gel, also causing tailing.

  • Solutions:

    • Dilute your sample: Use a more dilute solution for spotting on the TLC plate and load less material onto your column. A general rule is to load 1-5% of the mass of the stationary phase.

    • Adjust eluent polarity: If the compound is highly polar, a more polar eluent system may be needed.

    • Add a modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can suppress deprotonation and reduce tailing. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.

Purity and Characterization

Q5: How do I know if my purified ethyl 7-methoxy-2H-chromene-3-carboxylate is pure?

A5: Purity is typically assessed by a combination of chromatographic and spectroscopic methods.

  • TLC Analysis: A pure compound should appear as a single spot on a TLC plate when visualized under UV light and/or with a staining agent. It is good practice to test this in multiple solvent systems of varying polarities.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. The reported melting point for similar compounds like ethyl 2-oxo-2H-chromene-3-carboxylate is 92–93 °C.[5]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing purity and confirming the structure. For a related compound, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, key ¹H NMR signals include a quartet for the ethyl CH₂ around δ 4.46 ppm and a triplet for the ethyl CH₃ around δ 1.43 ppm.[6] The aromatic protons will appear in the δ 6.99-8.09 ppm region.[6] The absence of signals from starting materials or byproducts indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A pure compound should show a single peak in the chromatogram.

III. Recommended Purification Protocols

Protocol 1: Recrystallization

This method is suitable for crude products with relatively high initial purity.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Flash Column Chromatography

This is the preferred method for purifying crude mixtures containing multiple components or impurities with similar polarity to the product.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal eluent system using TLC. A mixture of n-hexane and ethyl acetate is a good starting point. For a similar compound, 3-benzoyl-7-methoxy-2H-chromen-2-one, a 5:1 petroleum ether:ethyl acetate mixture was used.[7]

  • Column Packing: Pack the column using a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary
ParameterRecrystallizationFlash Column Chromatography
Typical Solvents Ethanol/Water, Dichloromethane/Hexanen-Hexane/Ethyl Acetate, Dichloromethane/Methanol[6]
Typical Purity >98% (if initial purity is high)>99%
Typical Yield 60-85%70-90%
Scale Milligrams to kilogramsMilligrams to hundreds of grams

IV. References

  • AxisPharm. (n.d.). ethyl 7-(acryloyloxy)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • da Silva, G. G., et al. (2021). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Bohrium. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. Retrieved from [Link]

  • Riemer, J., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Retrieved from [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. Retrieved from [Link]

  • MDPI. (2021). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank. Retrieved from [Link]

  • National Institutes of Health. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Retrieved from [Link]

  • Preprints.org. (2021). (R/S)-Ethyl 2-acetoxy-4-phenyl-4H- chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017). 3-Benzoyl-7-methoxy-2H-chromen-2-one. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. Retrieved from [Link]

  • Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Org. Commun.. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from [Link]

Sources

Knoevenagel Condensation Technical Support Center: Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Knoevenagel condensation reactions. The following guide provides in-depth, experience-based insights into common side reactions, their mechanistic origins, and actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knoevenagel condensation is producing a significant amount of a higher molecular weight byproduct, and the yield of my desired α,β-unsaturated product is low. What is the likely cause and how can I fix it?

A1: The most probable cause is a Michael addition side reaction. This occurs when a second molecule of the active methylene compound (acting as a nucleophile) attacks the electrophilic β-carbon of the newly formed α,β-unsaturated product.[1] This is particularly common with highly reactive methylene compounds like malononitrile.

Causality Explained: The Knoevenagel product itself is an excellent Michael acceptor. The very conditions that generate the nucleophilic carbanion from your active methylene starting material for the initial condensation can also promote its addition to the product.

Troubleshooting Protocol: Mitigating Michael Addition

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess (1.05-1.1 equivalents) of the aldehyde or ketone can help ensure the active methylene compound is consumed before it can react with the product.

  • Catalyst Choice: Employ a weaker base. Strong bases lead to a higher equilibrium concentration of the carbanion, increasing the likelihood of the Michael addition. Weak bases like piperidine, pyridine, or ammonium salts are generally preferred.

  • Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting carbonyl compound is consumed. Extended reaction times and elevated temperatures can favor the thermodynamically stable Michael adduct.

  • Order of Addition: Consider adding the active methylene compound slowly to the reaction mixture containing the carbonyl compound and catalyst. This maintains a low concentration of the nucleophile, disfavoring the bimolecular Michael addition.

Visualizing the Michael Addition Side Reaction

Michael_Addition cluster_0 Knoevenagel Condensation cluster_1 Side Reaction: Michael Addition Aldehyde Aldehyde/Ketone KnoevenagelProduct α,β-Unsaturated Product (Michael Acceptor) Aldehyde->KnoevenagelProduct + Active Methylene (Base Catalyst) ActiveMethylene1 Active Methylene Compound ActiveMethylene1->KnoevenagelProduct MichaelAdduct Michael Adduct (Side Product) KnoevenagelProduct->MichaelAdduct + ActiveMethylene2 Active Methylene Compound (Nucleophile) ActiveMethylene2->MichaelAdduct

Caption: Undesired Michael addition of a second active methylene molecule.

Q2: My reaction mixture is turning dark, and I'm isolating a polymeric or tar-like substance instead of my crystalline product. What's happening?

A2: This strongly suggests self-condensation of the carbonyl compound or polymerization of the final product. Aldehydes, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) under basic conditions. Additionally, the electron-deficient nature of the Knoevenagel product can make it susceptible to polymerization, particularly under harsh conditions (e.g., strong base, high heat).

Causality Explained:

  • Self-Condensation: A strong base can deprotonate the α-carbon of an aldehyde or ketone, creating an enolate that then attacks another molecule of the carbonyl compound.

  • Polymerization: The Knoevenagel product, being a conjugated system, can potentially undergo polymerization initiated by residual base or impurities, especially if the reaction is heated for prolonged periods.[2]

Troubleshooting Protocol: Preventing Polymerization and Self-Condensation

  • Catalyst Selection is Critical: Switch to a milder catalyst. For aldehydes prone to self-condensation, very weak bases or even acidic catalysts like boric acid can be effective.[3] For many standard Knoevenagel reactions, catalysts like piperidine or L-proline offer a good balance of reactivity without promoting excessive side reactions.

  • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Many Knoevenagel condensations proceed efficiently at room temperature. If heating is necessary, do so cautiously and for the minimum time required.

  • Solvent Choice: The solvent can influence reaction pathways. Aprotic polar solvents like DMF or acetonitrile often lead to faster reactions and higher selectivity compared to protic solvents like methanol.[4][5] In some cases, solvent-free conditions can also be beneficial.[6]

Comparative Table of Common Catalysts and Conditions

Catalyst TypeStrengthTypical SubstratesCommon Side ReactionsMitigation Strategy
Strong Bases (e.g., NaOH, KOH) StrongAldehydes/ketones with active methylenesSelf-condensation, Michael addition, polymerizationGenerally avoid; use only for very unreactive substrates with careful monitoring
Amines (e.g., Piperidine, Pyridine) Weak/ModerateGeneral purposeMichael addition with highly active methylenesOptimize stoichiometry and reaction time
Ammonium Salts (e.g., NH4OAc) WeakGeneral purposeSlower reaction ratesMay require gentle heating
Lewis Acids (e.g., ZnCl2, TiCl4) N/AAldehydes and ketonesComplexation issues, catalyst hydrolysisUse in aprotic solvents under anhydrous conditions
Heterogeneous Catalysts VariesWide rangeCatalyst deactivationEnsure proper activation and handling of the catalyst
Q3: I'm using malonic acid as my active methylene compound, but my final product is a carboxylic acid with one less carboxyl group than expected. Why is this happening?

A3: You are observing the Doebner modification of the Knoevenagel condensation, which involves a subsequent decarboxylation. When one of the activating groups on the methylene compound is a carboxylic acid and the reaction is conducted in a solvent like pyridine, the condensation is often followed by the loss of carbon dioxide.[7][8]

Causality Explained: The initial Knoevenagel product is a β-carboxy-α,β-unsaturated acid. This structure is primed for decarboxylation. The reaction proceeds through a cyclic transition state, facilitated by the basic solvent (pyridine), leading to the elimination of CO2 and formation of the final product.[9]

Experimental Workflow: Controlling the Doebner-Knoevenagel Reaction

  • Embrace or Avoid: First, determine if the decarboxylated product is your desired outcome. If so, using pyridine as the solvent and piperidine as the catalyst at reflux is the standard procedure.[8][10]

  • Avoiding Decarboxylation: If you wish to isolate the dicarboxylic acid product, you must avoid conditions that promote decarboxylation.

    • Lower Temperatures: Perform the condensation at room temperature or below.

    • Alternative Solvents: Avoid pyridine. Use solvents like ethanol or toluene which are less effective at promoting the decarboxylation step.[4]

    • Ester Protection: Start with diethyl malonate instead of malonic acid. The resulting diethyl ester is stable and can be isolated. Subsequent hydrolysis under carefully controlled (often basic) conditions can yield the diacid, though care must be taken as hydrolysis conditions can sometimes induce decarboxylation.

Doebner Modification Logical Flow

Doebner_Modification start Aldehyde + Malonic Acid catalyst Catalyst Selection start->catalyst pyridine Pyridine (Solvent) Piperidine (Catalyst) catalyst->pyridine High Temp other_solvent Ethanol/Toluene (Alternative Solvent) catalyst->other_solvent Low Temp condensation Knoevenagel Condensation pyridine->condensation other_solvent->condensation decarboxylation Decarboxylation condensation->decarboxylation via Pyridine route product2 α,β-Unsaturated Dicarboxylic Acid condensation->product2 via Other Solvent route product1 α,β-Unsaturated Carboxylic Acid decarboxylation->product1

Caption: Decision workflow for targeting desired products in a Doebner modification.

Q4: My reaction, catalyzed by a secondary amine like piperidine, is sluggish and gives a complex mixture. What could be the issue with my catalyst?

A4: The issue may stem from the formation and subsequent hydrolysis of an iminium ion intermediate. Secondary amines can react with the carbonyl compound to form an iminium ion.[11][12] This is a key step in one of the proposed mechanisms for amine-catalyzed Knoevenagel reactions. However, if water is present in the reaction medium, this iminium ion can be hydrolyzed back to the starting carbonyl compound, effectively stalling the catalytic cycle.[13][14]

Causality Explained: The reaction of a secondary amine with an aldehyde or ketone forms a carbinolamine, which then dehydrates to an electrophilic iminium ion.[11] This iminium ion is more reactive towards the nucleophilic attack by the enolate of the active methylene compound than the original carbonyl. However, this is a reversible process. In the presence of excess water, Le Chatelier's principle dictates that the equilibrium will shift back towards the carbinolamine and subsequently to the starting materials.[15]

Troubleshooting Protocol: Managing Iminium Ion Pathways

  • Anhydrous Conditions: Ensure your reagents and solvent are dry. The presence of water can hydrolyze the crucial iminium intermediate.[13] For reactions sensitive to this, consider using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Catalyst Integrity: Verify the purity of your amine catalyst. Old or improperly stored amines can absorb water and carbon dioxide from the atmosphere, reducing their efficacy.

  • Alternative Catalysts: If water management is problematic, consider switching to a catalyst that does not operate via an iminium pathway, such as a heterogeneous base catalyst or a Lewis acid under strictly anhydrous conditions.[16][17]

References

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent developments in knoevenagel condensation reaction: a review. (2025). ResearchGate. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2017). Semantic Scholar. Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis. Retrieved from [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025). ACS Publications. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Ezhava, M. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. Retrieved from [Link]

  • ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Knoevenagel condensation. (2023). YouTube. Retrieved from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ACS Publications. Retrieved from [Link]

  • Effect of the solvent on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Decarboxylation after Knoevenagel condensation. (2015). Reddit. Retrieved from [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). NIH. Retrieved from [Link]

  • Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H). (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effect on the Knoevenagel reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]

  • Video: Aldol Condensation with β-Diesters. (2025). JoVE. Retrieved from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). PubMed. Retrieved from [Link]

  • Active methylene compounds. (n.d.). EaseToLearn.com. Retrieved from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • The Knoevenagel condensation is a special case of the aldol conde.... (n.d.). Pearson+. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.. (2025). YouTube. Retrieved from [Link]

  • Optimization of conditions for Knoevenagel condensation reaction [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Imines and Enamines Explained. (2025). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of coumarin derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this important class of compounds. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges.

Understanding Recrystallization of Coumarins

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For coumarin derivatives, selecting the appropriate solvent is critical due to the diverse polarity profiles within this class of molecules. An ideal solvent will dissolve the coumarin derivative sparingly at room temperature but will fully dissolve it at an elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing a novel coumarin derivative?

A1: The choice of solvent is highly dependent on the specific coumarin derivative's polarity. A good starting point is to consider solvents with similar polarities to your compound. For many common coumarin derivatives, ethanol, methanol, and their aqueous mixtures are excellent initial choices.[1][2][3][4] Simple coumarin, for instance, is soluble in methanol but poorly soluble in water, making aqueous methanol a suitable mixed solvent system.[2] For more polar coumarins, acetonitrile and diethyl ether have also been reported to yield good results.[5]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A2: A single-solvent system is generally preferred for its simplicity. However, if you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold, a mixed-solvent system is a powerful alternative.[6][7] In a typical mixed-solvent system for coumarins, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "anti-solvent" or "bad" solvent) is a poor solvent.[7] Common examples include ethanol/water, methanol/water, and ethyl acetate/hexanes.[8]

Q3: My coumarin derivative is highly polar. What solvents should I consider?

A3: For highly polar coumarin derivatives, you will need to explore more polar solvents. Dimethylformamide (DMF) has been shown to be a good solvent for polar coumarins.[5] Additionally, aqueous mixtures of polar organic solvents like ethanol or acetic acid can be effective. For example, 7-hydroxy coumarin (umbelliferone) has been successfully recrystallized from 33% aqueous ethanol and 25% aqueous acetic acid.[1][2]

Q4: Can I use an acid or base to aid in the purification of my coumarin derivative?

A4: Yes, for coumarin derivatives with acidic or basic functionalities, altering the pH can be a useful purification strategy. For instance, coumarins can be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitated by the addition of acid.[9] This can be particularly effective for removing neutral impurities.

Troubleshooting Guide
Issue: Oiling Out

"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid rather than a solid.[10][11] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[10][12][13]

Q5: My coumarin derivative has "oiled out" upon cooling. What should I do?

A5: When oiling out occurs, the oil droplets often trap impurities, hindering purification.[10][11] Here are several strategies to address this issue:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent. This reduces the saturation level and may allow for crystal formation upon slower cooling.[10]

  • Lower the crystallization temperature: If possible, try cooling the solution more slowly and to a lower temperature.

  • Change the solvent system: The current solvent may be unsuitable. If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the solvent ratio.

  • Induce crystallization at a higher temperature: Before the solution cools to the point of oiling out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6][10]

Q6: How can I prevent my coumarin from oiling out in the first place?

A6: Prevention is key. Consider the following:

  • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your coumarin derivative, if possible.

  • Control Supersaturation: Avoid cooling the solution too rapidly. Slow cooling promotes the formation of well-ordered crystals.[6]

  • Use a Seed Crystal: Adding a small, pure crystal of your compound can provide a template for crystal growth and bypass the energy barrier for nucleation, thus preventing oiling out.[14]

Issue: Poor Crystal Formation or No Crystals

Q7: My solution has cooled, but no crystals have formed. What are my next steps?

A7: If crystals do not form spontaneously, you can try to induce crystallization through several methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites.[6][10]

  • Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the solution. This provides a template for crystal growth.[10]

  • Concentrating the solution: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.[6]

  • Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[6][13]

Issue: Low Recovery Yield

Q8: My recrystallization was successful, but the yield is very low. What could have gone wrong?

A8: A low yield can result from several factors:

  • Using too much solvent: This is a common mistake. Using the minimum amount of hot solvent to dissolve the solid is crucial to ensure the solution is saturated upon cooling, maximizing crystal recovery.[10]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-warmed funnel and a slight excess of hot solvent.[7]

  • Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, and consider placing it in an ice bath to maximize the precipitation of the product.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize re-dissolving your product.[6][8]

Recommended Recrystallization Solvents for Common Coumarin Derivatives
Coumarin DerivativeRecommended Solvent(s)Reference(s)
Coumarin (unsubstituted) 40% Aqueous Methanol, Ethanol, Diethyl Ether, Chloroform[1][2][15][16][17]
7-Hydroxycoumarin (Umbelliferone) 33% Aqueous Ethanol, 25% Aqueous Acetic Acid, Methanol, Acetone[1][2][18]
7-Hydroxy-4-methylcoumarin 34% Aqueous Ethanol[1][2][4]
4-Hydroxycoumarin Ethanol, Ethanol/Water[19][20]
Scopoletin (7-hydroxy-6-methoxycoumarin) Methanol, Chloroform, Acetone[21]
Experimental Workflows
Solvent Selection Workflow

Solvent_Selection start Start: Crude Coumarin Derivative solubility_test Perform small-scale solubility tests (e.g., ethanol, methanol, water, ethyl acetate, hexanes) start->solubility_test single_solvent_check Is there a single solvent with high solubility when hot and low solubility when cold? solubility_test->single_solvent_check single_solvent_recrystallization Proceed with single-solvent recrystallization single_solvent_check->single_solvent_recrystallization Yes mixed_solvent_selection Select a miscible solvent pair: - Good solvent (dissolves coumarin well) - Anti-solvent (poorly dissolves coumarin) single_solvent_check->mixed_solvent_selection No end End: Purified Coumarin Crystals single_solvent_recrystallization->end mixed_solvent_recrystallization Proceed with mixed-solvent recrystallization mixed_solvent_selection->mixed_solvent_recrystallization mixed_solvent_recrystallization->end

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting start Problem: 'Oiling Out' Occurs During Cooling reheat Reheat solution to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Cool the solution more slowly add_solvent->slow_cool induce_crystallization Attempt to induce crystallization (scratching or seeding) slow_cool->induce_crystallization change_solvent If oiling persists, change the solvent system induce_crystallization->change_solvent Failure end End: Successful Crystallization induce_crystallization->end Success change_solvent->end

Caption: Step-by-step guide for troubleshooting the "oiling out" phenomenon.

References
  • Nagaretnam, P., & Maheswaran, S. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]

  • Wikipedia. (n.d.). Coumarin. [Link]

  • New Journal of Chemistry. (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2020). What is the best solvent to recrystillize a polar coumarin?[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Google Patents. (n.d.). JP2001278876A - Method for isolating scopoletin, a compound useful as a nitric oxide synthesis inhibitor.
  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Google Patents. (n.d.). US6337095B1 - Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor.
  • ResearchGate. (2020). Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. [Link]

  • Royal Society of Chemistry. (n.d.). 14.5. Umbelliferone: A Natural Scaffold Suitable for the Synthesis of ortho-Acetylhydroxycoumarins via Fries Rearrangement Reaction. [Link]

  • Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

  • Emerald Insight. (2003). Synthesis and characterisation of new coumarin derivatives as ultraviolet absorbers. [Link]

  • Google Patents. (n.d.). US2465293A - Synthesis of 4-hydroxycoumarins.
  • National Institutes of Health. (n.d.). The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • ResearchGate. (n.d.). Methylation of 4-hydroxycoumarin with diazomethane. [Link]

  • Taylor & Francis. (n.d.). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. [Link]

  • MDPI. (n.d.). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. [Link]

  • ResearchGate. (2022). What are the techniques that can be use to purify coumarins ?[Link]

  • National Center for Biotechnology Information. (n.d.). Coumarin - Some Industrial Chemicals. [Link]

  • ResearchGate. (2020). Overview on developed synthesis procedures of coumarin heterocycles. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Wikipedia. (n.d.). Umbelliferone. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

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Technical Support Center: Identifying Impurities in 7-Methoxycoumarin Synthesis by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-methoxycoumarin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurity identification using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses specific issues encountered during the synthesis of 7-methoxycoumarin, often prepared via methods like the Pechmann condensation.[1] The focus is on interpreting ¹H and ¹³C NMR spectra to identify common impurities that may arise.

Q1: My ¹H NMR spectrum shows more peaks than I expected for pure 7-methoxycoumarin. What are the most common impurities?

A: Extra peaks in your NMR spectrum indicate the presence of substances other than your target molecule. In a typical synthesis like the Pechmann condensation, which involves reacting a phenol with a β-ketoester under acidic conditions, impurities generally fall into three categories:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in the synthesis of 7-methoxy-4-methylcoumarin from resorcinol and ethyl acetoacetate (followed by a methylation step), you might see signals from resorcinol, ethyl acetoacetate, or the intermediate 7-hydroxy-4-methylcoumarin.[2]

  • Reaction Byproducts: The Pechmann condensation can sometimes yield isomeric byproducts, with chromones being the most prevalent. The reaction pathway leading to a coumarin versus a chromone is often dictated by the specific catalyst and reaction conditions used.[1]

  • Residual Solvents or Reagents: Peaks from solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, acetone) or even residual acid catalyst can appear in your spectrum. Water is also a common impurity, often appearing as a broad singlet.

To begin troubleshooting, you must first be able to definitively assign the peaks for your target product, 7-methoxycoumarin.

Q2: I suspect I have unreacted starting materials. How can I use NMR to confirm this and what does it imply?

A: This is an excellent and common diagnostic question. Confirming the presence of starting materials is a straightforward process of comparing the peaks in your product's spectrum with the known spectra of the reactants.

Causality: Seeing significant amounts of starting materials typically points to an incomplete reaction. This could be due to several factors: insufficient reaction time, incorrect temperature, a deactivated or insufficient amount of catalyst, or the presence of moisture which can inhibit the reaction.

NMR Identification Strategy:

  • Obtain Reference Spectra: If possible, run NMR spectra of your starting materials using the same deuterated solvent.

  • Compare Chemical Shifts & Multiplicity: Look for the characteristic signals of each starting material in your product's spectrum.

For a synthesis of a related compound, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate, you would look for:

  • Resorcinol: In DMSO-d₆, you would expect to see a broad singlet for the two -OH protons around 9.15 ppm and aromatic signals between 6.2 and 7.0 ppm.[3]

  • Ethyl Acetoacetate: This compound exists as a mixture of keto and enol tautomers, leading to a more complex spectrum. Key signals to look for are the characteristic quartet and triplet of the ethyl group (~4.1 and ~1.2 ppm, respectively) and singlets for the methyl and methylene groups.

The diagram below illustrates a typical workflow for a Pechmann condensation, highlighting where the reaction might stall, leading to residual starting materials.

Pechmann_Condensation_Workflow cluster_reactants Inputs Phenol Phenol (e.g., 3-Methoxyphenol) Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Reaction Heating & Stirring Catalyst->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Reaction->Workup Unreacted Starting Materials Incomplete Reaction Purification Recrystallization or Chromatography Workup->Purification Product Pure 7-Methoxycoumarin Purification->Product

Caption: General workflow for coumarin synthesis via Pechmann condensation.

Q3: My aromatic region is complex and doesn't just show signals for 7-methoxycoumarin. Could I have an isomeric byproduct?

A: Yes, this is a strong possibility. In the Pechmann condensation, the acid catalyst facilitates both a transesterification and an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization).[1] Depending on the substitution pattern of the phenol and the reaction conditions, the cyclization can occur at different positions, potentially leading to the formation of a chromone isomer instead of the desired coumarin.

Distinguishing Coumarins from Chromones by ¹H NMR:

  • Coumarins: The proton at the C3 position (vinyl proton) typically appears as a distinct singlet or doublet further upfield, often in the range of 6.2-6.5 ppm. For 7-methoxycoumarin, a characteristic doublet appears around 6.25 ppm.[4]

  • Chromones: The analogous proton at the C3 position in a chromone is adjacent to a carbonyl group and is therefore shifted further downfield, often appearing above 7.5 ppm.

If you suspect a chromone byproduct, look for an additional set of aromatic signals and a vinyl proton signal significantly downfield from the C3-proton of your target coumarin.

Isomer_Formation cluster_pathways Intramolecular Cyclization start Phenol + β-Ketoester + Acid Catalyst intermediate Transesterification Intermediate start->intermediate coumarin_path Pathway A: Electrophilic attack at C-ortho intermediate->coumarin_path Favored (Pechmann) chromone_path Pathway B: Alternative attack (Simonis Reaction) intermediate->chromone_path Possible Side Reaction product_coumarin Coumarin Product coumarin_path->product_coumarin product_chromone Chromone Byproduct chromone_path->product_chromone

Caption: Competing reaction pathways leading to coumarin or chromone products.

Q4: I have a broad, singlet-like peak in my spectrum that I can't assign. What could it be?

A: A broad peak often indicates a proton that is undergoing chemical exchange, or it could be due to poor shimming of the NMR magnet. The most common chemical sources are:

  • -OH Protons: Phenolic -OH from unreacted starting material (e.g., resorcinol) or the 7-hydroxy intermediate.

  • -COOH Protons: Carboxylic acid protons if any starting material or byproduct possesses this group.

  • Water (H₂O): Residual water in the sample or deuterated solvent is a very common culprit.

Troubleshooting Strategy: The D₂O Shake

This is a classic and definitive experiment.

  • Acquire your standard ¹H NMR spectrum.

  • Remove the NMR tube, add one or two drops of deuterium oxide (D₂O).

  • Cap the tube, shake well to mix, and re-acquire the ¹H NMR spectrum.

Result: Protons on heteroatoms (like O-H) are exchangeable with deuterium. The broad peak will significantly decrease in intensity or disappear entirely, confirming it was from an exchangeable proton. The residual HOD signal will appear around 4.7 ppm in CDCl₃.

Q5: How can ¹³C NMR and 2D NMR techniques help clarify my impurity profile?

A: While ¹H NMR is often the first line of analysis, ¹³C NMR and 2D techniques provide invaluable confirmatory data.

  • ¹³C NMR:

    • Symmetry and Carbon Count: The number of unique signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in your molecule. Impurities will introduce extra peaks. For example, if you see more than the expected 10 signals for 7-methoxycoumarin, your sample is impure.

    • Characteristic Shifts: The carbonyl carbon (C=O) of the lactone in a coumarin has a very characteristic chemical shift around 160-162 ppm. A chromone's carbonyl is typically shifted slightly. The methoxy carbon (-OCH₃) will appear around 55-56 ppm.

  • 2D NMR (HSQC/HMQC & HMBC):

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It's a powerful way to definitively assign which proton is attached to which carbon, helping to piece together the structures of unknown impurities.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is exceptionally useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the entire carbon skeleton of both your product and any significant impurities.

The flowchart below provides a logical approach to identifying an unknown impurity.

Troubleshooting_Flowchart decision decision action action result result start Unknown Peak in ¹H NMR d1 Is the peak broad? start->d1 a1 Perform D₂O Shake d1->a1 Yes d2 Check Chemical Shift & Integration d1->d2 No r1 Peak is an exchangeable proton (OH, NH, H₂O) a1->r1 a2 Compare to Impurity Table d2->a2 d3 Match Found? a2->d3 r2 Impurity Tentatively Identified d3->r2 Yes a3 Run ¹³C and 2D NMR (HSQC, HMBC) d3->a3 No r3 Confirm Structure of Impurity a3->r3

Caption: Troubleshooting flowchart for identifying unknown NMR peaks.

Data Presentation: NMR Chemical Shifts

The table below summarizes the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for 7-methoxycoumarin and common related impurities. Shifts can vary slightly based on the solvent used.

CompoundFormulaKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
7-Methoxycoumarin C₁₀H₈O₃7.65 (d, H-4) , 7.37 (d, H-5), 6.83 (dd, H-6), 6.80 (d, H-8), 6.25 (d, H-3) , 3.87 (s, -OCH₃) [4]~161 (C=O) , ~162 (C-7), ~155 (C-8a), ~143 (C-4), ~128 (C-5), ~113 (C-4a), ~113 (C-6), ~112 (C-3) , ~100 (C-8), ~56 (-OCH₃)
7-Hydroxy-4-methylcoumarin C₁₀H₈O₃~10.5 (s, broad, -OH), 7.5 (d, H-5), 6.8 (dd, H-6), 6.7 (d, H-8), 6.1 (s, H-3), 2.4 (s, -CH₃)~162 (C=O), ~161 (C-7), ~155 (C-8a), ~154 (C-4), ~126 (C-5), ~113 (C-6), ~112 (C-4a), ~110 (C-3), ~102 (C-8), ~18 (-CH₃)
Resorcinol C₆H₆O₂9.15 (s, broad, 2x -OH), 6.9 (t), 6.2 (d) (in DMSO-d₆)[3]~158 (C-OH), ~130 (CH), ~107 (CH), ~102 (CH)
Ethyl Acetoacetate C₆H₁₀O₃~4.2 (q, -OCH₂-), ~3.4 (s, -COCH₂CO-), ~2.2 (s, -COCH₃), ~1.3 (t, -CH₃) (Keto form)~201 (C=O, ketone), ~167 (C=O, ester), ~61 (-OCH₂-), ~50 (-COCH₂CO-), ~30 (-COCH₃), ~14 (-CH₃)
Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality, reproducible NMR spectra.[5] Following a standardized protocol minimizes contamination and ensures optimal instrument performance.

Objective: To prepare a dissolved, homogeneous sample of synthesized 7-methoxycoumarin, free of particulate matter and paramagnetic impurities, for NMR analysis.[6]

Materials:

  • Synthesized coumarin product (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[7]

  • High-quality 5 mm NMR tube and cap, clean and dry[7]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6-0.7 mL[6]

  • Pasteur pipette with a small plug of glass wool or a filter pipette tip

  • Small vial for initial dissolution

  • Internal standard (e.g., TMS), if required

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of your purified, dry coumarin product into a small, clean vial.[5] Using a secondary vial is recommended as it is easier to ensure complete dissolution before transferring to the narrow NMR tube.[7]

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. If the sample does not fully dissolve, you may need to select a different solvent or gently warm the sample. Ensure it fully redissolves upon cooling to room temperature.

  • Filter the Solution: Any solid particles in the sample will degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity. To remove any dust or undissolved particulates, filter the solution directly into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. Do not use cotton wool, as solvents can leach impurities from it.

  • Check Sample Height: The final volume in the NMR tube should result in a column height of 4-5 cm (approximately 0.6 mL in a standard 5 mm tube).[5][6] Incorrect sample height can lead to poor shimming and distorted peak shapes.

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with a permanent marker. Do not use tape, as it can interfere with the sample spinner.[8]

  • Clean the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube, especially the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]

  • Acquire Spectrum: Your sample is now ready for analysis.

References
  • NMR Sample Preparation: The Complete Guide.
  • NMR Sample Preparation. University of California, Riverside.
  • NMR Sample Preparation.
  • 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum. ChemicalBook.
  • Sample Preparation.
  • NMR Sample Prepar
  • Technical Support Center: Synthesis of Coumarin Deriv
  • 7-Methoxy-4-methylcoumarin.
  • Technical Support Center: Synthesis of Coumarin-Containing Compounds. BenchChem.
  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry.
  • Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts.
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
  • Fig. S5. 1 H NMR spectra of 7-methoxycoumarin crystals with different...
  • Synthesis of coumarin derivatives via pechmann condensation and nitr
  • 7-Methoxycoumarin(531-59-9) 1H NMR spectrum. ChemicalBook.
  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds.
  • A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. HETEROCYCLES.
  • 7-Methoxy-4-methylcoumarin. NIST WebBook.
  • Electronic Supporting Inform
  • Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide.
  • Resorcinol(108-46-3) 1H NMR spectrum. ChemicalBook.
  • I. How many peaks do you expect in the 13C NMR spectrum (shown below) for... Chegg.
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare.
  • (PDF) Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C-F … H-C bond.
  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.
  • An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. International Journal of Novel Research and Development.
  • Resorcinol - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to...
  • Pechmann condens
  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.
  • Supporting Information for Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organoc
  • Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid c
  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds.
  • 1.1. Synthesis of 7-Hydroxy Coumarins. Mansoura University.
  • Coumarin Synthesis Via The Pechmann Reaction. IJSART.

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Technical Support Center: Strategies for Solubilizing Chromene-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromene-3-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including chromene derivatives, but with a systematic approach, these challenges can be overcome.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common queries and a Troubleshooting Guide for when you encounter specific issues during your experiments.

Frequently AskedQuestions (FAQs)

Q1: Why are my chromene-3-carboxylic acid esters poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of these esters stems from a combination of their molecular structure and solid-state properties. Here's a breakdown of the key contributing factors:

  • Lipophilicity: The chromene core is an aromatic, bicyclic system, which is inherently hydrophobic. While the carboxylic acid parent compound has a polar group that can be ionized, esterification replaces the acidic proton with an alkyl or aryl group (e.g., methyl, ethyl). This significantly increases the molecule's overall lipophilicity (greasiness) and reduces its ability to form favorable hydrogen bonds with water. As the size of the ester's alkyl group increases, the solubility in water typically decreases further.[1][2]

  • Crystal Lattice Energy: These are often crystalline solids. The stability of the crystal lattice, governed by intermolecular forces, must be overcome for the compound to dissolve. If the energy required to break apart the crystal lattice is greater than the energy released when the molecule is solvated by water, the solubility will be low. This is often referred to as being "brick-dust" like.[3]

  • Lack of Ionizable Groups: Unlike the parent carboxylic acids, esters are not readily ionizable in the physiological pH range. Carboxylic acids can be deprotonated at neutral or basic pH to form a much more soluble carboxylate salt.[4] Esters lack this capability, making their solubility far less dependent on pH and generally much lower than their parent acids in non-acidic conditions.

Q2: I need to make a stock solution. What is the best organic solvent to start with?

A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most common and effective choice for chromene-3-carboxylic acid esters and related compounds.[1][5]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent that can disrupt the crystal lattice forces of many poorly soluble compounds. For example, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is soluble in DMSO at 10 mg/mL.[5] While data for every ester is not available, this provides a strong indication of the solvent's utility for this compound class.

  • Alternatives to DMSO: If DMSO is incompatible with your experimental system (e.g., some cell-based assays are sensitive to DMSO concentrations above 0.5-1%), other options include:

    • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing properties. It was used as a solvent in the synthesis of certain chromene derivatives.[6]

    • Ethanol or Methanol: These are often used but may not achieve the same high concentrations as DMSO or DMF, especially for more lipophilic esters.[1][7]

    • Acetone: Useful for some derivatives, but its high volatility can be a practical issue.[1]

Scientist's Note: Always use the highest purity, anhydrous grade solvent for your stock solutions to prevent introducing water, which can cause premature precipitation of your compound. Store stock solutions with a desiccant, especially for DMSO which is hygroscopic.

Q3: What are the main strategies I can use to improve the solubility of my chromene ester in my final aqueous experimental buffer?

A3: There are several effective strategies, and the best choice depends on your specific compound and the requirements of your assay. The primary methods fall into three categories:

  • Co-solvents: This is the most common and straightforward approach for in vitro experiments. You prepare a concentrated stock in an organic solvent (like DMSO) and then dilute it into your aqueous buffer. The small percentage of the organic solvent in the final solution acts as a co-solvent, increasing the solubility of your compound.[8]

  • Surfactants/Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble ester, effectively dispersing it in the aqueous medium.[9]

  • Advanced Formulation Techniques: For in vivo studies or more complex applications, techniques like forming cocrystals or creating lipid-based formulations can be employed. Cocrystallization, for instance, involves combining the active compound with a benign coformer to create a new crystal structure with improved physicochemical properties, including solubility. Studies on the parent coumarin scaffold have shown this to be a successful strategy.[6][10][11][12]

The following decision-making workflow can help you choose the right starting point.

G cluster_0 Solubility Challenge: Chromene-3-Carboxylic Acid Ester cluster_1 In Vitro / Cell-Based Assays cluster_2 In Vivo / Pre-clinical Studies cluster_3 Final Outcome Start Compound Precipitates in Aqueous Buffer Q_AssayType What is the experimental context? Start->Q_AssayType CoSolvent Use a Co-solvent (e.g., DMSO) Q_AssayType->CoSolvent In Vitro LipidFormulation Lipid-Based Formulation (e.g., SEDDS) Q_AssayType->LipidFormulation In Vivo Surfactant Add a Surfactant (e.g., Tween-80) CoSolvent->Surfactant Precipitation still occurs Success Compound Solubilized Surfactant->Success Cocrystal Cocrystallization LipidFormulation->Cocrystal If oral bioavailability is still low Cocrystal->Success

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guide

This section is designed to provide solutions to specific problems you might encounter in the lab.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer.

This is a very common issue. It occurs because the compound, which is stable in 100% DMSO, crashes out when the solvent environment abruptly changes to be predominantly aqueous.

  • Immediate Cause: The final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific water/co-solvent mixture.

  • Solutions & Protocol:

    • Decrease the Final Concentration: The simplest solution is to test a lower final concentration of your compound.

    • Increase the Co-solvent Concentration: For many cell-based assays, the concentration of DMSO can be increased up to 0.5% or even 1% without significant toxicity. Check the tolerance of your specific cell line.

    • Improve the Dilution Method (Protocol): The way you mix can have a significant impact. Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing vigorously. This promotes rapid dispersion and minimizes localized high concentrations that can initiate precipitation.

      Protocol: Serial Dilution for Improved Dispersion

      • Prepare your final aqueous buffer.

      • Take a small aliquot of the buffer (e.g., 100 µL).

      • Add your DMSO stock to this small aliquot (e.g., 1 µL of 10 mM stock into 100 µL buffer for a 1:100 dilution). Vortex immediately. This creates an intermediate dilution.

      • Add this intermediate dilution to the rest of your final volume of aqueous buffer. This gradual reduction in DMSO concentration can often keep the compound in solution.

    • Incorporate a Surfactant: If the above methods fail, a surfactant may be necessary. Polysorbates (e.g., Tween-80) or polyethylene glycols (PEGs) are commonly used.[9] A protocol for preparing a formulation for in vivo studies of the parent acid provides a good starting point.[9]

      Table 1: Example Formulations for a Hypothetical Chromene Ester

      Formulation Component Purpose Typical Concentration Range (Final) Notes
      DMSO Primary Solvent 0.1% - 1.0% Check cell line tolerance.
      PEG300 Co-solvent / Solubilizer 1% - 10% Often used in combination with other agents.
      Tween-80 Surfactant 0.1% - 5% Forms micelles to encapsulate the compound.

      | SBE-β-CD | Complexation Agent | 5% - 20% | Forms inclusion complexes, increasing solubility. |

Problem 2: My compound seems to dissolve initially but then precipitates out of solution over time (e.g., during a long incubation).

This suggests you have created a supersaturated solution, which is thermodynamically unstable. The initial energy of mixing (e.g., vortexing) gets the compound into solution, but over time it crashes out to reach its true equilibrium solubility.

  • Immediate Cause: The solution is kinetically trapped in a non-equilibrium state. Crystal nucleation and growth are occurring over time.

  • Solutions & Protocol:

    • Confirm Equilibrium Solubility: Before starting long experiments, determine the approximate equilibrium solubility. Add your compound to your final buffer (with co-solvent) at various concentrations. Stir for 24 hours at the experimental temperature. Then, centrifuge or filter the samples and measure the concentration of the compound in the supernatant (e.g., by HPLC-UV). This will tell you the maximum stable concentration.

    • Use Precipitation Inhibitors: Certain polymers can help stabilize supersaturated solutions. While more common in oral formulations, hydroxypropyl methylcellulose (HPMC) can sometimes be used in in vitro systems at low concentrations to inhibit crystal growth.[13]

    • Consider pH (for parent acid): While esters are not ionizable, if you are working with the parent chromene-3-carboxylic acid, this is a classic sign of pH drift or slow equilibration to an unfavorable pH. Ensure your buffer has sufficient capacity to maintain the target pH. The solubility of carboxylic acids is highly pH-dependent.

G cluster_0 Troubleshooting Workflow: Compound Precipitation cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time cluster_3 Resolution Start Precipitate Observed Q_When When does it precipitate? Start->Q_When Check_Conc 1. Lower Final Concentration Q_When->Check_Conc Immediately upon dilution Supersaturated Likely a Supersaturated Solution Q_When->Supersaturated After minutes/hours Check_CoSolvent 2. Increase Co-solvent % Check_Conc->Check_CoSolvent Still precipitates Check_Mixing 3. Improve Mixing Protocol Check_CoSolvent->Check_Mixing Still precipitates Add_Surfactant 4. Add Surfactant Check_Mixing->Add_Surfactant Still precipitates Success Stable Solution Achieved Add_Surfactant->Success Determine_Eq_Sol 1. Determine Equilibrium Solubility Supersaturated->Determine_Eq_Sol Use_Inhibitor 2. Use Precipitation Inhibitor (e.g., HPMC) Determine_Eq_Sol->Use_Inhibitor If higher concentration is needed Use_Inhibitor->Success

Caption: Troubleshooting workflow for compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of your chromene-3-carboxylic acid ester required to make your desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass vial (e.g., a 1.5 mL amber glass vial).

  • Add Solvent: Add half the final required volume of anhydrous DMSO to the vial.

  • Solubilize: Cap the vial securely and vortex for 1-2 minutes. If the solid does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied if necessary, but check the thermal stability of your compound first.

  • Final Volume: Once the solid is fully dissolved, add anhydrous DMSO to reach the final calculated volume.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For hygroscopic solvents like DMSO, it is good practice to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and water absorption.

Protocol 2: Formulation using a Co-solvent/Surfactant System

This protocol is adapted from methods used for parent coumarin compounds for in vivo/in vitro testing and serves as an excellent starting point.[9]

  • Prepare Stock: Start with a concentrated stock solution in DMSO (e.g., 25 mg/mL or ~100 mM, depending on the ester's molecular weight).

  • Add Co-solvent: In a sterile microcentrifuge tube, add the required volume of your DMSO stock. To this, add 4 volumes of PEG300 (e.g., for 10 µL of DMSO stock, add 40 µL of PEG300). Mix thoroughly by vortexing.

  • Add Surfactant: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (e.g., 5 µL of Tween-80). Vortex again until the solution is clear and homogenous.

  • Final Dilution: Add this organic mixture to 4.5 volumes of your final aqueous buffer or saline (e.g., 45 µL of saline). The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer. This stock can then be further diluted into your experimental medium.

Important: This creates a highly concentrated formulation. You will likely need to perform a further large dilution into your final assay buffer. Always perform the final dilution step by adding the formulation stock to the buffer while vortexing.

References

  • ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Yang, Y., Fu, S., et al. (2023). Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal. Molecular Crystals and Liquid Crystals, 766(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • Yang, Y., Fu, S., et al. (2023). Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal. Semantic Scholar. Retrieved from [Link]

  • Shahbaz, M., Farooq, S., et al. (2024). Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. IUCrJ, 11(Pt 2), 224-236. Retrieved from [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. Retrieved from [Link]

  • Shahbaz, M., Farooq, S., et al. (2024). Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. IUCrData. Retrieved from [Link]

  • Luo, Y., et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the differential solubility-driven asymmetric transformation of substituted 2h-chromene-3-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved from [Link]

  • Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Fatty acid esters of aromatic alcohols and their use in cosmetic formulations.
  • PubMed. (n.d.). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromone-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Retrieved from [Link]

  • MDPI. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 .... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]in_water)

Sources

Technical Support Center: Optimizing Pechmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful reaction for coumarin synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Troubleshooting Guide: Addressing Common Challenges in Pechmann Condensation

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and work-up, you observe a very low yield of the desired coumarin, or none at all.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The Pechmann condensation is an acid-catalyzed reaction.[1] The choice and amount of catalyst are critical for success.

    • Explanation: The reaction requires a strong acid to facilitate both the initial transesterification (or esterification) and the subsequent intramolecular cyclization (a Friedel-Crafts type reaction).[2][3] If the catalyst is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solutions:

      • Catalyst Screening: If using a mild catalyst, consider switching to a stronger one. A wide range of catalysts have been successfully employed, from strong Brønsted acids like H₂SO₄ and methanesulfonic acid to Lewis acids such as AlCl₃ and FeCl₃.[2][4] For sensitive substrates, solid acid catalysts like Amberlyst-15 or zeolites can be effective and offer easier separation.[4][5]

      • Increase Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. For instance, in a study using Zn₀.₉₂₅Ti₀.₇₅O nanoparticles, increasing the catalyst loading from 5 mol% to 10 mol% dramatically increased the yield from 67% to 88%.[6] It's crucial to optimize the catalyst loading for your specific substrates.

      • Catalyst Deactivation: Heterogeneous catalysts can sometimes be poisoned by impurities or byproducts. Ensure your starting materials are pure and consider regenerating or using fresh catalyst if you suspect deactivation.

  • Unfavorable Reaction Temperature: The reaction temperature is a critical parameter that needs to be optimized.

    • Explanation: For simple phenols, harsher conditions, including higher temperatures, are often required to drive the reaction forward.[7] Conversely, highly activated phenols, such as resorcinol, can react under much milder conditions, even at room temperature.[2][7] Excessive temperatures can lead to decomposition of starting materials or products, reducing the overall yield.[8]

    • Solutions:

      • Temperature Optimization: If you are using a less reactive phenol, try increasing the reaction temperature. A systematic approach, for example, running small-scale reactions at intervals of 10-20°C (e.g., 90°C, 110°C, 130°C), can help identify the optimal temperature.[8]

      • Monitor for Degradation: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction progress and check for the appearance of degradation products at higher temperatures.

  • Poor Substrate Reactivity: The electronic properties of the phenol play a significant role.

    • Explanation: Electron-donating groups (e.g., -OH, -NH₂) on the phenol ring activate it towards electrophilic aromatic substitution, facilitating the reaction.[7][9] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring and can hinder or prevent the reaction.[7][9]

    • Solutions:

      • Use a More Potent Catalyst System: For deactivated phenols, a stronger acid catalyst or higher temperatures may be necessary to overcome the energy barrier.

      • Consider Alternative Synthetic Routes: If the Pechmann condensation consistently fails with a particular deactivated phenol, other methods for coumarin synthesis, such as the Perkin, Knoevenagel, or Wittig reactions, might be more suitable.[9][10]

Issue 2: Formation of Side Products

Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired coumarin.

Possible Causes & Solutions:

  • Chromone Formation (Simonis Chromone Cyclization):

    • Explanation: Under certain conditions, particularly with catalysts like phosphorus pentoxide (P₂O₅), the reaction of a phenol and a β-ketoester can yield a chromone instead of a coumarin.[2] This alternative pathway is known as the Simonis chromone cyclization.

    • Solutions:

      • Catalyst Choice: Avoid using catalysts that are known to promote chromone formation. Stick to catalysts typically used for Pechmann condensation, such as sulfuric acid, methanesulfonic acid, or solid acid catalysts.

      • Reaction Conditions: Carefully control the reaction temperature and time, as prolonged reaction times or excessive temperatures can sometimes favor side reactions.

  • Polymerization or Decomposition:

    • Explanation: Harsh reaction conditions, especially with highly reactive phenols, can lead to the formation of polymeric materials or decomposition of the starting materials and product.

    • Solutions:

      • Milder Conditions: For activated phenols, use milder reaction conditions (lower temperature, less catalyst).[7]

      • Solvent Selection: While many Pechmann condensations are run neat (solvent-free), using a high-boiling, non-polar solvent like toluene can sometimes help to control the reaction temperature and minimize side reactions by facilitating the removal of water and ethanol as an azeotrope.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pechmann condensation?

A1: The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[7] The mechanism involves several key steps:

  • Transesterification/Esterification: The acid catalyst promotes the reaction between the phenol and the β-ketoester to form a phenyl ester.[2]

  • Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The activated carbonyl group of the keto-moiety then attacks the electron-rich aromatic ring of the phenol at the ortho position to the hydroxyl group, forming a new ring.[2][3]

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule to form the double bond of the pyrone ring, yielding the coumarin product.[2][3]

Recent NMR studies have provided evidence for a mechanism involving an initial electrophilic aromatic substitution followed by transesterification and then dehydration.[12][13]

View Reaction Mechanism Diagram

Pechmann_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Phenol Phenol Transesterification 1. Transesterification (Acid-Catalyzed) Phenol->Transesterification H⁺ BetaKetoester β-Ketoester BetaKetoester->Transesterification H⁺ EAS 2. Intramolecular EAS (Hydroxyalkylation) Transesterification->EAS Intermediate A Dehydration 3. Dehydration (Acid-Catalyzed) EAS->Dehydration Intermediate B Coumarin Coumarin Dehydration->Coumarin -H₂O

Caption: Key steps in the Pechmann condensation mechanism.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the reactivity of your phenol, the desired reaction conditions (e.g., temperature, solvent-free), and environmental considerations.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Brønsted Acids H₂SO₄, Methanesulfonic acidHigh activity, low cost.[2][4]Corrosive, difficult to separate from the product, can generate significant waste.
Homogeneous Lewis Acids AlCl₃, FeCl₃, ZnCl₂Effective for many substrates.[4][14]Often require anhydrous conditions, can be difficult to handle, separation can be challenging.
Heterogeneous Solid Acids Amberlyst-15, Zeolites, Sulfated ZirconiaEasily separated by filtration, reusable, often milder and more selective, environmentally friendly.[4][5][9]May have lower activity than homogeneous catalysts, can be more expensive initially.
"Green" Catalysts Ionic Liquids, Starch Sulfuric AcidEnvironmentally benign, often reusable, can lead to high yields under mild conditions.[15][16]May require specific reaction conditions, cost and availability can vary.

For initial screening with a new substrate, a well-established catalyst like sulfuric acid or a versatile solid acid catalyst like Amberlyst-15 is a good starting point.[4][11]

Q3: What is the role of the solvent in the Pechmann condensation?

A3: Many Pechmann condensations are performed under solvent-free conditions, which is often considered a "greener" approach.[6][15] However, in some cases, a solvent can be beneficial.

  • Solvent-Free: This approach simplifies the work-up procedure, reduces waste, and can lead to faster reaction times and higher yields, especially when combined with microwave irradiation.[5]

  • With Solvent: A high-boiling, non-polar solvent like toluene can help to:

    • Control Temperature: Provide more precise temperature control, preventing overheating and decomposition.

    • Facilitate Water Removal: Form an azeotrope with the water and ethanol produced during the reaction, driving the equilibrium towards the product.

    • Improve Solubility: Dissolve solid starting materials, ensuring a homogeneous reaction mixture.

Studies have shown that non-polar solvents are often better than polar solvents for this reaction.[11]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)

This protocol is adapted for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Amberlyst-15 (0.2 g)

  • Microwave reactor or oil bath

Procedure:

  • In a microwave-safe vessel or a round-bottom flask, combine resorcinol and ethyl acetoacetate.

  • Add the Amberlyst-15 catalyst to the mixture.

  • If using a microwave reactor, irradiate the mixture at 100°C for 20 minutes. If using an oil bath, heat the mixture with stirring at 110-130°C and monitor the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable solvent such as ethyl acetate.

  • Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.[8]

  • The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final product.

View Experimental Workflow Diagram

Pechmann_Workflow Start 1. Mix Reactants & Catalyst (Phenol, β-Ketoester, Solid Acid) Heat 2. Heat Reaction Mixture (Microwave or Oil Bath) Start->Heat Monitor 3. Monitor Progress (TLC) Heat->Monitor Cool 4. Cool to Room Temperature Monitor->Cool Dissolve 5. Dissolve in Organic Solvent Cool->Dissolve Filter 6. Filter to Remove Catalyst (Catalyst can be recycled) Dissolve->Filter Workup 7. Aqueous Work-up (Wash with H₂O, Brine) Filter->Workup Dry 8. Dry & Concentrate Workup->Dry Purify 9. Purify Product (Recrystallization or Chromatography) Dry->Purify

Caption: General workflow for Pechmann condensation with a solid acid catalyst.

References

  • J&K Scientific. (2025). Pechmann Condensation.
  • ResearchGate. (2025). Synthesis of coumarin by Pechman reaction -A Review.
  • Wikipedia. (n.d.). Pechmann condensation.
  • Unknown Source. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • ProQuest. (2019). Synthesis of coumarin by Pechman reaction - A Review.
  • IISTE.org. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis.
  • ResearchGate. (2025). Coumarin synthesis via Pechmann condensation: toward a greener era (microreview).
  • National Institutes of Health. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
  • Adelphi University. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
  • ACS Publications. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions.
  • ACS Omega. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • BenchChem. (2025). A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols.
  • ResearchGate. (n.d.). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate.
  • ResearchGate. (n.d.). Effect of solvent on Pechmann condensation of resorcinol with ethyl acetoacetate.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 5,7,8-Trimethoxycoumarin.
  • Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References.
  • National Institutes of Health. (n.d.). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts.
  • RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
  • ResearchGate. (n.d.). Effect of Different Solvents on the Model Reaction.
  • TSI Journals. (n.d.). Organic CHEMISTRY.
  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.

Sources

Validation & Comparative

A Comparative Analysis of 7-Methoxy and 8-Methoxy-2H-chromene-3-carboxylate Isomers: Unraveling the Impact of Methoxy Group Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chromene scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacological profile. This guide provides an in-depth comparative analysis of two closely related isomers: 7-methoxy-2H-chromene-3-carboxylate and 8-methoxy-2H-chromene-3-carboxylate. By examining the available experimental data, we aim to elucidate how the seemingly subtle shift of a methoxy group from the 7- to the 8-position on the chromene ring impacts their biological and pharmacological properties, with a focus on anticancer, antimicrobial, and antioxidant activities.

The Structural Nuance: 7-Methoxy vs. 8-Methoxy Isomers

The fundamental difference between these two molecules lies in the position of the electron-donating methoxy (-OCH3) group on the benzo portion of the chromene ring. This positional isomerism can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

  • 7-Methoxy-2H-chromene-3-carboxylate: The methoxy group is positioned para to the oxygen atom of the pyran ring.

  • 8-Methoxy-2H-chromene-3-carboxylate: The methoxy group is positioned ortho to the oxygen atom of the pyran ring.

This variation in substituent placement is hypothesized to affect the molecule's ability to form hydrogen bonds, its metabolic stability, and its overall binding affinity to enzymes and receptors.

Comparative Biological Activity: An Evidence-Based Overview

While direct comparative studies between these two specific carboxylate esters are not extensively documented, we can infer their potential activities by examining related methoxy-substituted chromene and coumarin (2-oxo-2H-chromene) derivatives. Coumarins, being oxidized analogs, share the same core scaffold and their biological activities often provide valuable insights into the potential of the corresponding 2H-chromene derivatives.[1]

Anticancer Activity

The chromene scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Methoxy-substituted chromenes have demonstrated cytotoxic effects against various cancer cell lines.[2]

8-Methoxy Derivatives: Research into novel 8-methoxycoumarin-3-carboxamides has revealed potent anticancer activity against liver cancer.[3] These compounds were found to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells.[3] The starting material for the synthesis of these active carboxamides was ethyl 8-methoxycoumarin-3-carboxylate, highlighting the potential of the 8-methoxy scaffold in cancer therapy.[3]

7-Methoxy Derivatives: While specific data on the anticancer activity of 7-methoxy-2H-chromene-3-carboxylate is limited, studies on related 7-substituted coumarins offer some perspective. For instance, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been evaluated for its cytotoxicity and was found to be non-toxic to several cancer cell lines at concentrations up to 100 µM.[4] This suggests that the 7-methoxy substitution pattern, at least in the form of the carboxylic acid, may lead to lower intrinsic cytotoxicity compared to some 8-methoxy derivatives. However, it is crucial to note that the carboxylate ester could exhibit different activity from the carboxylic acid.

Structure-Activity Relationship (SAR) Insights: SAR studies on benzo[f]chromene derivatives suggest that the position of the methoxy group can significantly influence anticancer potency.[2] While not a direct comparison of the 7- and 8-positions on a simple chromene, these studies underscore the importance of substituent placement for cytotoxic effects.[2]

Experimental Protocols: A Closer Look at the Methodologies

To ensure scientific rigor, it is essential to understand the experimental procedures used to evaluate the biological activities of these compounds. Below are detailed protocols for key assays.

Synthesis of Methoxy-2H-chromene-3-carboxylates

The synthesis of these compounds typically involves a Knoevenagel condensation.[5]

General Procedure:

  • A mixture of the appropriately substituted 2-hydroxybenzaldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde for the 7-methoxy isomer or 2-hydroxy-3-methoxybenzaldehyde for the 8-methoxy isomer) and a malonic ester derivative (e.g., diethyl malonate) is prepared in a suitable solvent such as ethanol or toluene.[1][5]

  • A catalytic amount of a base, such as piperidine or pyridine, is added to the reaction mixture.

  • The mixture is refluxed for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification of the crude product is achieved by recrystallization or column chromatography to yield the desired methoxy-2H-chromene-3-carboxylate.[6]

Causality Behind Experimental Choices: The choice of the starting salicylaldehyde determines the position of the methoxy group on the final chromene ring. The Knoevenagel condensation is a reliable and efficient method for the formation of the chromene ring system. The use of a basic catalyst is crucial for the deprotonation of the active methylene compound (diethyl malonate), which then acts as a nucleophile.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 7-methoxy and 8-methoxy-2H-chromene-3-carboxylate) and a vehicle control.

  • After a defined incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

  • MTT solution is added to each well, and the plate is incubated for a few hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Self-Validating System: The inclusion of a vehicle control and a positive control (a known cytotoxic drug) helps to validate the assay. Each concentration is typically tested in triplicate to ensure the reliability of the results.

Data Presentation: A Comparative Summary

Biological Activity7-Methoxy-2H-chromene-3-carboxylate Derivative8-Methoxy-2H-chromene-3-carboxylate DerivativeReference(s)
Anticancer Low to no toxicity observed for the corresponding carboxylic acid against several cancer cell lines (IC50 > 100 µM).Carboxamide derivatives show potent activity against liver cancer by targeting caspase-3/7 and β-tubulin.[3][4]
Antimicrobial Derivatives of 7-hydroxy-2-oxo-2H-chromene show good antimicrobial activity.Data for 8-methoxy derivatives is less specific in the provided context, but coumarins generally possess antimicrobial properties.[1][7]
Antioxidant The presence of a methoxy group is known to contribute to the antioxidant activity of phenolic compounds.The position of the methoxy group influences the antioxidant potential, with ortho and para positions often being favorable.[8]

Visualizing the Concepts

General Synthesis of Methoxy-2H-chromene-3-carboxylates

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Substituted 2-Hydroxybenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation Salicylaldehyde->Knoevenagel_Condensation MalonicEster Diethyl Malonate MalonicEster->Knoevenagel_Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel_Condensation Solvent Solvent (e.g., Ethanol) Solvent->Knoevenagel_Condensation Heat Reflux Heat->Knoevenagel_Condensation Product Methoxy-2H-chromene-3-carboxylate Knoevenagel_Condensation->Product

Caption: Knoevenagel condensation for the synthesis of methoxy-2H-chromene-3-carboxylates.

Hypothesized Anticancer Mechanism of 8-Methoxycoumarin Derivatives

G Compound 8-Methoxycoumarin Derivative Tubulin β-Tubulin Compound->Tubulin targets Caspase Procaspase-3/7 Compound->Caspase activates Inhibition Inhibition of Polymerization Tubulin->Inhibition Activation Activation Caspase->Activation Apoptosis Apoptosis Inhibition->Apoptosis Activation->Apoptosis

Caption: Proposed mechanism of action for anticancer 8-methoxycoumarin derivatives.

Concluding Remarks and Future Directions

The analysis of available literature suggests that the positioning of the methoxy group on the 2H-chromene-3-carboxylate scaffold is a critical determinant of its biological activity. While derivatives of 8-methoxy-2H-chromene-3-carboxylate, particularly the carboxamides, have shown promising and mechanistically defined anticancer activity, the corresponding 7-methoxy isomer appears to be less cytotoxic in its carboxylic acid form.

References

  • Al-Warhi, T., Rizvi, S. U. F., Nadeem, S., Al-Mahmoud, G. A., Al-Agamy, M. H. M., & El-Faham, A. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.
  • Ivanov, I., Manolov, S., Dimitrova, D., & Nedialkov, P. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, M1968.
  • Takikawa, H., & Suzuki, K. (2021). Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor. Tetrahedron, 96, 132394.
  • Yoon, J. H., Lee, J. S., Lee, Y. J., Kim, J. A., Lee, S. H., & Kim, Y. J. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419.
  • Ivanov, I., Manolov, S., Dimitrova, D., & Nedialkov, P. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • ChemSrc. (2025). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tublin polymerization.
  • Nayak, S. K., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.
  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • El-Agrody, A. M., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(1), 134-142.
  • Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2266935.

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted 2H-Chromene Esters in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-chromene scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and its diverse pharmacological activities.[1][2] Among its various derivatives, substituted 2H-chromene esters have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these esters, presenting a comparative overview of their anticancer activities supported by experimental data. We will delve into the causal relationships behind synthetic strategies and evaluation protocols, offering a trustworthy and authoritative resource for researchers in drug discovery and development.

The 2H-Chromene Core: A Scaffold for Anticancer Drug Design

The inherent biological activity of the 2H-chromene nucleus makes it an attractive starting point for the design of novel therapeutic agents.[1] SAR studies are pivotal in rationally modifying this core structure to enhance potency and selectivity.[1] The general workflow for such studies involves the synthesis of a library of analogues with systematic structural modifications, followed by rigorous biological evaluation to identify lead compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation s1 Scaffold Selection (2H-Chromene) s2 Design of Analogs (Substitution Patterns) s1->s2 s3 Synthesis & Purification s2->s3 e1 In Vitro Cytotoxicity (IC50 Determination) s3->e1 e2 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) e1->e2 e3 Lead Optimization e2->e3

Caption: General workflow for SAR studies of 2H-chromene derivatives.

Decoding the Structure-Activity Relationship: Key Substituent Effects

The anticancer potency of 2H-chromene esters is profoundly influenced by the nature and position of substituents on the chromene ring and the ester moiety. The following sections dissect these relationships, drawing on published experimental data.

Impact of Substituents on the Chromene Ring

Systematic modifications of the benzopyran ring of the 2H-chromene scaffold have revealed critical insights into the determinants of cytotoxic activity.

  • Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, at various positions of the chromene ring has been shown to enhance anticancer activity. For instance, a study on (Z)-[(2H-chromen-3-yl)methylene]azolidinones demonstrated that a 6-bromo substituent on the chromene ring had a positive effect on the growth inhibitory activity against various cancer cell lines.[3] This is often attributed to the increased lipophilicity and potential for halogen bonding interactions with biological targets. Similarly, tri-halogenated 3-nitro-2H-chromenes displayed potent anti-staphylococcal activities, suggesting the importance of halogenation for antimicrobial activity as well.[4]

  • Alkyl Groups: Small alkyl groups, such as a methyl group at the C2 position, have also been found to positively influence cytotoxicity.[3] The presence of a 2-methyl substituent, in combination with a 6-bromo group, resulted in a compound with a cytotoxicity profile comparable to the standard anticancer agent cisplatin.[3]

  • Fusion of Heterocyclic Rings: The fusion of other heterocyclic systems to the 2H-chromene core can significantly modulate its biological activity. Derivatives bearing thiazolidine-2,4-dione, rhodanine, or hydantoin moieties have been synthesized and evaluated as potential anticancer agents.[3] The nature of the fused ring (e.g., S/NH replacement in thiazolidine-2,4-dione vs. hydantoin) allows for the fine-tuning of growth inhibition activity against different cell lines.[3]

The Crucial Role of the C3-Substituent

The ester group at the C3 position is a key determinant of the biological activity of this class of compounds. Modifications at this position have a profound impact on potency and mechanism of action.

  • Ester vs. Other Functional Groups: While this guide focuses on esters, it is important to note that replacing the ester with other functionalities like carboxamides or incorporating the chromene into a chalcone structure also yields compounds with significant cytotoxic profiles.[5][6] This highlights the versatility of the C3 position for introducing diverse chemical moieties to interact with cellular targets.

  • Chain Extension and Steric Bulk: In a study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists, modifications at the 6-position with extended ester and carboxylate chains showed that steric bulk is tolerated and can influence potency.[7] While not directly anticancer, this provides insights into the spatial tolerance around the chromene scaffold.

Comparative Analysis of Cytotoxic Activity

To contextualize the SAR findings, this section presents a comparative analysis of the in vitro cytotoxicity of representative substituted 2H-chromene esters against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a crucial metric for comparing the potency of different compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
6-bromo-2-methyl-2H-chromene with hydantoin moiety (6o)A54917.5CisplatinNot specified in abstract[1][3]
K56210.6CisplatinNot specified in abstract[1][3]
MCF-715.3CisplatinNot specified in abstract[1][3]
MOLT-424.8CisplatinNot specified in abstract[1][3]
Chromene-chalcone hybrid (Type A)MDA-MB-231More potent than EtoposideEtoposideNot specified in abstract[6]
Benzo[h]chromene derivatives (7, 18, 17, 8a,b)HepG-20.7 - 3.9 µg/mLVinblastine4.6 µg/mL[8]
Colchicine10.6 µg/mL[8]

Note: The data presented is a summary from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights: How Do 2H-Chromene Esters Exert Their Anticancer Effects?

Understanding the mechanism of action is crucial for the rational design of more effective and safer drugs. Studies have begun to elucidate the cellular pathways targeted by 2H-chromene derivatives.

A common mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Several studies have shown that 2H-chromene derivatives can indeed trigger these events in cancer cells.[9][10]

Apoptosis_Pathway Compound 2H-Chromene Ester Target Cellular Target (e.g., Tubulin, Kinases) Compound->Target Signaling Signal Transduction Cascade Target->Signaling Caspase Caspase Activation Signaling->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified proposed mechanism of action for 2H-chromene esters.

Some 4H-chromene analogs have been reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and leading to G2/M cell-cycle arrest.[2][11] While this is for the 4H-isomers, it provides a plausible avenue of investigation for 2H-chromene esters as well. Other potential mechanisms include the inhibition of key enzymes involved in cancer progression, such as EGFR tyrosine kinase and carbonic anhydrases.[12][13]

Experimental Protocols for Evaluation

The trustworthiness of SAR data hinges on robust and standardized experimental protocols. The following are key in vitro assays employed in the evaluation of novel anticancer agents.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a cornerstone for determining the IC50 of a compound.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (substituted 2H-chromene esters) for a specified duration (e.g., 24-72 hours).[7][14]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Comparison with Alternative Scaffolds

While this guide focuses on 2H-chromene esters, it is valuable to consider their performance in the broader context of other heterocyclic scaffolds investigated for anticancer activity. Chalcones, for instance, are another class of compounds with a well-established cytotoxic profile.[6] Some studies have created hybrid molecules combining the chromene and chalcone motifs, with some of these hybrids demonstrating higher growth inhibitory activity than the standard drug Etoposide.[6] This suggests that the 2H-chromene scaffold can be a valuable component in the design of more potent and multi-targeted anticancer agents.

Conclusion and Future Directions

The structure-activity relationship of substituted 2H-chromene esters is a rich and evolving field. The available data clearly indicates that strategic modifications to the chromene ring and the C3-substituent can lead to compounds with potent and selective anticancer activity. Future research should focus on elucidating the precise molecular targets of the most active compounds and optimizing their pharmacokinetic properties to translate their in vitro promise into in vivo efficacy. The continued exploration of this versatile scaffold holds significant potential for the development of novel and effective cancer therapeutics.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02). (URL: )
  • 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed. (URL: )
  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. (URL: )
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  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF - ResearchGate. (2025-08-07). (URL: )

  • Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents - Benchchem. (URL: )
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. (2020-08-05). (URL: )
  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC - PubMed Central. (URL: )
  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. (URL: )
  • Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure–Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC - NIH. (URL: )
  • Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed. (URL: )
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  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies - De La Salle University. (URL: )
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies | Request PDF - ResearchG
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  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PubMed Central. (URL: )
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC - NIH. (2025-02-21). (URL: )
  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - NIH. (2023-10-23). (URL: )
  • Synthesis and evaluation of anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)
  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - MDPI. (URL: )
  • Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed. (2009-12-10). (URL: )
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. (URL: )
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  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Public
  • Synthesis and Antioxidant Properties of Novel 2H-Chromene-3-carboxylate and 3-Acetyl-2H-chromene Derivatives | Request PDF - ResearchG
  • Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines - PubMed. (URL: )
  • Anticancer activity of amide and ester derivatives of the ent-labdane 2α-hydroxyeperuic acid obtained via sonochemical synthesis - ResearchG

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A Comparative Guide to Coumarin Derivatives as Enzyme Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Coumarin and its derivatives are a prominent class of benzopyrone compounds, lauded for their structural versatility and broad spectrum of biological activities. This guide offers an in-depth comparative analysis of coumarin derivatives as inhibitors of key enzyme families, providing researchers and drug development professionals with the foundational knowledge to navigate this promising chemical space. We will delve into the inhibitory profiles, structure-activity relationships, and mechanisms of action, supported by experimental data and detailed protocols.

Introduction to Coumarins: A Privileged Scaffold in Enzyme Inhibition

The coumarin scaffold, a fusion of a benzene and a pyrone ring, is a recurring motif in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] This structural framework serves as an excellent starting point for the design of enzyme inhibitors due to several key factors:

  • Tunable Electronics and Sterics: The bicyclic system allows for substitutions at various positions, enabling fine-tuning of the molecule's electronic and steric properties to achieve desired potency and selectivity.[2]

  • Favorable Bioavailability: Many coumarin derivatives exhibit good membrane permeability and metabolic stability, crucial attributes for drug candidates.[3]

  • Diverse Biological Activities: Beyond enzyme inhibition, coumarins have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antioxidant properties.[4]

This guide will focus on the comparative inhibitory effects of coumarin derivatives on three major classes of enzymes: Carbonic Anhydrases, Cholinesterases, and Monoamine Oxidases.

Comparative Analysis of Coumarin Derivatives as Enzyme Inhibitors

The inhibitory potency of coumarin derivatives is highly dependent on the substitution pattern on the core scaffold and the specific enzyme isoform being targeted.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies.[6][7]

Coumarins act as a novel class of CA inhibitors with a unique "prodrug" mechanism.[6] The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative.[6] This product then binds to the entrance of the enzyme's active site, a region with high amino acid variability among isoforms, which accounts for the observed selectivity of many coumarin-based inhibitors.[6]

Table 1: Comparative Inhibitory Activity of Coumarin Derivatives against Carbonic Anhydrase Isoforms

Coumarin DerivativeTarget IsoformInhibition (Kᵢ, nM)Key Structural FeaturesSource(s)
Scopoletin hCA IX1806-methoxy, 7-hydroxy substitution[6]
hCA XII250[6]
Fraxetin hCA IX896-methoxy, 7,8-dihydroxy substitution[6]
hCA XII124[6]
Umbelliferone hCA IX3567-hydroxy substitution[6]
hCA XII412[6]
EMAC10157d hCA IX8.9Psoralen analog with a carboxylic acid moiety[7]
hCA XII12.3[7]

Note: Kᵢ (inhibition constant) values are indicative of the inhibitor's binding affinity; lower values signify greater potency. Data is compiled from multiple sources for comparative purposes.

As seen in Table 1, substitutions on the benzene ring significantly influence inhibitory activity and selectivity. Notably, many coumarin derivatives show poor to no activity against the ubiquitous, "house-keeping" isoforms hCA I and II, while exhibiting potent inhibition of the tumor-associated isoforms hCA IX and XII.[6][7]

Cholinesterase (ChE) Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[8] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[9][10]

Coumarin-based inhibitors have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, leading to potent, dual-binding inhibition.[11][12]

Table 2: Comparative Inhibitory Activity of Coumarin Derivatives against Cholinesterases

Coumarin DerivativeTarget EnzymeIC₅₀ (µM)Key Structural FeaturesSource(s)
Compound 15a AChE2.424-[3-(4-phenylpiperazin-1-yl)propoxy] substituent[11]
N1-(coumarin-7-yl) derivative 3h BChE0.002N1-substituted coumarin-7-yl moiety[8]
Donepezil (Standard) AChE1.82Reference drug[11]
Ensaculin (KA-672 HCl) AChEClinical Trial CandidateCoumarin-piperazine-benzopyran hybrid[10]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The data in Table 2 highlights the potential of coumarin derivatives as highly potent cholinesterase inhibitors, with some compounds exhibiting activity in the nanomolar range, surpassing the potency of standard drugs like donepezil.[8][11]

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][13] MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][13]

The coumarin scaffold has proven to be an ideal template for the development of MAO inhibitors.[4] The nature and position of substituents on the coumarin ring play a crucial role in determining both the potency and the selectivity for MAO-A or MAO-B.[3][4]

Table 3: Comparative Inhibitory Activity of Coumarin Derivatives against Monoamine Oxidases

Coumarin DerivativeTarget IsoformIC₅₀ (nM)Selectivity Index (SI)Key Structural FeaturesSource(s)
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin MAO-B1.14High for MAO-B7-benzyloxy substitution[2]
FR1 MAO-A1.5< -2.82 (MAO-A selective)C7-substituted coumarin[3]
SP1 MAO-A19< -2.42 (MAO-A selective)C7-substituted coumarin[3]
FR4 MAO-B18> 2.74 (MAO-B selective)C7-substituted coumarin[3]
FR5 MAO-B15> 2.82 (MAO-B selective)C7-substituted coumarin[3]

Note: The Selectivity Index (SI) indicates the preferential inhibition of one isoform over the other.

The results in Table 3 demonstrate that coumarin derivatives can be engineered to be highly potent and selective inhibitors of either MAO-A or MAO-B.[2][3]

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of coumarin derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective inhibitors.

Key SAR Observations:
  • Substitution at C3 and C4: For cholinesterase inhibitors, incorporating a moiety that can interact with the catalytic site at the 3- and 4-positions of the coumarin ring is a common design strategy.[9]

  • Substitution at C7: The nature and length of the substituent at the 7-position of the coumarin scaffold significantly affect the specificity and selectivity for MAO isoforms.[4]

  • Phenyl Substitution: In the context of MAO inhibition, phenyl substitution has a distinct effect on activity and selectivity. 3-phenyl substitution tends to enhance MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition.[4][14]

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the benzene ring can influence the inhibitory activity against enzymes like xanthine oxidase.[15] For instance, a 6-hydroxy group on a 7-hydroxycoumarin scaffold enhances activity, whereas a 6-methoxy group reduces it.[15]

  • Benzene Ring and Ester Bond: For some biological activities, such as germination inhibition, the benzene ring and the ester bond within the coumarin skeleton are crucial for the inhibitory effect.[16]

SAR_Concepts Coumarin_Scaffold Coumarin Core C3_C4_Sub C3/C4 Substitution Coumarin_Scaffold->C3_C4_Sub C7_Sub C7 Substitution Coumarin_Scaffold->C7_Sub Phenyl_Sub Phenyl Substitution Coumarin_Scaffold->Phenyl_Sub OH_Groups Hydroxyl Groups Coumarin_Scaffold->OH_Groups Cholinesterase Cholinesterase Inhibition C3_C4_Sub->Cholinesterase Influences CAS Interaction MAO_Selectivity MAO Selectivity C7_Sub->MAO_Selectivity Determines Isoform Preference MAO_Potency MAO Potency Phenyl_Sub->MAO_Potency Modulates Activity XO_Inhibition Xanthine Oxidase Inhibition OH_Groups->XO_Inhibition Enhances/Reduces Inhibition

Caption: Key Structure-Activity Relationships of Coumarin Derivatives.

Mechanisms of Enzyme Inhibition by Coumarin Derivatives

The mechanism by which a coumarin derivative inhibits an enzyme can vary significantly and is a critical factor in its pharmacological profile.

  • Carbonic Anhydrases: As previously mentioned, coumarins inhibit CAs through a unique "prodrug" mechanism involving the hydrolysis of the lactone ring and subsequent binding of the resulting 2-hydroxy-cinnamic acid to the enzyme's active site entrance.[6]

  • Cholinesterases: Many coumarin-based inhibitors act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[11][12] This can lead to more effective inhibition.

  • Monoamine Oxidases: The inhibition of MAOs by coumarin derivatives can be either reversible or irreversible, and the type of inhibition (competitive, non-competitive, or mixed) depends on the specific derivative.[14] Kinetic analysis and molecular docking studies are often employed to elucidate the precise mechanism.[14]

  • Xanthine Oxidase: Different coumarin derivatives can exhibit different types of inhibition against xanthine oxidase, including competitive, uncompetitive, and mixed-type inhibition.[15]

Inhibition_Mechanisms cluster_CA Carbonic Anhydrase cluster_ChE Cholinesterase cluster_MAO Monoamine Oxidase CA_Inhib Coumarin (Prodrug) CA_Hydrolysis Lactone Ring Hydrolysis CA_Inhib->CA_Hydrolysis CA_Binding Binding to Active Site Entrance CA_Hydrolysis->CA_Binding ChE_Inhib Coumarin Derivative ChE_Binding Dual Binding (CAS & PAS) ChE_Inhib->ChE_Binding MAO_Inhib Coumarin Derivative MAO_Type Competitive Non-competitive Mixed MAO_Inhib->MAO_Type

Caption: Diverse Mechanisms of Enzyme Inhibition by Coumarins.

Detailed Experimental Protocols for Enzyme Inhibition Assays

Reproducible and well-documented experimental protocols are the cornerstone of reliable scientific research. Below are representative protocols for assessing the inhibitory activity of coumarin derivatives against the enzyme classes discussed.

General Workflow for Screening Enzyme Inhibitors

Screening_Workflow start Start: Synthesize/Procure Coumarin Derivatives in_vitro In Vitro Screening (Enzyme Inhibition Assays) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity data_analysis Data Analysis (IC50/Ki Determination) cytotoxicity->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar mechanism Mechanism of Action Studies (Kinetics, Docking) sar->mechanism in_vivo In Vivo Validation (Animal Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end

Caption: General Experimental Workflow for Evaluating Coumarin Derivatives.

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Coumarin derivatives (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, the CA enzyme, and the coumarin derivative at various concentrations.

  • Pre-incubate the mixture for a specified time to allow for the hydrolysis of the coumarin's lactone ring.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm over time.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Coumarin derivatives (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the coumarin derivative at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of the reaction and determine the percentage of inhibition to derive the IC₅₀ value.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a fluorescence-based method for high-throughput screening.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A fluorescent MAO substrate (e.g., MR2)[4]

  • Phosphate buffer (pH 7.4)

  • Coumarin derivatives (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a black 96-well plate containing phosphate buffer.

  • Add the coumarin derivatives at various concentrations to the wells and incubate for a specified time.

  • Initiate the reaction by adding the fluorescent substrate.

  • The oxidation of the substrate by MAO generates a fluorescent product.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition based on the fluorescence signal and determine the IC₅₀ values.

Conclusion and Future Perspectives

Coumarin derivatives have unequivocally established themselves as a versatile and promising class of enzyme inhibitors. Their tunable scaffold allows for the development of highly potent and selective inhibitors for a range of therapeutic targets. The insights into their structure-activity relationships and mechanisms of action continue to guide the rational design of novel drug candidates.

Future research in this field will likely focus on:

  • Multi-target inhibitors: Designing coumarin derivatives that can simultaneously inhibit multiple enzymes involved in a disease pathway.[17]

  • Improving pharmacokinetic properties: Further optimization of the coumarin scaffold to enhance bioavailability and reduce off-target effects.

  • Exploring new enzyme targets: Investigating the inhibitory potential of coumarins against other clinically relevant enzymes.

The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the full potential of coumarin derivatives in the ongoing quest for new and effective therapeutics.

References

  • A comprehensive review on synthesis and designing aspects of coumarin derivatives as monoamine oxidase inhibitors for depression and Alzheimer's disease. Bioorganic & Medicinal Chemistry.
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  • Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulf
  • A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. PubMed.
  • Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors. PubMed Central.
  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen.
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  • Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. PubMed.
  • Structure-activity relationships and crucial mechanisms of the coumarin family as germination inhibitors.
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  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms.
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  • Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simul
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  • Comparative Assessment of Coumarin Derivatives as Enzyme Inhibitors: A Guide for Researchers. BenchChem.
  • Semi-synthesis, α-amylase inhibition, and kinetic and molecular docking studies of arylidene-based sesquiterpene coumarins isolated from Ferula tunetana Pomel ex B
  • A standard operating procedure for an enzym

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A Researcher's Guide to Validating the Anticancer Efficacy of Synthetic Coumarins in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel synthetic coumarins using in vitro cell-based assays. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow. This approach allows for a clear comparison against alternative or existing therapies, grounded in solid experimental data.

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including significant anticancer potential.[1][2][3] Synthetic modification of the basic coumarin scaffold allows for the development of derivatives with enhanced potency and target specificity.[4] This guide will delineate a logical, multi-phase experimental plan to characterize a hypothetical synthetic coumarin, "SynCou-X," and compare its efficacy to a standard chemotherapeutic agent, Doxorubicin.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. This provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for comparing different compounds and selecting doses for subsequent mechanistic studies.[5][6]

The Why: Choosing the Right Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, high-throughput colorimetric method for initial cytotoxicity screening.[5] Its principle lies in the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., viable) cells.[7] The amount of formazan produced is directly proportional to the number of living cells.[8] While reliable and cost-effective, it's crucial to remember that the MTT assay measures metabolic activity, not direct cell death, a limitation that will be addressed in later phases.[5]

Experimental Workflow: A Comparative Approach

A well-designed experiment includes appropriate controls to validate the results. Here, we compare our test compound, SynCou-X, against a positive control (Doxorubicin, a known potent anticancer drug) and a vehicle control (e.g., DMSO), which is used to dissolve the compounds. This comparison will be performed across a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) to assess the breadth of activity.

Cell LineCancer TypeSynCou-X IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma7.50.8
A549Lung Carcinoma12.21.5
HepG2Hepatocellular Carcinoma9.81.1

This table illustrates how to present comparative cytotoxicity data. Lower IC50 values indicate higher potency.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[8][9][10]

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of SynCou-X and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Cell Death

A reduction in viability can be due to cytostatic effects (inhibiting proliferation) or cytotoxic effects (inducing cell death). Distinguishing between these is a critical next step. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[2][11]

The Why: Annexin V/PI Staining for Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis via flow cytometry.[12]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells, where it intercalates with DNA.

This dual-staining approach allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on established methods.[11][12]

  • Cell Treatment: Seed cells in a 6-well plate and treat with SynCou-X or Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[12]

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

  • Incubation: Gently mix and incubate the tubes for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[11]

Treatment (24h)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
SynCou-X (IC50)48.235.316.5
Doxorubicin (IC50)51.530.118.4

Phase 3: Investigating Molecular Mechanisms

After confirming that SynCou-X induces apoptosis, the next logical step is to investigate the underlying molecular mechanisms. This involves examining its effects on the cell cycle and key signaling pathways that regulate cell survival and proliferation.

Part A: Cell Cycle Analysis

Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.[2][3]

Flow cytometry using propidium iodide (PI) staining is a robust method to analyze cell cycle distribution. Since PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content.[13] This allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n (undergoing DNA synthesis).

  • G2/M phase: Cells with a 4n DNA content (pre-mitotic and mitotic).

This protocol is a standard procedure for cell cycle analysis.[13][14][15]

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[13][14] This permeabilizes the cells for PI staining. Cells can be stored at 4°C for several weeks after fixation.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • RNase Treatment: Resuspend the cell pellet and add RNase A solution (e.g., 100 µg/mL) to ensure that only DNA is stained by PI.[13]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 5-30 minutes at room temperature in the dark.[13][14]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[13]

Part B: Signaling Pathway Analysis

Coumarins are known to modulate multiple signaling pathways involved in cancer progression, with the PI3K/Akt/mTOR pathway being a prominent target.[1][2][16][17] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[18][19] Inhibition of this pathway can lead to reduced proliferation and the induction of apoptosis.[2][19]

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21] It allows us to investigate how SynCou-X affects the expression and activation state (e.g., phosphorylation) of key proteins within a signaling cascade.[20][22] For the PI3K/Akt pathway, we would typically examine:

  • Phospho-Akt (p-Akt): The activated form of Akt. A decrease indicates pathway inhibition.

  • Total Akt (t-Akt): Used as a loading control to ensure changes in p-Akt are not due to changes in the total amount of Akt protein.

  • Downstream markers: Proteins like cleaved Caspase-3 or PARP, which are hallmarks of apoptosis execution. An increase in these markers would corroborate the findings from the Annexin V assay.

This is a generalized protocol; specific antibody dilutions and incubation times should be optimized.[21][22][23]

  • Protein Extraction: Treat cells with SynCou-X at various concentrations and time points. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for other proteins, such as total Akt and a loading control (e.g., β-actin or GAPDH), to ensure equal protein loading across lanes.[22]

Visualization of Concepts

Diagram 1: Experimental Validation Workflow

This diagram illustrates the logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Cell Death Mechanism cluster_2 Phase 3: Molecular Investigation A Select Cancer Cell Lines B MTT Assay A->B C Determine IC50 Values B->C D Treat cells at IC50 C->D Select Doses E Annexin V / PI Staining (Flow Cytometry) D->E F Quantify Apoptosis vs. Necrosis E->F G Cell Cycle Analysis (PI Staining) F->G Confirm Apoptotic Mechanism H Signaling Pathway Analysis (Western Blot) F->H Confirm Apoptotic Mechanism I Identify Cell Cycle Arrest G->I J Confirm Target Modulation (e.g., p-Akt ↓, Cleaved Caspase-3 ↑) H->J

Caption: A stepwise workflow for validating anticancer compounds in vitro.

Diagram 2: Simplified PI3K/Akt Signaling Pathway

This diagram shows key components of the PI3K/Akt pathway, a common target for anticancer coumarins.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Bcl2->Proliferation Promotes Coumarin Synthetic Coumarin (SynCou-X) Coumarin->PI3K Potential Target

Caption: The PI3K/Akt pathway and a potential point of inhibition by coumarins.

Conclusion

This guide outlines a systematic and robust methodology for the preclinical validation of synthetic coumarins in cancer cell lines. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer activity. This comparative approach, grounded in sound experimental design and validated protocols, is essential for identifying promising candidates for further development in the fight against cancer.

References

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

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A Researcher's Guide to In Vitro Antioxidant Activity: A Comparative Analysis Against the Gold Standard, Trolox

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Standardized Antioxidant Assessment

In the fields of pharmacology, food science, and cosmetics, the quest for novel antioxidant compounds is relentless. Antioxidants are vital for mitigating the deleterious effects of oxidative stress, a key factor in numerous disease pathologies and the aging process.[1][2] The evaluation of a compound's antioxidant potential is a critical step in its development. However, the diversity of antioxidant mechanisms and the plethora of available analytical methods necessitate a standardized approach for meaningful comparison.[3][4] This guide provides a comprehensive overview of common in vitro antioxidant assays and underscores the pivotal role of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) as the universal benchmark for quantifying and comparing antioxidant activity.

The Gold Standard: Why Trolox?

Trolox, a water-soluble analog of vitamin E, has been widely adopted as the standard for measuring antioxidant capacity.[5][6][7] Its chemical structure, featuring a chromanol ring, is responsible for its potent free radical scavenging ability.[8] The primary reasons for its selection as a standard include:

  • Water Solubility: Unlike its lipid-soluble parent, vitamin E, Trolox is readily soluble in aqueous solutions, making it compatible with a wide range of biological and chemical assays.[5][8]

  • Stable Radical Scavenging: Trolox efficiently quenches a variety of free radicals through both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, providing a consistent and reproducible benchmark.[9][10]

  • Commercial Availability and Purity: High-purity Trolox is readily available, ensuring consistency and comparability of results across different laboratories.

The use of Trolox allows for the expression of a sample's antioxidant capacity in a standardized unit: the Trolox Equivalent Antioxidant Capacity (TEAC).[6][11][12] This value represents the concentration of a Trolox solution that possesses the same antioxidant capacity as the sample being tested.

Key In Vitro Antioxidant Assays: A Comparative Overview

Several in vitro assays are commonly employed to determine the antioxidant activity of a substance. These assays can be broadly categorized based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most frequently used methods due to its simplicity, speed, and reliability.[13]

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of DPPH and a corresponding color change from deep violet to pale yellow.[14][15] The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Trolox Prepare Trolox Standards Mix Mix Sample/Standard with DPPH Solution Trolox->Mix Sample Prepare Test Samples Sample->Mix DPPH_sol Prepare DPPH Working Solution DPPH_sol->Mix Incubate Incubate in the dark (e.g., 30 min at 25°C) Mix->Incubate Measure Measure Absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) Calculate->TEAC ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Mix_reagents Mix Sample/Standard with ABTS Radical Solution ABTS_rad->Mix_reagents Trolox_std Prepare Trolox Standards Trolox_std->Mix_reagents Sample_prep Prepare Test Samples Sample_prep->Mix_reagents Incubate_react Incubate (e.g., 1-6 min) Mix_reagents->Incubate_react Measure_abs Measure Absorbance (e.g., at 734 nm) Incubate_react->Measure_abs Calc_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_abs->Calc_TEAC

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. [16][17] * Dilute the ABTS•+ solution with a suitable buffer (e.g., acetate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm. [17][18] * Prepare a series of Trolox standards and the test samples. [19]2. Assay Procedure:

    • Add a small volume of the sample or Trolox standard to a 96-well plate. [9][10] * Add the diluted ABTS•+ solution to each well. [9][10]3. Measurement and Calculation:

    • After a short incubation period (e.g., 1-6 minutes), measure the absorbance at 734 nm. [17] * Construct a standard curve using the Trolox standards and determine the TEAC of the samples. [17]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals.

Principle: This assay uses a fluorescent probe (commonly fluorescein) that loses its fluorescence upon oxidation by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). [20]Antioxidants protect the fluorescent probe from oxidation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). [21] Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Fluorescein, AAPH, Trolox Standards, and Samples Mix_plate Add Fluorescein, Sample/Standard to 96-well plate Reagents->Mix_plate Incubate_temp Incubate at 37°C Mix_plate->Incubate_temp Initiate Initiate reaction by adding AAPH Incubate_temp->Initiate Measure_fluor Measure Fluorescence Kinetically (e.g., every 2 min for 2 hours) Initiate->Measure_fluor Calc_AUC Calculate Area Under the Curve (AUC) Measure_fluor->Calc_AUC Calc_TE Determine Trolox Equivalents (TE) Calc_AUC->Calc_TE

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare solutions of fluorescein, AAPH, Trolox standards, and test samples in a suitable buffer (e.g., phosphate buffer). [22]2. Assay Procedure:

    • In a 96-well black microplate, add the fluorescein solution followed by the sample or Trolox standard. [22] * Incubate the plate at 37°C. [22] * Initiate the reaction by adding the AAPH solution to all wells. [2]3. Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520-538 nm. [20][22] * Calculate the net AUC for each sample and standard.

    • Determine the antioxidant capacity of the samples in Trolox Equivalents (TE). [21][23]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The intensity of the blue color is proportional to the antioxidant capacity. [17] Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix_reagents Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix_reagents Trolox_std Prepare Trolox Standards Trolox_std->Mix_reagents Sample_prep Prepare Test Samples Sample_prep->Mix_reagents Incubate_react Incubate (e.g., for 1 hour in the dark) Mix_reagents->Incubate_react Measure_abs Measure Absorbance (e.g., at 593-595 nm) Incubate_react->Measure_abs Calc_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_abs->Calc_TEAC

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. [17][18] * Prepare Trolox standards and test samples.

  • Assay Procedure:

    • Add the sample or Trolox standard to a 96-well plate. [24] * Add the freshly prepared FRAP reagent to each well. [24]3. Measurement and Calculation:

    • After a specified incubation time (e.g., 1 hour in the dark), measure the absorbance at approximately 593-595 nm. [17] * Determine the TEAC of the samples from the Trolox standard curve. [17]

Comparative Data Summary

The following table presents a hypothetical comparison of the antioxidant activity of several compounds, expressed as Trolox Equivalents (TE), as determined by different assays. It is important to note that the TEAC values for a given compound can vary depending on the assay used, reflecting the different reaction mechanisms. [25]

Compound DPPH (TEAC, mmol TE/g) ABTS (TEAC, mmol TE/g) ORAC (µmol TE/g) FRAP (mmol TE/g)
Trolox 1.00 1.00 1.00 1.00
Quercetin 4.5 - 5.5 2.0 - 3.0 6000 - 8000 7.0 - 9.0
Gallic Acid 3.0 - 4.0 1.5 - 2.5 4000 - 6000 9.0 - 11.0
Ascorbic Acid 0.8 - 1.2 0.9 - 1.1 1500 - 2500 0.8 - 1.2

| Compound X | User to input data | User to input data | User to input data | User to input data |

Note: The values presented are for illustrative purposes and can vary based on experimental conditions.

Conclusion: A Multi-faceted Approach to Antioxidant Profiling

This guide has provided a detailed comparison of common in vitro antioxidant assays, emphasizing the critical role of Trolox as a universal standard. The choice of assay should be guided by the specific research question and the chemical nature of the compounds being investigated. It is often advisable to employ multiple assays that rely on different chemical mechanisms to obtain a comprehensive antioxidant profile of a test substance. [25]By consistently reporting results in terms of Trolox Equivalents, researchers can contribute to a more standardized and comparable body of knowledge in the field of antioxidant research.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: )
  • Comparative Evaluation of the Total Antioxidant Capacities of Plant Polyphenols in Different N
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - MDPI. (URL: )
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Consider
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Cell Biolabs, Inc. (URL: [Link])

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (URL: [Link])

  • A Review: Analytical methods used for In vitro Antioxidant studies - IJNRD. (URL: [Link])

  • Recent Applications for in Vitro Antioxidant Activity Assay. (URL: [Link])

  • Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC - NIH. (URL: [Link])

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (URL: [Link])

  • ORAC Antioxidant Assay Kit - Zen-Bio. (URL: [Link])

  • Trolox equivalent antioxidant capacity - Wikipedia. (URL: [Link])

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (URL: [Link])

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC - NIH. (URL: [Link])

  • DPPH Radical Scavenging Assay - MDPI. (URL: [Link])

  • Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. (URL: [Link])

  • Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts. (URL: [Link])

  • DPPH Antioxidant Assay Kit - Zen-Bio. (URL: [Link])

  • ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY - Farmacia Journal. (URL: [Link])

  • Antioxidant potential using ORAC assay - BMG Labtech. (URL: [Link])

  • SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. (URL: [Link])

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. (URL: [Link])

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. (URL: [Link])

  • Can i use Trolox as a standard for DPPH assay? - ResearchGate. (URL: [Link])

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL: [Link])

  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC - NIH. (URL: [Link])

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. (URL: [Link])

  • ABTS Antioxidant Assay Kit - Zen-Bio. (URL: [Link])

  • Trolox equivalent antioxidant capacity by FRAP (mmol equivalent of... - ResearchGate. (URL: [Link])

  • Trolox standard curve with FRAP assayed value. Means followed by the... - ResearchGate. (URL: [Link])

  • The trolox equivalent antioxidant capacities of various antioxidant... | Download Table - ResearchGate. (URL: [Link])

  • Trolox - Wikipedia. (URL: [Link])

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A Researcher's Guide to the Isoform Selectivity of Chromene Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of chromene derivatives as selective inhibitors for various carbonic anhydrase (CA) isoforms. Designed for researchers, scientists, and drug development professionals, this document delves into the structural rationale for selectivity, presents supporting experimental data, and offers detailed protocols for assessing inhibitor potency. Our objective is to equip you with the necessary knowledge to advance your research in this promising area of drug discovery.

Introduction: The Significance of Carbonic Anhydrase and Its Isoforms

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different alpha-CA isoforms have been identified, each with a distinct tissue distribution and physiological function. These isoforms are broadly classified based on their cellular localization: cytosolic (e.g., CA I and II), membrane-bound (e.g., CA IX and XII), mitochondrial, and secreted.[1]

The ubiquitous nature of CAs means that their dysregulation is implicated in a range of pathologies. For instance, the overexpression of the transmembrane isoforms, CA IX and CA XII, is strongly associated with the progression of various cancers.[2][3] These "tumor-associated" isoforms contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Consequently, the development of isoform-selective CA inhibitors that specifically target these pathological CAs while sparing the ubiquitously expressed "off-target" isoforms like CA I and II is a significant goal in modern pharmacology to minimize potential side effects.[1][4]

Chromene Derivatives: A Promising Scaffold for Selective CA Inhibition

The chromene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In the context of CA inhibition, chromene derivatives have shown remarkable potential for achieving isoform selectivity, particularly towards the tumor-associated CA IX and XII.[2][3] This selectivity is often attributed to the unique structural features of the chromene ring system, which can be strategically modified to exploit the subtle yet critical differences in the active site cavities of the various CA isoforms.

This guide will explore the inhibitory profiles of several classes of chromene derivatives, providing a comparative analysis of their potency and selectivity.

Comparative Analysis of Chromene Derivatives' Selectivity

The selectivity of chromene derivatives for different CA isoforms is typically quantified by comparing their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). A lower value indicates greater potency. The following tables summarize the inhibitory activity of representative chromene derivatives against key CA isoforms.

Chromene-Based Sulfonamides

Sulfonamides are a well-established class of CA inhibitors that function by coordinating to the zinc ion in the enzyme's active site. The incorporation of a chromene moiety into sulfonamide-based inhibitors has been shown to significantly influence their isoform selectivity.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
5a --16.620.1[1]
5f -9.319.5-[1]
5h --22.526.8[1]
6e 246.7---[1]
6f -7.5--[1]
6h ---22.6[1]
6i 213.6---[1]
Acetazolamide (AAZ) -12.125.75.7[1]

Note: "-" indicates data not reported in the cited source.

As the data indicates, compounds 5a , 5f , and 5h demonstrate excellent, nanomolar-range inhibition of the tumor-associated isoform hCA IX, with potencies greater than the clinically used non-selective inhibitor, Acetazolamide (AAZ).[1] Interestingly, compounds 5f and 6f show high potency against the cytosolic hCA II.[1] This highlights how subtle structural modifications on the chromene scaffold can tune the selectivity profile.

2H-Chromene and 7H-Furo-Chromene Derivatives

Recent studies have explored 2H-chromene and 7H-furo-chromene derivatives as non-sulfonamide CA inhibitors. A remarkable feature of these compounds is their pronounced selectivity for the tumor-associated isoforms hCA IX and XII, with a notable lack of inhibition against the off-target cytosolic isoforms hCA I and II.[2][5]

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Reference
EMAC10163b >100>1000.530.47[6]
EMAC10164d >100>1000.460.80[6]

These compounds exhibit a highly desirable selectivity profile for potential anticancer agents, as they are inactive against the ubiquitous hCA I and II isoforms even at high concentrations.[5]

Chromene-Linked Bis-Indole Derivatives

This novel class of non-sulfonamide inhibitors has demonstrated significant affinity and selectivity for the tumor-associated hCA IX isoform.[4]

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Reference
6s --2.73-[4]
6t --2.61-[4]

The bromo-substituted derivative 6t and the cyano-substituted derivative 6s show potent inhibition of hCA IX in the low micromolar range, highlighting the potential of this scaffold for developing selective inhibitors.[4]

The Structural Basis of Selectivity: A Look into the Active Site

The isoform selectivity of CA inhibitors is largely dictated by the amino acid residues that constitute the active site cavity. While the zinc-coordinating residues are highly conserved, variations in other residues, particularly in the middle and rim of the active site, provide opportunities for designing selective inhibitors.

Molecular docking studies have provided valuable insights into the binding modes of chromene derivatives. For sulfonamide-based inhibitors, the sulfonamide group coordinates with the catalytic zinc ion, while the chromene tail extends into a subpocket of the active site. The selectivity towards hCA IX and XII over hCA II can be attributed to differences in the amino acid composition of this subpocket. For instance, the bulky side chain of Phe131 in hCA II can cause steric hindrance for certain inhibitor scaffolds, while the corresponding Val131 in hCA IX creates a more accommodating hydrophobic pocket.[7]

For non-sulfonamide inhibitors like coumarin derivatives (which are structurally related to chromenes), it is proposed that they bind near the entrance of the active site, interacting with residues such as His119, Thr200, and Pro201 in hCA IX.

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor Chromene-Based Inhibitor cluster_Selectivity Basis of Selectivity Zinc Zn(II) His94 His94 Zinc->His94 Coordination His96 His96 Zinc->His96 Coordination His119 His119 Zinc->His119 Coordination Water H2O/OH- Zinc->Water Coordination Chromene Chromene Scaffold ZincBindingGroup Zinc-Binding Group (e.g., Sulfonamide) Chromene->ZincBindingGroup TailGroup Tail Group Chromene->TailGroup Entrance Active Site Entrance (Residues 60, 64, 199) Chromene->Entrance Interaction ZincBindingGroup->Zinc Binding Subpocket Active Site Subpocket (Residues 131, 132, 135) TailGroup->Subpocket Interaction

Caption: General binding mode of chromene inhibitors in the CA active site.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

To ensure the trustworthiness and reproducibility of the inhibition data, a detailed and validated experimental protocol is essential. The stopped-flow spectroscopic assay is the gold standard for determining the kinetic parameters of CA-catalyzed CO₂ hydration.

Principle

This assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration in real-time. The initial rate of the reaction is measured at various inhibitor concentrations to determine the IC50 or Ki value.

Materials and Reagents
  • Stopped-flow spectrophotometer

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water (prepared by bubbling CO₂ gas into chilled deionized water)

  • Reaction buffer (e.g., 20 mM Tris, pH 8.3)

  • pH indicator (e.g., phenol red)

  • Chromene derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • Acetazolamide (AAZ) as a reference inhibitor

Step-by-Step Procedure
  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the CA enzyme in the reaction buffer.

    • Prepare serial dilutions of the chromene derivative and the reference inhibitor (AAZ) in the reaction buffer.

  • Stopped-Flow Instrument Setup:

    • Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 570 nm for phenol red).

    • Equilibrate the syringes and the mixing chamber to the desired temperature (typically 25°C).

  • Assay Execution:

    • Load one syringe with the enzyme solution (or enzyme-inhibitor mixture pre-incubated for a specific time).

    • Load the second syringe with the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance over time. The rate of the catalyzed reaction is determined by the initial slope of the absorbance change.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Data Analysis Enzyme Enzyme/Inhibitor Solution Mixing Rapid Mixing (Stopped-Flow) Enzyme->Mixing Substrate CO2-Saturated Water + pH Indicator Substrate->Mixing Monitoring Monitor Absorbance Change Mixing->Monitoring Rate Calculate Initial Rates Monitoring->Rate IC50 Determine IC50/Ki Rate->IC50

Caption: Workflow for the stopped-flow CO₂ hydrase assay.

Conclusion and Future Directions

Chromene derivatives represent a highly promising class of compounds for the development of isoform-selective carbonic anhydrase inhibitors. Their structural versatility allows for fine-tuning of their inhibitory profiles, leading to potent and selective agents against tumor-associated isoforms hCA IX and XII. The data presented in this guide underscores the potential of chromene-based inhibitors as therapeutic candidates for cancer and other diseases associated with CA dysregulation.

Future research should focus on expanding the structure-activity relationship studies to further optimize the selectivity and pharmacokinetic properties of these compounds. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

  • D'Ascenzio, M., Carradori, S., Secci, D., Ceruso, M., & Supuran, C. T. (2014). Chromene-containing aromatic sulfonamides with carbonic anhydrase inhibitory properties. Bioorganic & medicinal chemistry, 22(15), 4105-4112. [Link]

  • Bruton, J., et al. (2020). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1800-1810. [Link]

  • Sequeira, L., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]

  • Distinto, S., et al. (2021). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 158-166. [Link]

  • Singh, P., et al. (2024). Synthesis of Chromene-linked Bis-indole Derivatives as Selective Tumor-associated Carbonic Anhydrase IX Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • El-Sayed, M. T., et al. (2024). Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer. RSC Medicinal Chemistry. [Link]

  • Bupesh, G., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 15(10), 744. [Link]

  • Borrel, A., et al. (2025). A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. Archives of Biochemistry and Biophysics, 110682. [Link]

  • Borras, J., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS omega, 6(5), 3745-3757. [Link]

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A Senior Application Scientist's Guide to Robust Structure Confirmation: Cross-Validation of NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

In the high-stakes world of drug discovery and materials science, the misassignment of a chemical structure can lead to catastrophic failures, wasted resources, and years of invalid research. To build an unshakeable foundation for any chemical entity, a single analytical technique is rarely sufficient. This guide presents a field-proven framework for the cross-validation of data from the two pillars of modern structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR and MS are not competitors but powerful, synergistic partners. NMR provides an intricate blueprint of the atomic framework, detailing connectivity and spatial relationships, while MS delivers a precise molecular weight and elemental composition, akin to a molecular scale.[1] The true power lies in their combined, orthogonal application. Cross-validation—the process of ensuring that a structural hypothesis is consistent with all data points from both techniques—is not merely a best practice; it is a scientific necessity for achieving irrefutable proof of structure.

This guide moves beyond theoretical concepts to provide a practical, in-depth workflow for integrating and cross-validating NMR and MS data, designed for researchers, scientists, and drug development professionals who demand the highest level of confidence in their results.

Section 1: The Pillars of Structure Elucidation - A Comparative Overview

Understanding the unique strengths and limitations of both NMR and MS is the first step toward a robust cross-validation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information on molecular structure, dynamics, and interactions at the atomic level.[2][3] It is the preeminent technique for determining the complete structure of organic compounds.[4]

  • Core Principle: When placed in a strong magnetic field, NMR-active nuclei (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment, revealing how atoms are connected.

  • Strengths:

    • Unambiguous Connectivity: 2D NMR experiments like COSY, HSQC, and HMBC provide a definitive map of through-bond connections, allowing for the assembly of the complete molecular skeleton.[5][6]

    • Stereochemistry and 3D Conformation: Advanced techniques such as NOESY and ROESY reveal through-space interactions, providing critical information about the three-dimensional arrangement of atoms.[7]

    • Non-Destructive: The sample can be recovered and used for further experiments.[2]

  • Limitations:

    • Low Sensitivity: NMR typically requires milligram quantities of a sample, which can be a challenge for rare natural products or impurities.[8][9]

    • Spectral Complexity: Large molecules or mixtures can produce complex, overlapping spectra that are difficult to interpret.[2]

    • No Direct Molecular Weight: NMR does not directly provide the molecular weight of a compound.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is prized for its exceptional sensitivity and its ability to provide precise molecular weight and elemental composition.[1][11]

  • Core Principle: A sample is ionized, and the resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio.

  • Strengths:

    • Exceptional Sensitivity: MS can detect analytes in the picomole to femtomole range, making it ideal for trace analysis.[8]

    • Accurate Mass and Elemental Formula: High-Resolution Mass Spectrometry (HRMS) can measure mass with enough accuracy (typically to four decimal places) to determine a unique elemental formula.[1][12]

    • Substructural Information: Tandem MS (MS/MS) involves fragmenting the initial molecular ion and analyzing the resulting pieces. This fragmentation pattern provides valuable clues about the molecule's substructures.[13]

  • Limitations:

    • Isomer Ambiguity: MS generally cannot distinguish between isomers (compounds with the same formula but different structures), including constitutional and stereoisomers.[3][14]

    • Limited Connectivity Data: While fragmentation provides clues, MS does not offer the direct, through-bond connectivity information that NMR does.

    • Destructive Technique: The sample is consumed during the analysis.

Comparative Data Summary
FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereochemistryMolecular weight, elemental formula, substructures
Sensitivity Low (mg-μg range)High (pg-fg range)
Sample Requirement HigherLower
Isomer Discrimination ExcellentPoor to None
Destructive? NoYes
Quantitative Ability Highly quantitative (qNMR)[15]Quantitative (requires standards)

Section 2: The Cross-Validation Workflow: A Step-by-Step Protocol

The logic of cross-validation is to create a self-validating system where a structural hypothesis generated from one technique is rigorously tested and confirmed by the other. This iterative process eliminates ambiguity and builds a powerful, unified case for the proposed structure.

Experimental Workflow Diagram

The following diagram outlines the integrated workflow for acquiring and analyzing complementary NMR and MS data.

G cluster_0 Initial Analysis cluster_1 Mass Spectrometry Arm cluster_2 NMR Spectroscopy Arm cluster_3 Data Integration & Confirmation Sample Pure Sample (>95%) Purity LC-MS / UPLC-DAD Purity Check Sample->Purity HRMS Step 1: HRMS Acquisition (e.g., ESI-TOF) Purity->HRMS NMR1D Step 4: 1D NMR (¹H, ¹³C) Acquisition Purity->NMR1D Formula Step 2: Generate Elemental Formula HRMS->Formula MSMS Step 3: Acquire MS/MS Fragmentation Data Formula->MSMS CrossCheck Step 8: Cross-Validate with MS Formula Formula->CrossCheck FragConfirm Step 9: Confirm with MS/MS Fragments MSMS->FragConfirm NMR2D Step 5: 2D NMR (COSY, HSQC, HMBC) Acquisition NMR1D->NMR2D Skeleton Step 6: Assemble C-H Skeleton NMR2D->Skeleton Hypothesis Step 7: Propose Structure from NMR Skeleton Skeleton->Hypothesis Hypothesis->CrossCheck CrossCheck->FragConfirm Final Final Confirmed Structure FragConfirm->Final

Caption: Integrated workflow for NMR and MS data cross-validation.
Detailed Experimental Protocols

Step 1: Sample Purity Assessment

  • Rationale: The presence of impurities is a primary source of conflicting data. Ensuring high sample purity (>95%) is a prerequisite for accurate structure elucidation.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., Methanol/Water).

    • Analyze using a Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) system.

    • Integrate the peak area of the main component and any impurities to calculate the purity percentage.

Step 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Rationale: To obtain an accurate mass measurement for determining the elemental formula.[16]

  • Protocol:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in an appropriate solvent.

    • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to observe the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the measured accurate mass (to at least four decimal places) and isotopic pattern to generate a shortlist of possible elemental formulas using formula calculator software.[17][18]

Step 3: 1D NMR Data Acquisition (¹H and ¹³C)

  • Rationale: To get an initial overview of the types and number of protons and carbons in the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Note the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

Step 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

  • Rationale: To piece together the molecular skeleton by establishing atom-to-atom connections.[19]

  • Protocol:

    • Using the same sample, acquire a set of standard 2D NMR experiments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (H-C-C-H).[5] This helps to build spin systems or fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹JCH coupling).[19]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds.[5] This is the key experiment for connecting the fragments identified from COSY into a complete molecular structure.

Section 3: Data Integration and Structure Confirmation

This is the critical stage where the orthogonal datasets are synthesized into a single, coherent structural assignment.

The Confirmation Loop

The process is iterative. A hypothesis from one technique must be validated by the other.

G MS_Data HRMS Data: Elemental Formula Double Bond Equivalence Hypothesis Structural Hypothesis MS_Data->Hypothesis NMR_Data 2D NMR Data: COSY, HSQC, HMBC Connectivity Map NMR_Data->Hypothesis MS_Check Does structure match MS elemental formula? Hypothesis->MS_Check Check 1 MS_Check->Hypothesis No, Revise MSMS_Check Does predicted fragmentation match experimental MS/MS? MS_Check->MSMS_Check Yes MSMS_Check->Hypothesis No, Revise Confirmed Structure Confirmed MSMS_Check->Confirmed Yes

Caption: The logical loop of cross-validating NMR and MS data.
A Practical Walkthrough

Let's consider an unknown compound with the following data:

  • HRMS Data: An accurate mass measurement of the [M+H]⁺ ion is 151.0757 . This corresponds to a unique elemental formula of C₈H₁₁NO . The Double Bond Equivalence (DBE) is calculated as 4, suggesting the presence of a benzene ring.

  • NMR Data:

    • ¹H NMR: Shows signals in the aromatic region (2H, doublet), another aromatic signal (2H, doublet), a quartet (1H), and a doublet (3H). Also, a broad singlet (2H) that exchanges with D₂O, suggesting an -NH₂ group.

    • ¹³C NMR: Shows four signals in the aromatic region and two in the aliphatic region.

    • HSQC: Confirms which protons are attached to which carbons.

    • COSY: Shows a correlation between the quartet (1H) and the doublet (3H), indicating an ethyl-like fragment (-CH-CH₃).

    • HMBC: A key correlation is observed from the -NH₂ protons to an aromatic carbon. Another key correlation is seen from the aliphatic CH proton to two aromatic carbons.

  • Data Integration and Hypothesis:

    • The DBE of 4 and the aromatic signals strongly suggest a disubstituted benzene ring.

    • The COSY data confirms a -CH(CH₃)- fragment.

    • The HMBC data connects the -NH₂ group and the -CH(CH₃)- fragment to the aromatic ring.

    • The only structure that fits all this NMR data is 4-aminoacetophenone .

  • Cross-Validation Checkpoint:

    • Check 1 (Elemental Formula): Does the proposed structure, C₈H₁₁NO, match the formula from HRMS? Yes.

    • Check 2 (MS/MS Fragmentation): Now, we acquire an MS/MS spectrum of the precursor ion at m/z 151. A major fragment is observed at m/z 136. This corresponds to the loss of a methyl group (-CH₃), a very common fragmentation for this structure. Another fragment at m/z 92 corresponds to the loss of the acetyl group (-COCH₃). This experimental fragmentation pattern perfectly matches the predicted fragmentation of 4-aminoacetophenone.

The structural hypothesis is now confirmed by two independent, orthogonal techniques, providing the highest possible degree of confidence.

Conclusion

In modern chemical R&D, structural ambiguity is an unacceptable risk. Relying on a single analytical technique, no matter how powerful, leaves open the possibility of error. Nuclear Magnetic Resonance and Mass Spectrometry provide complementary information that, when used together in a rigorous cross-validation workflow, offers an unparalleled level of structural certainty.[20][21] This integrated approach, which treats a structural proposal as a hypothesis to be tested by multiple lines of evidence, is the gold standard for unequivocal structure confirmation.[22][23][24] Adopting this methodology ensures the integrity of your research and accelerates the path from discovery to innovation.

References

  • Waters Corporation. (n.d.). Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms.
  • Creative Biostructure. (n.d.). Combining NMR and Mass Spectrometry for Metabolomics.
  • Creative Proteomics. (n.g.). Advantages and Challenges of Mass Spectrometry in Protein Structure Analysis.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products.
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Comparing synthetic routes for 7-methoxy-2H-chromene-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comparative analysis of synthetic routes for obtaining ethyl 7-methoxy-2H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into two primary, field-proven methodologies: the direct Knoevenagel condensation followed by intramolecular cyclization, and a multi-step approach involving a Perkin-type reaction to form a coumarin intermediate with subsequent reduction. This guide will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis of the two routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The 2H-chromene nucleus is a privileged scaffold found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, ethyl 7-methoxy-2H-chromene-3-carboxylate, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The strategic placement of the methoxy group at the 7-position and the ethyl carboxylate at the 3-position makes it a valuable building block for library synthesis in drug discovery programs.

The objective of this guide is to provide a comprehensive comparison of two distinct and reliable synthetic strategies for the preparation of this important chromene derivative. Each route will be critically evaluated based on factors such as reaction efficiency, atom economy, simplicity of execution, and the availability of starting materials.

Route 1: Knoevenagel Condensation and Intramolecular Oxa-Michael Addition

This is a highly efficient and convergent approach that constructs the chromene ring in a two-step, one-pot or sequential process. The core principle involves a base-catalyzed Knoevenagel condensation between a substituted salicylaldehyde and an active methylene compound, followed by an intramolecular cyclization.

Mechanistic Rationale

The reaction is initiated by a base-catalyzed Knoevenagel condensation. A weak base, such as piperidine or an amine-based ionic liquid, deprotonates the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. The subsequent dehydration of the aldol-type adduct yields the α,β-unsaturated intermediate, ethyl 2-cyano-3-(2-hydroxy-4-methoxyphenyl)acrylate.

The second crucial step is the intramolecular oxa-Michael addition. The phenoxide ion, formed by the deprotonation of the hydroxyl group on the benzene ring, acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system. This 6-endo-trig cyclization is thermodynamically favored and leads to the formation of the 2H-chromene ring.

Experimental Protocol

Step 1: Knoevenagel Condensation

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions), a catalytic amount of a base is added. Common catalysts include piperidine, triethylamine, or more modern catalysts like triphenylphosphine or ionic liquids.[1][2]

  • The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction or by direct crystallization to isolate the intermediate, ethyl 2-cyano-3-(2-hydroxy-4-methoxyphenyl)acrylate.

Step 2: Intramolecular Cyclization

  • The isolated intermediate from Step 1 is dissolved in a polar aprotic solvent like DMF or ethanol.

  • A base, such as potassium carbonate or sodium ethoxide, is added to facilitate the intramolecular oxa-Michael addition.[3]

  • The reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • The final product, ethyl 7-methoxy-2H-chromene-3-carboxylate, is isolated after an aqueous workup and purification by column chromatography or recrystallization.

Visualizing the Workflow

Knoevenagel_Route cluster_start Starting Materials cluster_reaction1 Knoevenagel Condensation cluster_reaction2 Intramolecular Oxa-Michael Addition 2_hydroxy_4_methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde knoevenagel Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) 2_hydroxy_4_methoxybenzaldehyde->knoevenagel ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->knoevenagel intermediate Ethyl 2-cyano-3-(2-hydroxy-4-methoxyphenyl)acrylate knoevenagel->intermediate Dehydration cyclization Base (e.g., K2CO3) Solvent (e.g., DMF) intermediate->cyclization Cyclization product Ethyl 7-methoxy-2H-chromene-3-carboxylate cyclization->product

Caption: Workflow for Route 1: Knoevenagel Condensation followed by Intramolecular Cyclization.

Route 2: Perkin Reaction to Coumarin and Subsequent Reduction

This classical approach involves the synthesis of a coumarin derivative as a stable intermediate, which is then selectively reduced to the desired 2H-chromene. The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids and their derivatives.[4][5]

Mechanistic Rationale

The synthesis begins with the Perkin reaction of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a weak base like piperidine. This reaction proceeds through a Knoevenagel-type condensation mechanism to yield ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (a coumarin derivative).[6]

The subsequent and most critical step is the selective reduction of the C2-carbonyl group of the coumarin ring without affecting the ester functionality or the aromatic ring. This can be a challenging transformation. Common reducing agents like lithium aluminum hydride or sodium borohydride would likely reduce the ester group as well. Therefore, more specialized and milder reducing agents or multi-step procedures would be required. One potential approach is the reduction of the lactone to a lactol followed by dehydration.

Experimental Protocol

Step 1: Synthesis of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (Perkin-type Reaction)

  • A mixture of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) is heated in the presence of a catalytic amount of piperidine and a small amount of pyridine.

  • The reaction is typically carried out at reflux temperature for several hours.

  • The resulting coumarin derivative is isolated by pouring the reaction mixture into acidic water, followed by filtration and recrystallization. High yields of over 95% have been reported for similar reactions.[6]

Step 2: Selective Reduction of the C2-Carbonyl Group

  • This step is the main challenge of this route. A potential method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures to selectively reduce the lactone to a lactol.

  • The resulting lactol can then be dehydrated under acidic conditions to yield the desired 2H-chromene.

  • Careful optimization of reaction conditions is crucial to avoid over-reduction or side reactions.

Visualizing the Workflow

Perkin_Route cluster_start Starting Materials cluster_reaction1 Perkin-type Reaction cluster_reaction2 Selective Reduction 2_hydroxy_4_methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde perkin Piperidine, Pyridine Reflux 2_hydroxy_4_methoxybenzaldehyde->perkin diethyl_malonate Diethyl Malonate diethyl_malonate->perkin coumarin_intermediate Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate perkin->coumarin_intermediate Condensation & Cyclization reduction 1. DIBAL-H, low temp. 2. Acidic workup coumarin_intermediate->reduction product Ethyl 7-methoxy-2H-chromene-3-carboxylate reduction->product Reduction & Dehydration

Caption: Workflow for Route 2: Perkin-type Reaction to a Coumarin Intermediate and Subsequent Reduction.

Comparative Analysis

FeatureRoute 1: Knoevenagel CondensationRoute 2: Perkin Reaction & Reduction
Overall Yield Generally high, can be performed as a one-pot reaction.High yield for the coumarin formation step, but the selective reduction can be lower yielding and challenging to optimize.
Number of Steps 2 steps (can be one-pot).2 distinct steps with intermediate isolation.
Atom Economy Good, with water being the main byproduct.Good for the first step, but the reduction step may involve stoichiometric reagents.
Reaction Conditions Generally mild conditions (room temperature to gentle heating).The Perkin reaction often requires higher temperatures (reflux). The reduction step requires low temperatures and inert atmosphere.
Ease of Execution Relatively straightforward and well-documented for similar systems.The selective reduction of the coumarin is a significant challenge and requires careful control of conditions.
Starting Materials Readily available and relatively inexpensive.Readily available and relatively inexpensive.
Scalability Good scalability.The low-temperature reduction step might pose challenges for large-scale synthesis.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to ethyl 7-methoxy-2H-chromene-3-carboxylate. However, for most laboratory and process development applications, Route 1, the Knoevenagel condensation followed by intramolecular oxa-Michael addition, is the recommended approach. This route is more convergent, generally proceeds under milder conditions, and avoids the challenging selective reduction step inherent in Route 2. The potential for a one-pot procedure further enhances its efficiency and appeal.

Route 2, while a classic and high-yielding method for coumarin synthesis, is less direct for accessing the 2H-chromene target. The selective reduction of the lactone in the presence of an ester is a significant hurdle that may require extensive optimization and specialized reagents, potentially lowering the overall yield and increasing the complexity of the synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, expertise with particular reaction types, and the desired scale of the synthesis. However, for a robust, efficient, and more straightforward synthesis of ethyl 7-methoxy-2H-chromene-3-carboxylate, the Knoevenagel condensation pathway is demonstrably superior.

References

  • Bhanja, C., Jena, S., Nayak, S., & Mohapatra, S. (2014). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 10, 1970–2035. [Link]

  • González-González, A., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-6. [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

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A Comparative Analysis of 7-methoxy-2H-chromene-3-carboxylate and 5-fluorouracil in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of the established chemotherapeutic agent, 5-fluorouracil (5-FU), and the chromene derivative, 7-methoxy-2H-chromene-3-carboxylate. While 5-FU is a cornerstone of many chemotherapy regimens, its significant cytotoxicity to healthy cells necessitates the exploration of alternatives. Chromene scaffolds have emerged as a promising area of research, with various derivatives exhibiting potent anticancer activities.[1] This document will delve into the known mechanisms of action, present available efficacy data, and provide detailed experimental protocols for the in vitro evaluation of such compounds.

Introduction to the Compounds

5-fluorouracil (5-FU): The Established Antimetabolite

5-fluorouracil is a pyrimidine analog that has been a mainstay in cancer treatment for decades.[2] It is widely used in the treatment of a variety of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[2] Its mechanism of action is well-characterized and relies on the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.[3]

7-methoxy-2H-chromene-3-carboxylate: A Novel Investigational Compound

7-methoxy-2H-chromene-3-carboxylate belongs to the chromene class of heterocyclic compounds. Chromene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] The specific efficacy of the 7-methoxy-2H-chromene-3-carboxylate derivative is still under investigation, and this guide will present the available data on its and structurally similar compounds' effects on cancer cells.

Mechanisms of Action

5-fluorouracil: A Multi-pronged Attack on Nucleic Acid Synthesis

The anticancer effects of 5-FU are exerted through its conversion into several active metabolites within the cell: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3] These metabolites interfere with nucleic acid synthesis through two primary pathways:

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable complex with thymidylate synthase (TS) and its cofactor, effectively blocking the synthesis of thymidine, an essential precursor for DNA replication.[3] The depletion of thymidine leads to "thymineless death" in rapidly proliferating cancer cells.[2]

  • Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively. This incorporation disrupts the structure and function of these nucleic acids, leading to errors in DNA replication and protein synthesis, ultimately triggering cell death.[2]

5-Fluorouracil Mechanism of Action FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_syn DNA Synthesis & Repair FdUTP->DNA_syn Incorporates into DNA RNA_syn RNA Synthesis & Function FUTP->RNA_syn Incorporates into RNA TS->DNA_syn Required for Apoptosis Apoptosis DNA_syn->Apoptosis Disruption leads to RNA_syn->Apoptosis Disruption leads to

Caption: Mechanism of 5-Fluorouracil.

7-methoxy-2H-chromene-3-carboxylate: An Emerging Picture

The precise mechanism of action for 7-methoxy-2H-chromene-3-carboxylate in cancer cells is not yet fully elucidated. However, research on various chromene derivatives suggests several potential pathways. Some chromene-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4] For instance, certain benzochromene derivatives have demonstrated the ability to increase the production of reactive oxygen species (ROS) and nitric oxide (NO) in breast cancer cells, leading to apoptotic cell death.[4]

A study on the closely related compound, 7-methoxycoumarin-3-carboxylic acid, revealed that it was non-toxic to a panel of cancer cell lines (K562, Daudi, RPMI-8226, and Jurkat) at concentrations up to 100 µM.[5] This suggests that the 7-methoxy substitution on the chromene backbone might not confer significant cytotoxicity on its own, and the anticancer activity observed in other chromene derivatives may be highly dependent on the specific substitutions at other positions of the chromene ring.

Chromene Derivatives Potential Mechanisms Chromene Chromene Derivatives ROS Increased ROS/NO Production Chromene->ROS CellCycle Cell Cycle Arrest Chromene->CellCycle Apoptosis Apoptosis Induction ROS->Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of anticancer chromene derivatives.

Comparative Efficacy Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 5-fluorouracil in various human cancer cell lines. It is important to note that direct comparative data for 7-methoxy-2H-chromene-3-carboxylate is limited. However, for the purpose of comparison, the data for the structurally similar 7-methoxycoumarin-3-carboxylic acid is included, highlighting its low cytotoxic potential.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
5-Fluorouracil MCF-7Breast Adenocarcinoma48~25[6]
HT-29Colorectal Adenocarcinoma482-3 times higher than 2D[7]
HCT-116Colorectal Carcinoma48-[7]
SW480Colorectal Adenocarcinoma48-[7]
A549Lung Carcinoma--
HeLaCervical Cancer--
7-methoxycoumarin-3-carboxylic acid K562Chronic Myelogenous Leukemia72>100[5]
DaudiBurkitt's Lymphoma72>100[5]
RPMI-8226Multiple Myeloma72>100[5]
JurkatAcute T-cell Leukemia72>100[5]

Expert Analysis: The data clearly indicates that 5-fluorouracil is a potent cytotoxic agent against a range of cancer cell lines, with IC50 values in the low micromolar range. In contrast, the available data on a close structural analog of 7-methoxy-2H-chromene-3-carboxylate suggests a significantly lower level of cytotoxicity. This stark difference underscores the principle of structure-activity relationships in drug design. While the core chromene scaffold holds therapeutic promise, the specific substitutions are critical determinants of biological activity. The low toxicity of the 7-methoxycoumarin analog could be advantageous in certain therapeutic contexts, potentially as a scaffold for further modification to enhance targeted efficacy while maintaining a favorable safety profile. Further research on the specific 7-methoxy-2H-chromene-3-carboxylate is warranted to definitively determine its anticancer potential.

Experimental Protocols

To ensure the reproducibility and validity of in vitro cytotoxicity studies, standardized protocols are essential. The following sections provide detailed methodologies for two key assays used to evaluate the efficacy of anticancer compounds.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]

Protocol Workflow:

MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance (570 nm) AddSolvent->Measure End Analyze data (Calculate IC50) Measure->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. The optimal cell density will depend on the cell line's growth rate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-methoxy-2H-chromene-3-carboxylate and 5-fluorouracil) and a vehicle control in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Incubation with Compound: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nuclei.

Protocol Workflow:

Annexin V-PI Assay Workflow Start Treat cells with compounds Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark (15 min) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify cell populations Analyze->End

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect both the detached cells and any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Conclusion

This guide provides a comparative overview of 5-fluorouracil and 7-methoxy-2H-chromene-3-carboxylate, highlighting the established efficacy and mechanism of the former and the investigational nature of the latter. While 5-FU remains a potent and widely used chemotherapeutic agent, its associated toxicities drive the search for novel compounds. The chromene scaffold represents a promising avenue for the development of new anticancer drugs. Although the specific 7-methoxy-2H-chromene-3-carboxylate derivative may exhibit low intrinsic cytotoxicity, as suggested by data from a close analog, the broader class of chromene derivatives has demonstrated significant anticancer potential. The provided experimental protocols offer a robust framework for the in vitro evaluation of such novel compounds, enabling researchers to systematically assess their efficacy and elucidate their mechanisms of action. Further structure-activity relationship studies on the chromene scaffold are crucial to unlock its full therapeutic potential in oncology.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
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  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

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  • Wikipedia. (2024). Fluorouracil. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Chemsrc. (2025). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Ivascu, A., & Kubbies, M. (2017). In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil. Journal of Biomolecular Screening, 22(5), 635-647.
  • Gornas, P., et al. (2022). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International Journal of Molecular Sciences, 23(19), 11849.
  • Varela, C., et al. (2021). Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs. International Journal of Molecular Sciences, 22(16), 8827.
  • Al-Otaibi, F. M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Safavi, M., et al. (2015). Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 14(4), 1247–1255.
  • Akbari, H., et al. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration.
  • Al-Warhi, T., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 7(33), 29088–29102.
  • Al-Zoubi, R. M. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(1), 1-20.
  • Kumar, S., et al. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(11), 5296-5301.
  • Dimitrova, D., & Nedialkov, P. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025, M1968.
  • NP-Card. (2022). Showing NP-Card for 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid (NP0190750). Retrieved from [Link]

  • Scholl, L., et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • Al-Warhi, T., et al. (2022). IC50 values expressed in (µM) of 1H-benzo[f]chromene derivatives (4a–z) against MCF-7, HCT, and HepG-2 tumour cells. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (CAS No. 885271-34-1). As a member of the chromene and coumarin family of compounds, this substance requires careful handling due to its potential biological activity and the incomplete nature of its toxicological profile.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety and regulatory compliance.

Core Principle: The Precautionary Approach

Given that the toxicological and ecological properties of this compound have not been fully investigated, a precautionary principle must be applied.[2] All waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste. Discharge into the environment, such as drain disposal, is to be strictly avoided.[3][4]

Hazard Assessment and Characterization

Understanding the known properties of this compound is critical for safe handling and disposal. While specific hazard data is limited, information from its chemical family and available safety data sheets (SDS) for related compounds allows for a responsible preliminary assessment.

Key Safety Considerations:

  • Irritation: Related coumarin compounds are classified as causing skin and serious eye irritation.[5] Therefore, direct contact should be avoided.

  • Inhalation/Ingestion: Avoid forming dusts or aerosols. In case of inhalation, move the individual to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[3]

  • Environmental Hazard: Discharge into the environment must be avoided as the ecological impact is unknown.[4]

Physicochemical Data for Disposal Planning

A summary of the compound's relevant properties is provided below.

PropertyValueSource
CAS Number 885271-34-1[6]
Molecular Formula C₁₃H₁₄O₄[6][7]
Molecular Weight 234.25 g/mol [6]
Appearance Solid (form may vary)[8]
Boiling Point 353.5 ± 42.0 °C (Predicted)[6]
Flash Point 156.3 ± 27.9 °C (Predicted)[6]

Regulatory Framework: Adherence to Hazardous Waste Regulations

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Understanding your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—is the first step in ensuring compliance.[9]

Laboratories typically manage waste at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[9][11] Key requirements for SAAs include:

  • Using appropriate, chemically-compatible containers that are kept closed at all times except when adding waste.

  • Properly labeling all waste containers with the words "Hazardous Waste" and the full chemical name of the contents.

  • Storing no more than 55 gallons of hazardous waste in total within the SAA.

Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides an alternative, more flexible framework better suited to the laboratory environment.[12][13] This often involves the creation of a formal Laboratory Management Plan. Always consult your institution's Environmental Health & Safety (EHS) office to understand the specific regulations and procedures applicable to your site.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal by a certified waste management vendor.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation at the Source Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect un-reclaimable this compound powder, along with contaminated weighing papers, gloves, and paper towels, in a dedicated, sealable plastic bag or a wide-mouth container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible (e.g., HDPE or glass) container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Sharps/Glassware Waste: Contaminated glassware (pipettes, vials, etc.) should be collected in a puncture-resistant container specifically designated for hazardous chemical glass waste.

Step 3: Container Labeling Immediately label the waste container. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The CAS Number: "885271-34-1" .

  • An approximate concentration and volume.

  • The date accumulation started.

Step 4: Storage in Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in your lab's designated SAA.

  • Ensure the container is closed to prevent spills or vapors from escaping.[11]

  • Store away from incompatible materials. While specific reactivity data is unavailable, as a general rule, keep esters away from strong acids, bases, and oxidizing agents.

Step 5: Requesting Waste Pickup Once the container is full or you have finished the relevant experiments, schedule a waste pickup with your institution's EHS department or equivalent.

  • Follow your facility's specific procedure for requesting a pickup, which may involve an online system or a formal written request.

  • Do not allow waste to accumulate beyond the regulatory time limits (e.g., 12 months under some academic lab rules).[12]

Step 6: Final Disposal by Certified Vendor Your EHS department will work with a licensed hazardous waste management company for the transport, treatment, and final disposal of the material.[14] The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the molecule, minimizing environmental impact.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Glassware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid vs. Liquid vs. Sharps) B->C D Select Compatible Container (HDPE, Glass, Sharps Bin) C->D E Label Container Correctly 'Hazardous Waste' Full Chemical Name & CAS Date D->E F Store in Designated SAA (Keep Container Closed) E->F G Request Waste Pickup (Follow Institutional Protocol) F->G H Transfer to EHS Professional G->H I Transport to TSDF (Licensed Vendor) H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: A flowchart detailing the procedural steps for safe disposal.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, follow these procedures immediately.[3]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3]

Minor Spill Cleanup:

  • Ensure the area is well-ventilated.

  • Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • For solid spills, carefully sweep or vacuum the material to avoid creating dust.[15]

  • Collect all cleanup materials in a designated hazardous waste container and label it appropriately.

  • Decontaminate the spill area with a suitable solvent or detergent and water.

For large spills, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.

References

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . US Environmental Protection Agency (EPA). Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. Available at: [Link]

  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid . Chemsrc. Available at: [Link]

  • Safety Data Sheet - Neutralene® 7030SF . Air Care Technology, LLC. Available at: [Link]

  • Material Safety Data Sheet - 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid . Cole-Parmer. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • This compound [885271-34-1] . Chemsigma. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester . ResearchGate. Available at: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies . ResearchGate. Available at: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies . PubMed. Available at: [Link]

  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid . Crysdot LLC. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]

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A Researcher's Guide to the Safe Handling of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester (CAS No. 885271-34-1).[1] The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety protocols and an understanding of the potential hazards associated with chromene derivatives.

Understanding the Compound and its Potential Hazards

The compound is an ester, and while its predicted vapor pressure is low, the potential for inhalation of dust particles if handled as a solid, or aerosols if in solution, must be considered.[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure in the laboratory.[5][6] All PPE should be inspected before use and removed before leaving the laboratory.[7]

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.[8][9][10][11][12][13]

Enhanced Protection: When there is a risk of splashes, such as when transferring solutions or working with larger quantities, chemical splash goggles should be worn. For tasks with a significant splash hazard, a face shield worn over safety glasses or goggles is required.[5][11]

Hand Protection

The choice of gloves is critical, as no single glove material is impervious to all chemicals. Since this compound is an ester, standard nitrile gloves may not provide adequate protection for prolonged contact.[14][15]

  • Recommended for Splash Protection: For short-duration tasks with a low risk of direct contact, double-gloving with nitrile gloves may be acceptable. However, gloves should be changed immediately upon any sign of contamination.[11]

  • Recommended for Extended Use or Immersion: For procedures involving significant handling or potential for immersion, butyl or neoprene gloves are recommended due to their superior resistance to esters.[16][17][18][19] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Body Protection

A flame-resistant lab coat should be worn at all times in the laboratory.[7][20] This protects against splashes and prevents the contamination of personal clothing. Long pants and closed-toe shoes are also mandatory.[11] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

Respiratory Protection

Work with solid this compound that may generate dust, or with solutions that may produce aerosols, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][21] If a fume hood is not available and there is a potential for airborne particulates, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary, as part of a comprehensive respiratory protection program that includes fit testing and training.[22]

PPE Selection Guide

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing the solid compoundSafety glasses with side shieldsDouble nitrile gloves or Butyl/Neoprene glovesLab coatIn a chemical fume hood or with appropriate respiratory protection if dust is generated
Preparing solutionsChemical splash gogglesDouble nitrile gloves or Butyl/Neoprene glovesLab coatIn a chemical fume hood
Small-scale reactions and transfersSafety glasses with side shieldsDouble nitrile gloves or Butyl/Neoprene glovesLab coatIn a chemical fume hood
Large-scale transfers or reactionsFace shield over chemical splash gogglesButyl or Neoprene glovesChemically resistant apron over lab coatIn a chemical fume hood

Safe Handling and Operational Plans

A proactive approach to safety involves not just PPE, but also well-defined procedures for handling and storage.

Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][21]

Weighing and Transferring
  • Solids: To prevent the generation of airborne dust, weigh the solid compound in a chemical fume hood or a powder weighing station.[23] Use a spatula for transfers and avoid pouring the powder directly from the bottle.[23]

  • Solutions: When transferring solutions, do so in a chemical fume hood and over a tray or secondary containment to catch any potential spills. Always add the more volatile or reactive substance to the less reactive one (e.g., adding acid to water).[7]

Emergency Procedures and Disposal

Spill Cleanup

In the event of a spill, the immediate priority is personal safety.

  • Alert others in the vicinity and evacuate the immediate area if necessary.

  • If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety office.

  • For small spills, and only if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup.

  • Contain the spill by creating a dike with absorbent material.[24][25]

  • For liquid spills, use an absorbent material like vermiculite or a spill pillow to soak up the liquid.[26]

  • For solid spills, carefully sweep the material into a container, avoiding the creation of dust.[26] You may lightly dampen the material with a suitable solvent to minimize dust generation.

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[27]

  • Decontaminate the area with an appropriate solvent and then soap and water.[24]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound.

cluster_prep Preparation cluster_exec Execution cluster_post Post-Execution cluster_emergency Emergency Assess Task Assess Task Gather Information Gather Information Assess Task->Gather Information Identify Hazards Select PPE Select PPE Gather Information->Select PPE Consult SDS & Guides Handle in Fume Hood Handle in Fume Hood Select PPE->Handle in Fume Hood Weigh/Transfer Weigh/Transfer Handle in Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Cleanup (if trained) Cleanup (if trained) Alert & Evacuate->Cleanup (if trained) Seek Assistance Seek Assistance Alert & Evacuate->Seek Assistance

Caption: Decision workflow for handling this compound.

References

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  • National Fire Protection Association. (2019). NFPA 45: Standard on Fire Protection for Laboratories Using Chemicals. Retrieved from [Link]

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  • National Fire Protection Association. (2015). Standard on Fire Protection for Laboratories Using Chemicals. Retrieved from [Link]

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  • Kewaunee International Group. (2022, June 10). NFPA 45 Standard On Fire Protection For Laboratories Using Chemicals. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. Retrieved from [Link]

  • Shannon Optical. (n.d.). American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Retrieved from [Link]

  • Arkansas State University. (n.d.). Laboratory Spill Response Guidelines. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Creative Safety Supply. (2018, January 26). ANSI Z87.1 Standard [Eye Protection + Safety Glasses]. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.